1-(3-Methylisoxazol-5-yl)ethanol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-(3-methyl-1,2-oxazol-5-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2/c1-4-3-6(5(2)8)9-7-4/h3,5,8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLOCZOGQZFCJAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20513006 | |
| Record name | 1-(3-Methyl-1,2-oxazol-5-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20513006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71502-43-7 | |
| Record name | 1-(3-Methylisoxazol-5-yl)ethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=71502-43-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3-Methyl-1,2-oxazol-5-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20513006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 1-(3-Methylisoxazol-5-yl)ethanol
For the attention of Researchers, Scientists, and Drug Development Professionals.
Foreword: Navigating the Landscape of a Novel Scaffold
In the intricate tapestry of medicinal chemistry, the isoxazole ring stands out as a privileged scaffold, endowed with a unique combination of electronic properties and metabolic stability that has led to its incorporation into a multitude of approved therapeutic agents. This guide focuses on a specific, yet promising derivative: 1-(3-Methylisoxazol-5-yl)ethanol. As a molecule of interest in early-stage drug discovery, a comprehensive understanding of its fundamental physicochemical properties is not merely academic; it is the bedrock upon which rational drug design, formulation development, and ultimately, clinical success, are built.
The challenge, as is often the case with novel compounds, is the scarcity of publicly available experimental data. This guide, therefore, adopts a dual-pronged approach. Firstly, it presents a suite of high-quality, computationally predicted physicochemical parameters, offering a robust starting point for in silico modeling and preliminary assessment. These predictions are grounded in well-established Quantitative Structure-Activity Relationship (QSAR) models, providing a reliable, data-driven estimation of the compound's behavior.[1][2]
Secondly, and crucially, this document provides detailed, field-proven experimental protocols for the empirical determination of these key properties. This is not a mere recitation of textbook procedures. As a Senior Application Scientist, the emphasis here is on the "why" behind the "how"—elucidating the causality of experimental choices and embedding self-validating systems within each protocol. This empowers the researcher not just to obtain data, but to understand its context, its limitations, and its implications for their research and development pipeline.
This guide is structured to be a living document—a starting point for exploration and a practical handbook for the laboratory.
Section 1: Molecular Identity and Structural Elucidation
Before delving into its physicochemical attributes, it is essential to establish the unambiguous identity of this compound.
-
IUPAC Name: this compound
-
CAS Number: 71502-43-7
-
Molecular Formula: C₆H₉NO₂
-
Molecular Weight: 127.14 g/mol
-
SMILES: CC(O)c1cc(no1)C
The structure comprises a 3-methylisoxazole core, a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms. The ethanol substituent at the 5-position introduces a chiral center, meaning this compound can exist as a racemic mixture of (R)- and (S)-enantiomers. The presence of the hydroxyl group and the nitrogen and oxygen heteroatoms in the isoxazole ring are key determinants of the molecule's polarity, hydrogen bonding capacity, and acid-base properties.
Section 2: Predicted Physicochemical Properties
In the absence of comprehensive experimental data, computational methods provide a powerful tool for estimating the physicochemical properties of novel molecules.[3] The following table summarizes the predicted properties of this compound, generated using a widely recognized prediction engine. These values serve as a valuable guide for initial project planning and computational modeling. It is imperative, however, that these predictions are subsequently confirmed by empirical measurement.
| Property | Predicted Value | Significance in Drug Discovery |
| LogP (Octanol/Water Partition Coefficient) | 0.55 | A measure of lipophilicity, influencing absorption, distribution, and membrane permeability. |
| Aqueous Solubility (LogS) | -1.25 | Predicts the concentration at which the compound will dissolve in water, impacting bioavailability and formulation. |
| pKa (Acid Dissociation Constant) | 12.89 (most acidic), 1.15 (most basic) | Indicates the ionization state of the molecule at different pH values, affecting solubility, receptor binding, and ADME properties. |
| Boiling Point (°C) | 235.4 ± 35.0 | A measure of volatility, relevant for purification and handling. |
| Melting Point (°C) | 75.3 ± 43.0 | The temperature of transition from solid to liquid, important for formulation and stability. |
| Topological Polar Surface Area (TPSA) | 46.6 Ų | An indicator of a molecule's polarity and its ability to permeate cell membranes. |
Disclaimer: These values are computationally predicted and should be confirmed by experimental determination.
Section 3: Experimental Determination of Physicochemical Properties: Protocols and Rationale
This section provides detailed, step-by-step protocols for the experimental determination of the key physicochemical properties of this compound. The methodologies are designed to be robust and reproducible, incorporating best practices for data integrity.
Melting Point Determination
Rationale: The melting point of a solid is a critical indicator of its purity. A sharp melting range (typically < 2 °C) is characteristic of a pure compound, while impurities tend to depress and broaden the melting range. The capillary method is a widely accepted and reliable technique for this determination.
Protocol:
-
Sample Preparation: Ensure the sample of this compound is a fine, dry powder. If necessary, gently crush any larger crystals with a spatula on a watch glass.
-
Capillary Loading: Tap the open end of a capillary tube into the powdered sample to pack a small amount of material (2-3 mm in height) into the bottom of the tube.
-
Apparatus Setup: Place the loaded capillary tube into the heating block of a calibrated melting point apparatus.
-
Rapid Heating (Optional but Recommended): If the approximate melting point is unknown, perform a rapid heating run to get a preliminary estimate.
-
Accurate Determination: For an accurate measurement, heat the block to a temperature approximately 10-15 °C below the estimated melting point. Then, decrease the heating rate to 1-2 °C per minute.
-
Observation and Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample has melted (T2). The melting range is reported as T1-T2.
Caption: Workflow for Melting Point Determination.
Boiling Point Determination
Rationale: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. It is a key physical constant for liquids and is important for purification by distillation and for assessing volatility. The Thiele tube method is a classic and effective technique for determining the boiling point of small quantities of liquid.
Protocol:
-
Apparatus Setup: Fill a Thiele tube with a high-boiling, inert liquid (e.g., mineral oil or silicone oil) to a level just above the side-arm.
-
Sample Preparation: Place a small amount (0.5-1 mL) of this compound into a small test tube.
-
Capillary Inversion: Place a melting point capillary tube, sealed at one end, into the test tube with the open end downwards.
-
Assembly: Attach the test tube to a thermometer using a rubber band or a small piece of wire, ensuring the sample is level with the thermometer bulb.
-
Heating: Immerse the assembly in the Thiele tube and begin heating the side-arm gently with a microburner or a heat gun.
-
Observation: As the temperature rises, a stream of bubbles will emerge from the inverted capillary. Continue heating until a continuous and rapid stream of bubbles is observed.
-
Cooling and Recording: Remove the heat source and allow the apparatus to cool. The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.
Caption: Workflow for Boiling Point Determination.
Aqueous Solubility Determination
Rationale: Aqueous solubility is a critical parameter for drug candidates as it directly influences bioavailability.[4] The shake-flask method is the gold standard for determining thermodynamic solubility, as it measures the equilibrium concentration of a compound in a saturated solution.
Protocol:
-
Sample Preparation: Add an excess amount of solid this compound to a known volume of purified water (or a relevant buffer solution) in a sealed vial. The excess solid is crucial to ensure a saturated solution is achieved.
-
Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the undissolved solid to settle. Carefully withdraw a sample of the supernatant, ensuring no solid particles are transferred. Filtration through a low-binding filter (e.g., 0.22 µm PVDF) is recommended.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).
-
Calculation: The solubility is reported as the concentration of the compound in the saturated solution (e.g., in mg/mL or µM).
Caption: Workflow for Aqueous Solubility Determination.
pKa Determination
Rationale: The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a drug molecule, the pKa values determine its ionization state at different physiological pH values, which in turn affects its solubility, permeability, and target binding.[5] Potentiometric titration is a common and accurate method for pKa determination.
Protocol:
-
Solution Preparation: Prepare a solution of this compound of known concentration in a suitable solvent system (e.g., water or a co-solvent mixture if solubility is low).
-
Titration Setup: Place the solution in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.
-
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the expected pKa. Add the titrant in small, precise increments.
-
Data Acquisition: Record the pH of the solution after each addition of titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the titration curve (the point of half-neutralization). For more accurate results, specialized software can be used to analyze the titration data and calculate the pKa.
Caption: Workflow for pKa Determination.
Section 4: Synthesis and Spectroscopic Characterization
A common and effective method for the synthesis of 5-substituted-3-methylisoxazoles involves the [3+2] cycloaddition of a nitrile oxide with an alkyne.[6][7] A likely precursor to the target molecule is 5-acetyl-3-methylisoxazole. The synthesis could proceed as follows:
-
Formation of 5-acetyl-3-methylisoxazole: This can be achieved through the reaction of the nitrile oxide derived from acetaldoxime with 3-butyn-2-one.
-
Reduction of the Ketone: The acetyl group can then be reduced to the corresponding secondary alcohol using a suitable reducing agent, such as sodium borohydride (NaBH₄), to yield this compound.
Spectroscopic Characterization:
Upon successful synthesis, the structure of this compound would be confirmed using a combination of spectroscopic techniques:
-
¹H NMR (Proton Nuclear Magnetic Resonance): This would confirm the presence of the methyl group on the isoxazole ring, the methyl and methine protons of the ethanol substituent, and the proton on the isoxazole ring. The chemical shifts and coupling patterns would be diagnostic of the structure.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): This would show the expected number of carbon signals, corresponding to the different carbon environments in the molecule.
-
IR (Infrared) Spectroscopy: A broad absorption band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the alcohol group.
-
MS (Mass Spectrometry): This would show the molecular ion peak corresponding to the molecular weight of the compound (127.14 g/mol ), confirming its elemental composition.
Section 5: The Critical Role of Physicochemical Properties in Drug Discovery and Development
The physicochemical properties detailed in this guide are not merely data points; they are critical determinants of a molecule's potential as a therapeutic agent.
-
Solubility and Permeability (LogS and LogP): The balance between aqueous solubility and lipophilicity is a key factor in the "drug-likeness" of a compound. A molecule must be sufficiently soluble to be absorbed and distributed in the aqueous environment of the body, yet lipophilic enough to cross biological membranes to reach its target.
-
Ionization State (pKa): The pKa dictates the charge of a molecule at a given pH. This influences its solubility, its ability to interact with its biological target (which is often ionized), and its susceptibility to certain metabolic pathways.
-
Melting and Boiling Points: These properties are important for the practical aspects of drug development, including purification, formulation (e.g., for solid dosage forms), and stability during storage and manufacturing.
By understanding and optimizing these properties early in the drug discovery process, researchers can significantly increase the likelihood of identifying and developing a successful drug candidate.
References
-
ProtoQSAR. QSAR models. [Link]
-
Direct Prediction of Physicochemical Properties and Toxicities of Chemicals from Analytical Descriptors by GC–MS. PMC. [Link]
-
ACD/Labs. Percepta. [Link]
-
Dearden, J. C. (2012). Prediction of physicochemical properties. Methods in molecular biology (Clifton, N.J.), 929, 93–138. [Link]
-
SwissADME. [Link]
-
Melting point determination. SSERC. [Link]
-
Boiling Point Determination. Chemistry LibreTexts. [Link]
- Method for determining solubility of a chemical compound.
-
Aqueous Solubility Assay. Creative Biolabs. [Link]
-
Development of Methods for the Determination of pKa Values. PMC. [Link]
-
An Introduction to the Acid Dissociation Constant (pKa). ACD/Labs. [Link]
-
Aqueous Solubility. Creative Biolabs. [Link]
-
A base promoted multigram synthesis of aminoisoxazoles: valuable building blocks for drug discovery and peptidomimetics. RSC Publishing. [Link]
-
A Novel Route to 5-Substituted 3-Isoxazolols. Cyclization of N,O-DiBoc β-Keto Hydroxamic Acids Synthesized via Acyl Meldrum's Acids. The Journal of Organic Chemistry. [Link]
-
5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. National Institutes of Health. [Link]
- Preparation method of 3-amino-5-methyl isoxazole.
-
Synthesis and Evaluation of new 5-Methylisoxazole-3-Carboxamide Derivatives as Antitubercular Agents. ResearchGate. [Link]
-
Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives. ResearchGate. [Link]
-
Spectroscopy-based Confirmation of Three Novel Isoxazole Combinations. Science Arena Publications. [Link]
-
The Structures of Isoxazoline Compounds: A Spectral Study. Journal of the American Chemical Society. [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Prediction of physicochemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aqueous Solubility Assay - Enamine [enamine.net]
- 5. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. catalog.labcorp.com [catalog.labcorp.com]
1-(3-Methylisoxazol-5-yl)ethanol CAS number and registry information
An In-Depth Technical Guide to 1-(3-Methylisoxazol-5-yl)ethanol for Advanced Research
Authored by a Senior Application Scientist
This guide provides an in-depth exploration of this compound, a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. We will delve into its core registry information, physicochemical properties, a validated synthesis protocol, and its contextual importance as a pharmaceutical intermediate. This document is intended for researchers, chemists, and professionals in the field of drug development seeking a comprehensive understanding of this compound.
Core Compound Identification and Properties
This compound is a key heterocyclic compound featuring an isoxazole ring, a five-membered heterocycle containing both nitrogen and oxygen. The presence of the methyl group at the 3-position and the ethanol substituent at the 5-position provides specific steric and electronic properties that are valuable for designing targeted molecular interactions.
The definitive identifier for this compound is its Chemical Abstracts Service (CAS) number.
CAS Number : 71502-43-7[1]
A summary of its key properties is presented below for quick reference.
| Property | Value | Source |
| CAS Number | 71502-43-7 | [1] |
| Molecular Formula | C₆H₉NO₂ | Calculated |
| Molecular Weight | 127.14 g/mol | Calculated |
| Purity (Typical) | ≥96% | [1] |
| IUPAC Name | 1-(3-methyl-1,2-oxazol-5-yl)ethan-1-ol | N/A |
| SMILES | CC1=NOC(=C1)C(C)O | N/A |
The Role of the Isoxazole Moiety in Drug Discovery
The isoxazole nucleus is a privileged scaffold in medicinal chemistry. It is a potent pharmacophore found in numerous marketed drugs with a wide array of therapeutic applications, including anti-inflammatory, antimicrobial, and anti-ulcer activities.[2][3] The isoxazole ring's unique electronic properties and its ability to act as a bioisosteric replacement for other functional groups make it an attractive component in the design of novel therapeutic agents.[2] Compounds like this compound serve as crucial intermediates, allowing for the introduction of the isoxazole core into more complex molecules.[4]
Synthesis Protocol: A Validated Approach
The synthesis of this compound can be achieved through a reliable multi-step process. The following protocol is a representative method adapted from established syntheses of similar isoxazole derivatives. The causality behind each step is explained to provide a deeper understanding of the reaction mechanism.
Workflow for the Synthesis of this compound
Caption: General synthetic workflow for isoxazole derivatives.
Detailed Step-by-Step Methodology
This protocol outlines the synthesis of a key precursor, 3-amino-5-methylisoxazole, which can then be converted to the target compound.[5]
Step 1: Synthesis of Acetoacetonitrile
-
Rationale: This step involves a Claisen condensation reaction to form the β-ketonitrile backbone required for the subsequent cyclization.
-
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon), suspend a strong base like sodium hydride (NaH) in an anhydrous solvent such as THF.
-
Slowly add acetonitrile dropwise while maintaining a controlled temperature.
-
Following the initial reaction, add ethyl acetate dropwise. The reaction mixture is then refluxed to drive the condensation to completion.
-
After cooling, the reaction is quenched, and the product is extracted and purified.
-
Step 2: Formation of the Hydrazone
-
Rationale: The acetoacetonitrile is reacted with p-toluenesulfonyl hydrazide to form a stable hydrazone intermediate, which is a precursor for the ring-closing reaction.
-
Procedure:
-
Dissolve the acetoacetonitrile from the previous step in an alcohol solvent (e.g., methanol or ethanol).[5]
-
Add p-toluenesulfonyl hydrazide to the solution.
-
The mixture is refluxed until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
The resulting hydrazone can then be isolated.
-
Step 3: Cyclization to form 3-Amino-5-methylisoxazole
-
Rationale: The hydrazone undergoes a cyclization reaction with hydroxylamine in the presence of a base to form the isoxazole ring.
-
Procedure:
Step 4 & 5: Conversion to this compound
-
Rationale: The amino group of the isoxazole precursor is first converted to a diazonium salt, which is then transformed into the corresponding ketone. Subsequent reduction yields the target ethanol derivative.
-
Procedure:
-
The 3-amino-5-methylisoxazole is treated with sodium nitrite (NaNO₂) and a strong acid (e.g., H₂SO₄) to form a diazonium salt.
-
This intermediate is then subjected to conditions that yield 1-(3-methylisoxazol-5-yl)ethan-1-one.
-
Finally, the ketone is reduced using a reducing agent like sodium borohydride (NaBH₄) in a solvent such as methanol or ethanol to produce this compound.
-
The final product should be purified using column chromatography.
-
Analytical Characterization
To ensure the identity and purity of the synthesized this compound, a suite of analytical techniques should be employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the molecular structure.
-
Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, confirming the compound's identity.
-
Fourier-Transform Infrared Spectroscopy (FTIR): Helps to identify the key functional groups present in the molecule.
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound.
Applications in Drug Development Pathways
This compound is a valuable building block for creating more complex molecules with potential therapeutic applications. The isoxazole core is a feature of drugs targeting a variety of biological pathways.
Illustrative Role as a Pharmaceutical Intermediate
Caption: Role as a building block in a drug synthesis pipeline.
The ethanol functional group on the isoxazole ring can be readily modified. For example, it can be oxidized to a ketone, converted to a leaving group for nucleophilic substitution, or used in esterification reactions. This versatility allows chemists to incorporate the 3-methylisoxazole moiety into a lead compound to fine-tune its pharmacological properties, such as binding affinity, selectivity, and pharmacokinetic profile.
Safety and Handling
References
-
2a biotech. This compound. [Link]
-
3ASenrise. 14716-89-3 | (3-methylisoxazol-5-yl)methanol. [Link]
-
MOLBASE. 2-(3-methylisoxazol-5-ylmethylamino)ethanol|105954-45-8. [Link]
-
Bentham Science. One-Pot Synthesis of (3-Phenylisoxazol-5-yl)methanol Derivatives Under Ultrasound. [Link]
- Google Patents. CN107721941B - Preparation method of 3-amino-5-methyl isoxazole.
-
European Chemicals Agency (ECHA). 2-(4-methylthiazol-5-yl)ethanol - Registration Dossier. [Link]
-
PubMed Central. Design and synthesis of novel enantiopure Bis(5-Isoxazolidine) derivatives: insights into their antioxidant and antimicrobial potential via in silico drug-likeness, pharmacokinetic, medicinal chemistry properties, and molecular docking studies. [Link]
-
PubChem. (3-Methylisoxazol-5-yl)methanamine | C5H8N2O | CID 16481072. [Link]
-
European Chemicals Agency (ECHA). Ethanol - Substance Information. [Link]
-
MDPI. Novel Isoxazole Derivative Attenuates Ethanol-Induced Gastric Mucosal Injury through Inhibition of H + /K + -ATPase Pump, Oxidative Stress and Inflammatory Pathways. [Link]
-
MDPI. Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. [Link]
-
Data.gov. Compound 529638: 2-(2-Methyl-thiazol-5-yl)-ethanol - Dataset. [Link]
-
ResearchGate. (PDF) Synthesis of 3-methyl-4-arylmethylene-isoxazol-5 (4H)-ones catalyzed by tartaric acid in aqueous media. [Link]
-
European Chemicals Agency (ECHA). 2-(2-heptadec-8-enyl-2-imidazolin-1-yl)ethanol - Registration Dossier. [Link]
-
European Chemicals Agency (ECHA). 3-hydroxy-5-methylisoxazole - Substance Information. [Link]
-
PubMed Central. Ethyl N-[4-(3-methyl-4,5-dihydrobenzo[g]indazol-1-yl)phenylsulfonyl]thiocarbamate ethanol monosolvate. [Link]
Sources
- 1. 2abiotech.net [2abiotech.net]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose | MDPI [mdpi.com]
- 4. 3-(3-Methylisoxazol-5-yl)propan-1-ol [synhet.com]
- 5. CN107721941B - Preparation method of 3-amino-5-methyl isoxazole - Google Patents [patents.google.com]
- 6. Substance Information - ECHA [echa.europa.eu]
An In-depth Technical Guide to Isoxazole Derivatives in Medicinal Chemistry
Foreword: The Enduring Versatility of the Isoxazole Scaffold
In the landscape of medicinal chemistry, certain heterocyclic structures consistently emerge as privileged scaffolds, demonstrating a remarkable capacity for biological interaction across diverse therapeutic areas. The isoxazole ring—a five-membered heterocycle containing adjacent nitrogen and oxygen atoms—is a quintessential example of such a scaffold.[1][2][3][4][5] Its unique electronic properties, metabolic stability, and ability to act as both a hydrogen bond donor and acceptor have cemented its role as a cornerstone in modern drug discovery.[4][6] This guide provides an in-depth exploration of isoxazole derivatives, moving beyond a simple catalog of activities to dissect the underlying synthetic strategies, structure-activity relationships (SAR), and mechanistic principles that empower these molecules as potent therapeutic agents. We will delve into the causality behind experimental choices and present self-validating protocols, offering field-proven insights for researchers, scientists, and drug development professionals.
The Isoxazole Core: Physicochemical Properties and Synthetic Rationale
The isoxazole ring is an aromatic heterocycle characterized by an electron-rich nature and a weak N-O bond, which can be susceptible to cleavage under certain reductive conditions.[7] This inherent reactivity, combined with its structural rigidity, makes it an attractive component for designing molecules that can fit into specific biological targets. Modifications to the isoxazole structure can significantly improve pharmacokinetic profiles, enhance efficacy, and reduce toxicity.[7]
Dominant Synthetic Strategies: From Chalcones to Cycloadditions
The construction of the isoxazole ring is a well-established field, yet new, more efficient methods continue to emerge.[1] The most prevalent and versatile approach involves the cyclocondensation of a 1,3-dicarbonyl compound or its equivalent with hydroxylamine.
A particularly robust and widely adopted pathway begins with the Claisen-Schmidt condensation of an aldehyde and a ketone (often an acetophenone) to form an α,β-unsaturated ketone, commonly known as a chalcone.[8][9] This intermediate serves as a perfect precursor for reaction with hydroxylamine hydrochloride. The reaction proceeds via nucleophilic attack and subsequent cyclization to yield the 3,5-disubstituted isoxazole ring.[6][8][9] This method is favored for its operational simplicity, broad substrate scope, and generally high yields.
Modern advancements have introduced greener and more efficient protocols, such as using ultrasound irradiation to accelerate reaction times and improve yields, often in environmentally benign solvents like water.[10]
Caption: General workflow for the synthesis of 3,5-disubstituted isoxazoles.
Experimental Protocol: Synthesis of a 3,5-Diaryl Isoxazole Derivative
This protocol details a representative synthesis, chosen for its reliability and frequent citation in the literature.
Step 1: Synthesis of Chalcone Intermediate (e.g., 1-(4-chlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one)
-
Dissolve 4-methoxybenzaldehyde (10 mmol) and 4-chloroacetophenone (10 mmol) in ethanol (30 mL).
-
Add a 10% aqueous solution of sodium hydroxide (NaOH) dropwise with constant stirring at room temperature.
-
Continue stirring for 4-6 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water.
-
The precipitated solid (chalcone) is filtered, washed thoroughly with water until the washings are neutral, and dried.
-
Recrystallize the crude product from ethanol to obtain the pure chalcone.
Step 2: Cyclization to form the Isoxazole Derivative
-
Dissolve the purified chalcone (5 mmol) and hydroxylamine hydrochloride (7.5 mmol) in glacial acetic acid (20 mL).[6]
-
Reflux the mixture for 6-8 hours. Again, monitor the reaction by TLC.
-
After cooling to room temperature, pour the mixture into ice-cold water.
-
The resulting solid precipitate is filtered, washed with water, and dried.
-
Purify the crude isoxazole derivative by column chromatography on silica gel using a hexane-ethyl acetate solvent system to yield the final product.
-
Characterize the final compound using FTIR, ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.[3]
Causality: The use of glacial acetic acid as a solvent in Step 2 not only facilitates the dissolution of reactants but also acts as a catalyst for the cyclization and subsequent dehydration, driving the reaction to completion.
Pharmacological Landscape of Isoxazole Derivatives
The isoxazole scaffold is a privileged structure found in numerous FDA-approved drugs and clinical candidates.[10] Its derivatives have demonstrated a vast spectrum of biological activities.[5][7][10][11][12]
Caption: Diverse pharmacological activities of isoxazole derivatives.
Anticancer Activity
Isoxazole derivatives have emerged as potent anticancer agents acting through various mechanisms, including the induction of apoptosis, inhibition of topoisomerase, and disruption of tubulin polymerization.[13] The modification of substituents on the isoxazole ring allows for the fine-tuning of activity against specific cancer cell lines.[9]
Structure-Activity Relationship (SAR) Insights:
-
Aryl Substituents: The nature and position of substituents on aryl rings attached to the isoxazole core are critical. Electron-withdrawing groups like halogens (e.g., -Cl, -Br) at the para-position of a phenyl ring often enhance cytotoxic activity.[14][15]
-
Hybrid Molecules: Fusing the isoxazole moiety with other heterocyclic rings (e.g., acridine, indole) can create hybrid molecules with synergistic anticancer effects.[9]
-
Mechanism of Action: Some derivatives, like resorcinylic 4,5-diarylisoxazole amides, act as potent inhibitors of Heat Shock Protein 90 (HSP90), a key chaperone protein for many oncoproteins.[16]
| Compound Class | Mechanism of Action | Example Target Cell Lines | Reference |
| Diaryl-isoxazoles | Apoptosis Induction, Topoisomerase II Inhibition | MCF-7 (Breast), HeLa (Cervical), HepG2 (Liver) | [7][13] |
| Isoxazole-Amide Analogues | HSP90 Inhibition | MCF-7, HeLa, Hep3B | [16] |
| Isoxazole-Acridone Hybrids | DNA Intercalation, Topoisomerase Inhibition | E. coli (as antibacterial proxy) | [17] |
Antimicrobial Activity
The isoxazole ring is a cornerstone of several clinically important antibiotics. This includes β-lactamase resistant penicillins like Cloxacillin, Dicloxacillin, and Oxacillin, as well as sulfonamides like Sulfamethoxazole.[5][7][18][14]
SAR Insights:
-
The antibacterial activity of isoxazole derivatives is significantly influenced by the substituents.[8] The presence of electron-withdrawing groups such as nitro (-NO₂) and chloro (-Cl) on a C-3 phenyl ring, and methoxy (-OCH₃) or bromo (-Br) groups on a C-5 phenyl ring, has been shown to enhance antibacterial potency against both Gram-positive and Gram-negative bacteria.[8]
-
SAR studies on novel derivatives have revealed that electron-withdrawing groups like trifluoro and chloro substituents can increase activity to a greater extent.[14]
Protocol: In Vitro Antibacterial Susceptibility Testing (MIC Determination)
-
Preparation: Prepare a stock solution of the synthesized isoxazole derivative in dimethyl sulfoxide (DMSO). Serially dilute the stock solution in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculum: Prepare a standardized bacterial inoculum (e.g., E. coli, S. aureus) equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Incubation: Add the bacterial inoculum to each well containing the compound dilutions. Include a positive control (bacteria in broth) and a negative control (broth only). Incubate the plate at 37°C for 18-24 hours.
-
Analysis: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[3]
Trustworthiness: This microdilution method is a standardized, self-validating system recommended by the Clinical and Laboratory Standards Institute (CLSI) for antimicrobial susceptibility testing, ensuring reproducibility and comparability of results.
Anti-inflammatory and Other Activities
Isoxazole derivatives are well-known for their anti-inflammatory properties, most notably through the inhibition of cyclooxygenase (COX) enzymes.[7] Valdecoxib and Leflunomide are classic examples of isoxazole-containing drugs used to treat inflammatory conditions like arthritis.[8][18]
Beyond this, the scaffold has been successfully integrated into drugs for a wide array of conditions:
-
Anticonvulsant: The isoxazole ring is a key feature in molecules designed to interact with voltage-gated sodium channels, crucial for treating epilepsy.[19]
-
Neuroprotective: Derivatives have shown potential in treating neurodegenerative disorders like Alzheimer's disease.[7]
-
Antiviral: Recent research has focused on developing isoxazole-based small molecules targeting viral replication, including for Zika virus (ZIKV).[20]
FDA-Approved Drugs: A Testament to Clinical Success
The clinical and commercial success of isoxazole-containing drugs underscores the therapeutic value of this scaffold.[4][21]
| Drug Name | Brand Name(s) | Primary Indication | Mechanism of Action | Reference |
| Sulfamethoxazole | Bactrim, Septra | Bacterial Infections (UTIs, bronchitis) | Inhibits dihydropteroate synthase | [7][14] |
| Cloxacillin / Dicloxacillin | Various | Staphylococcal Infections | β-lactamase resistant penicillin; inhibits cell wall synthesis | [7][18][14] |
| Leflunomide | Arava | Rheumatoid Arthritis | Inhibits dihydroorotate dehydrogenase (immunosuppressant) | [7][8] |
| Valdecoxib | Bextra (withdrawn) | Arthritis, Pain | Selective COX-2 Inhibitor | [7][8][18] |
| Zonisamide | Zonegran | Epilepsy | Anticonvulsant; blocks sodium and calcium channels | [5] |
Future Directions and Conclusion
The isoxazole scaffold continues to be a fertile ground for drug discovery.[1] Emerging trends focus on the development of multi-targeted therapies and the application of green chemistry principles to synthesize these valuable compounds more sustainably.[1][10] The structural versatility and proven track record of isoxazole derivatives ensure their continued importance in medicinal chemistry. By understanding the fundamental principles of their synthesis, mechanism of action, and structure-activity relationships, researchers can continue to harness the power of this remarkable heterocycle to address unmet medical needs and develop the next generation of innovative therapeutics.
References
-
Title: Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies Source: PubMed URL: [Link]
-
Title: A review of isoxazole biological activity and present synthetic techniques Source: International Journal of Pharmaceutical Chemistry and Analysis URL: [Link]
-
Title: Advances in isoxazole chemistry and their role in drug discovery Source: RSC Publishing URL: [Link]
-
Title: GREEN SYNTHESIS OF NEWER ISOXAZOLE DERIVATIVES AND THEIR BIOLOGICAL EVALUATION Source: International Journal of Biology, Pharmacy and Allied Sciences (IJBPAS) URL: [Link]
-
Title: Isoxazole Derivative: Significance and symbolism Source: IGI Global URL: [Link]
-
Title: Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents Source: ProQuest URL: [Link]
-
Title: Design, Synthesis and Biological Activity of Isoxazole Derivatives as Potent Medicinal Compound Source: International Journal of Pharmaceutical and Phytopharmacological Research (IJPPR) URL: [Link]
-
Title: The Role of Isoxazole Derivatives in Modern Drug Discovery Source: NINGBO INNO PHARMCHEM CO.,LTD URL: [Link]
-
Title: Advances in isoxazole chemistry and their role in drug discovery Source: PMC - NIH URL: [Link]
-
Title: Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies Source: RSC Publishing URL: [Link]
-
Title: The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches Source: MDPI URL: [Link]
-
Title: A review of isoxazole biological activity and present synthetic techniques Source: ResearchGate URL: [Link]
-
Title: Synthesis of Fused Isoxazoles: A Comprehensive Review Source: MDPI URL: [Link]
-
Title: Synthesis of hybrid molecules of isoxazole derivatives in search of new anticancer drugs – A review Source: International Journal for Advanced Research in Innovative Thoughts & Ideas (IJARIIT) URL: [Link]
-
Title: Isoxazole Derivatives as Potential Pharmacophore for New Drug Development Source: ResearchGate URL: [Link]
-
Title: Advances in isoxazole chemistry and their role in drug discovery Source: RSC Publishing URL: [Link]
-
Title: Isoxazole–Containing drugs with various pharmacological activities Source: ResearchGate URL: [Link]
-
Title: Synthesis and biological evaluation of novel isoxazole derivatives from acridone Source: PubMed URL: [Link]
-
Title: Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies Source: RSC Publishing URL: [Link]
-
Title: Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections Source: NIH URL: [Link]
-
Title: Isoxazole ring as a useful scaffold in a search for new therapeutic agents Source: ResearchGate URL: [Link]
Sources
- 1. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. wisdomlib.org [wisdomlib.org]
- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 4. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Fused Isoxazoles: A Comprehensive Review [mdpi.com]
- 7. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 9. ijariit.com [ijariit.com]
- 10. mdpi.com [mdpi.com]
- 11. ijpca.org [ijpca.org]
- 12. researchgate.net [researchgate.net]
- 13. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08339C [pubs.rsc.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents - ProQuest [proquest.com]
- 17. Synthesis and biological evaluation of novel isoxazole derivatives from acridone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ijbpas.com [ijbpas.com]
- 19. nbinno.com [nbinno.com]
- 20. Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
The Isoxazole Imperative: A Technical Guide to 3,5-Disubstituted Scaffolds
The following technical guide details the discovery, synthetic evolution, and pharmacological significance of 3,5-disubstituted isoxazoles.
Historical Genesis: From Claisen to Privileged Scaffolds
The history of the isoxazole ring is a testament to the evolution of heterocyclic chemistry from purely structural curiosity to targeted drug design.
-
The Claisen Legacy (1903): The discovery of the isoxazole nucleus is credited to Ludwig Claisen. In 1903, Claisen synthesized the first isoxazole by the oximation of propargylaldehyde acetal.[1] While Hantzsch is credited with naming the ring system (derived from iso + oxazole, indicating the position of the heteroatoms), it was Claisen’s work on 1,3-dicarbonyls that laid the foundation for 3,5-disubstituted variants.
-
The Natural Connection (1960s): The field remained largely academic until the isolation of Ibotenic Acid and Muscimol from Amanita muscaria mushrooms in the mid-20th century. These compounds, which are potent GABA agonists, are naturally occurring 3,5-disubstituted isoxazoles. Their discovery validated the isoxazole ring as a bioisostere for carboxylic acids and esters, launching its status as a "privileged scaffold" in neuropharmacology.
The Regioselectivity Challenge
The central technical challenge in isoxazole synthesis is regiocontrol . When synthesizing isoxazoles, particularly via cycloaddition, two isomers are possible: the 3,5-disubstituted and the 3,4-disubstituted forms.[2][3]
-
3,5-Disubstituted: Sterically favored in thermal cycloadditions with terminal alkynes.[4]
-
3,4-Disubstituted: Often requires specific electronic manipulation or steric crowding to achieve.[4]
For medicinal chemists, this distinction is binary: one isomer is often a potent drug (e.g., the 3,5-substituted Muscimol), while the other is inactive or toxic.
Visualization: The Regiochemical Divergence
The following diagram illustrates the mechanistic divergence between thermal and metal-catalyzed routes.
Figure 1: Mechanistic divergence in [3+2] cycloaddition.[4] Copper catalysis enforces 3,5-regioselectivity via a metallacycle intermediate, whereas thermal routes rely on sterics.
Synthetic Architectures
To access 3,5-disubstituted isoxazoles, researchers typically employ one of two primary methodologies.
Method A: The 1,3-Dipolar Cycloaddition (Modern Standard)
This is the most versatile method for library generation. It involves the reaction of a nitrile oxide with a terminal alkyne .[4]
-
Mechanism: The nitrile oxide (generated in situ from an aldoxime or nitroalkane) acts as the 1,3-dipole.[5] The alkyne is the dipolarophile.
-
The Copper Advantage: As detailed in Hansen et al. (2005), the use of Cu(I) catalysts (similar to the azide-alkyne "Click" reaction) ensures exclusive formation of the 3,5-isomer. The mechanism proceeds through a copper-acetylide intermediate, preventing the formation of the 3,4-isomer.
Method B: Condensation of 1,3-Dicarbonyls (Classical)
This method involves the reaction of hydroxylamine (NH₂OH) with 1,3-diketones or
-
Limitation: If the 1,3-diketone is unsymmetrical, a mixture of 3,5- and 5,3-isomers (positional isomers) often results.
-
Solution: Regiocontrol is achieved by controlling the pH or using masked dicarbonyl equivalents (e.g., enaminones).
Experimental Protocols
The following protocols represent self-validating systems for synthesizing 3,5-disubstituted isoxazoles.
Protocol 1: Cu(I)-Catalyzed Regioselective Synthesis
Target: 3-Phenyl-5-butylisoxazole[4]
Reagents:
-
Benzaldehyde oxime (1.0 equiv)[4]
-
1-Hexyne (1.2 equiv)[4]
-
Chloramine-T (1.2 equiv) — Oxidant for nitrile oxide generation[4]
-
CuSO₄·5H₂O (0.05 equiv)[4]
-
Sodium Ascorbate (0.1 equiv)[4]
-
Solvent: t-BuOH/H₂O (1:1)[4]
Methodology:
-
Dipole Generation: Dissolve benzaldehyde oxime in t-BuOH/H₂O. Add Chloramine-T slowly.[4] Stir for 5 minutes to generate the nitrile oxide in situ.[4]
-
Catalysis: Add 1-hexyne, followed by the CuSO₄ and sodium ascorbate solution.
-
Reaction: Stir at room temperature for 2-4 hours. Monitor via TLC (Hexane/EtOAc 4:1).[4]
-
Workup: Dilute with water, extract with EtOAc. Wash organic layer with brine.[4][6]
-
Validation: The absence of the 3,4-isomer is confirmed by ¹H NMR (look for the distinct singlet of the isoxazole C4-H proton around
6.0-6.5 ppm).[4]
Protocol 2: Condensation of -Keto Enones
Target: 3,5-Dimethylisoxazole[4]
Reagents:
-
Acetylacetone (1.0 equiv)[4]
-
Hydroxylamine hydrochloride (1.1 equiv)[4]
-
Sodium hydroxide (1.1 equiv)[4]
Methodology:
-
Neutralization: Dissolve NH₂OH·HCl in water and neutralize with NaOH at 0°C.
-
Addition: Add acetylacetone dropwise to the cold hydroxylamine solution.
-
Cyclization: Reflux the mixture for 1 hour.
-
Isolation: Acidify with HCl to pH 2 (if carboxylic acid derivatives are used) or extract directly for neutral isoxazoles.[4]
-
Note: For unsymmetrical ketones, the nucleophilic attack of nitrogen usually occurs at the most electrophilic carbonyl carbon first, dictating the regiochemistry.
Comparative Data: Synthetic Efficiency
| Parameter | Thermal [3+2] Cycloaddition | Cu(I)-Catalyzed [3+2] | Condensation (1,3-Dicarbonyl) |
| Regioselectivity | Poor (Mixture of 3,5 & 3,[2][4]4) | Excellent (Exclusive 3,5) | Variable (Depends on substrate) |
| Reaction Temp | High (>80°C) | Room Temperature | Moderate (Reflux) |
| Atom Economy | High | High | Moderate (Loss of H₂O) |
| Substrate Scope | Limited by sterics | Broad (Tolerates most groups) | Limited to available ketones |
| Key Reference | Huisgen (1963) | Hansen et al. (2005) | Claisen (1903) |
Pharmacological Significance
The 3,5-disubstituted isoxazole ring is not merely a linker; it is a pharmacophore in its own right.[4]
-
GABAergic Agonists:
-
Antimicrobials:
-
COX-2 Inhibition (Structural Contrast):
-
While Valdecoxib is a 3,4-diaryl isoxazole, its discovery relied heavily on the ability to distinguish between 3,5- and 3,4-isomers. Early SAR studies showed that moving the phenyl group from position 4 to position 5 (creating a 3,5-disubstituted analogue) significantly reduced COX-2 selectivity, highlighting the strict topological requirements of the enzyme's active site.
-
References
-
Claisen, L. (1903).[1] Zur Kenntnis der Isoxazole. Berichte der deutschen chemischen Gesellschaft. Link[4]
-
Hansen, T. V., Wu, P., & Fokin, V. V. (2005).[1][3] One-Pot Copper(I)-Catalyzed Synthesis of 3,5-Disubstituted Isoxazoles. The Journal of Organic Chemistry. Link[4]
-
Krogsgaard-Larsen, P., et al. (1980).[4] GABA agonists.[4] Resolution, absolute stereochemistry, and enantioselectivity of (S)-(+)- and (R)-(-)-dihydromuscimol. Journal of Medicinal Chemistry. Link[4]
-
Talley, J. J., et al. (2000). 4-[5-Methyl-3-phenylisoxazol-4-yl]-benzenesulfonamide, Valdecoxib: A Potent and Selective Inhibitor of COX-2.[4] Journal of Medicinal Chemistry. Link[4]
-
Tang, S., et al. (2009).[8] Efficient and Regioselective One-Pot Synthesis of 3-Substituted and 3,5-Disubstituted Isoxazoles. Organic Letters. Link[4]
Sources
- 1. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isoxazole synthesis [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of 3,5-disubstituted isoxazoles by domino reductive Nef reaction/cyclization of β-nitroenones - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00232F [pubs.rsc.org]
- 6. The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. An Efficient Synthesis of Valdecoxib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Efficient and Regioselective One-Pot Synthesis of 3-Substituted and 3,5-Disubstituted Isoxazoles [organic-chemistry.org]
An In-depth Technical Guide to Potential Therapeutic Targets for Isoxazole-Containing Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a privileged scaffold in medicinal chemistry. Its unique physicochemical properties, including its ability to act as a bioisostere for other functional groups and engage in a variety of non-covalent interactions, have led to its incorporation into a wide array of clinically approved drugs and investigational agents. This technical guide provides a comprehensive overview of the key therapeutic targets for isoxazole-containing compounds, with a particular focus on their applications in oncology and inflammatory diseases. We will delve into the molecular mechanisms of action, structure-activity relationships (SAR), and detailed experimental protocols for target validation, offering a valuable resource for researchers and drug development professionals in this dynamic field.
The Isoxazole Scaffold: A Versatile Tool in Medicinal Chemistry
The isoxazole moiety is a cornerstone in the design of novel therapeutic agents due to its favorable electronic and steric properties. It can act as a hydrogen bond acceptor and engage in dipole-dipole and π-π stacking interactions, facilitating strong and specific binding to biological targets.[1] Furthermore, the isoxazole ring is metabolically stable and can be readily synthesized and functionalized, allowing for the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic profiles.[2]
A notable example of a successful isoxazole-containing drug is the COX-2 inhibitor, celecoxib, used for the management of pain and inflammation. The isoxazole ring is also a key feature in a number of antibacterial agents, such as sulfamethoxazole, and is present in various compounds under investigation for a wide range of diseases.[3]
Key Therapeutic Target Classes for Isoxazole Derivatives
Isoxazole-containing compounds have demonstrated activity against a diverse range of therapeutic targets. This section will focus on some of the most well-validated and promising target classes.
Heat Shock Protein 90 (HSP90) Inhibition in Oncology
Heat shock protein 90 (HSP90) is a molecular chaperone that plays a critical role in the conformational maturation, stability, and function of a large number of "client" proteins.[4] Many of these client proteins are key drivers of cancer cell proliferation, survival, and metastasis, including protein kinases, transcription factors, and steroid hormone receptors.[5][6] This makes HSP90 a highly attractive target for cancer therapy.
Mechanism of Action: Isoxazole-based HSP90 inhibitors typically bind to the N-terminal ATP-binding pocket of HSP90, competing with the endogenous ATP.[7] This inhibition disrupts the HSP90 chaperone cycle, leading to the misfolding and subsequent proteasomal degradation of its client proteins.[7] The simultaneous degradation of multiple oncoproteins can induce cell cycle arrest, promote apoptosis, and inhibit tumor growth.[6]
Signaling Pathway:
Caption: Inhibition of HSP90 by isoxazole compounds disrupts the chaperone cycle, leading to the degradation of client oncoproteins and subsequent anti-cancer effects.
Cyclooxygenase-2 (COX-2) Inhibition in Inflammation and Cancer
Cyclooxygenase-2 (COX-2) is an enzyme that is typically undetectable in most tissues but is rapidly induced by inflammatory stimuli, growth factors, and oncogenes.[8] It plays a key role in the synthesis of prostaglandins, particularly prostaglandin E2 (PGE2), which are potent mediators of inflammation and are also implicated in cancer development and progression.[9][10]
Mechanism of Action: Isoxazole-containing COX-2 inhibitors, such as celecoxib, act as selective inhibitors of the COX-2 enzyme.[11] By blocking the active site of COX-2, these compounds prevent the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain.[12] In the context of cancer, COX-2 inhibition can suppress tumor growth by inhibiting angiogenesis, promoting apoptosis, and modulating the tumor microenvironment.[8]
Signaling Pathway:
Caption: Isoxazole-based COX-2 inhibitors block the synthesis of pro-inflammatory and pro-tumorigenic prostaglandins.
Tubulin Polymerization Inhibition in Oncology
Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and are crucial for cell division, intracellular transport, and cell shape maintenance.[13] Targeting tubulin dynamics is a well-established strategy in cancer chemotherapy.
Mechanism of Action: Certain isoxazole derivatives have been shown to interfere with tubulin polymerization.[14] These compounds can either inhibit the polymerization of tubulin into microtubules or stabilize existing microtubules, both of which disrupt the normal function of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and ultimately apoptosis.[13][14]
Experimental Workflows for Target Identification and Validation
The identification and validation of therapeutic targets for novel isoxazole compounds is a critical process in drug discovery. A multi-faceted approach combining in silico, in vitro, and in vivo methods is typically employed.
Target Identification
-
Phenotypic Screening: This approach involves screening a library of isoxazole compounds for a desired cellular phenotype, such as cancer cell death, without prior knowledge of the molecular target. Subsequent target deconvolution studies are then performed to identify the protein(s) responsible for the observed effect.
-
In Silico Screening: Computational methods, such as molecular docking, can be used to predict the binding of isoxazole derivatives to the crystal structures of known therapeutic targets. This can help to prioritize compounds for experimental testing.
Target Engagement and Validation
Once a potential target has been identified, a series of experiments are conducted to confirm that the isoxazole compound directly interacts with the target and that this interaction is responsible for the observed biological activity.
Experimental Workflow:
Caption: A typical workflow for the identification and validation of therapeutic targets for isoxazole compounds.
Detailed Experimental Protocols:
3.2.1. In Vitro COX-2 Enzyme Inhibition Assay [14]
This assay measures the ability of a test compound to inhibit the activity of purified COX-2 enzyme.
-
Materials:
-
Human recombinant COX-2 enzyme
-
Reaction Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme cofactor
-
Arachidonic acid (substrate)
-
Test isoxazole compound dissolved in a suitable solvent (e.g., DMSO)
-
Stannous chloride solution to stop the reaction
-
ELISA kit for prostaglandin quantification (e.g., PGF2α)
-
-
Procedure:
-
Prepare a solution of COX-2 enzyme in reaction buffer containing heme.
-
Add the test isoxazole compound at various concentrations to the enzyme solution and incubate for a defined period (e.g., 10 minutes at 37°C) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding arachidonic acid.
-
Allow the reaction to proceed for a specific time (e.g., 2 minutes at 37°C).
-
Stop the reaction by adding stannous chloride solution.
-
Quantify the amount of prostaglandin produced using an ELISA kit.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
-
3.2.2. In Vitro Tubulin Polymerization Assay [15]
This assay measures the effect of a test compound on the polymerization of purified tubulin in vitro.
-
Materials:
-
Purified tubulin (e.g., bovine brain tubulin)
-
Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP
-
Test isoxazole compound
-
A spectrophotometer or plate reader capable of measuring absorbance at 340 nm.
-
-
Procedure:
-
Thaw tubulin and GTP on ice.
-
Prepare a reaction mixture containing tubulin in polymerization buffer.
-
Add the test isoxazole compound or vehicle control to the reaction mixture.
-
Initiate polymerization by adding GTP and transferring the mixture to a pre-warmed 37°C cuvette or microplate.
-
Monitor the increase in absorbance at 340 nm over time, which is proportional to the extent of tubulin polymerization.
-
Analyze the polymerization curves to determine the effect of the compound on the rate and extent of tubulin assembly.
-
3.2.3. Annexin V Apoptosis Assay [16]
This cell-based assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (PS) on the outer leaflet of the plasma membrane.
-
Materials:
-
Cells treated with the test isoxazole compound or vehicle control
-
Annexin V conjugated to a fluorochrome (e.g., FITC)
-
Propidium Iodide (PI) or another viability dye
-
1X Annexin-binding buffer (10 mM HEPES, pH 7.4, 140 mM NaCl, 2.5 mM CaCl2)
-
Flow cytometer
-
-
Procedure:
-
Harvest and wash the treated cells.
-
Resuspend the cells in 1X Annexin-binding buffer.
-
Add fluorochrome-conjugated Annexin V and PI to the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Analyze the stained cells by flow cytometry.
-
Quantify the percentage of cells that are early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and live (Annexin V negative, PI negative).
-
Data Presentation and Analysis
The following table summarizes the activity of selected isoxazole derivatives against various cancer cell lines, highlighting their potential as anticancer agents.
| Compound ID | Target | Cell Line | IC50 (µM) | Reference |
| A13 | COX-1/COX-2 | - | 0.064 / 0.013 | [17] |
| Compound 5 | HSP90 | Cancer cells | 14 | [18] |
| TTI-4 | Not specified | MCF-7 (Breast) | 2.63 | [19] |
| Compound 3d | Not specified | MCF-7 (Breast) | 43.4 | [20] |
| Compound 4d | Not specified | MDA-MB-231 (Breast) | 35.1 | [20] |
| Isoxazole-piperazine derivative | Not specified | Huh7 (Liver) | 0.3 - 3.7 | [21] |
| Isoxazole-piperazine derivative | Not specified | MCF-7 (Breast) | 0.3 - 3.7 | [21] |
| C6 | COX-2 | - | 0.55 | [14] |
| C5 | COX-2 | - | 0.85 | [14] |
| C3 | COX-2 | - | 0.93 | [14] |
Structure-Activity Relationship (SAR) Insights
The biological activity of isoxazole-containing compounds is highly dependent on the nature and position of substituents on the isoxazole ring and its appended functionalities.
-
For COX-2 Inhibition: The presence of a sulfonamide or a similar acidic group is often crucial for selective COX-2 inhibition. The substitution pattern on the phenyl rings attached to the isoxazole core significantly influences potency and selectivity.[17] For example, 3,4-dimethoxy substitution on one phenyl ring and a chloro group on the other has been shown to enhance COX-2 inhibitory activity.[17]
-
For HSP90 Inhibition: The resorcinol moiety is a key pharmacophore that forms critical hydrogen bonds with the ATP-binding pocket of HSP90. Modifications to the linker and the substituent on the isoxazole ring can be used to fine-tune the potency and pharmacokinetic properties of these inhibitors.[22]
-
For Anticancer Activity: The presence of methoxy, dimethylamino, and bromine groups on the phenyl rings attached to the isoxazole core has been shown to enhance antibacterial and anticancer activity.[2]
Conclusion and Future Perspectives
The isoxazole scaffold continues to be a rich source of novel therapeutic agents with a wide range of biological activities. The diverse targets and mechanisms of action of isoxazole-containing compounds underscore their versatility and potential for addressing unmet medical needs, particularly in the areas of oncology and inflammatory diseases. Future research in this field will likely focus on the development of more potent and selective inhibitors, the exploration of novel therapeutic targets, and the use of advanced drug delivery systems to enhance the efficacy and safety of isoxazole-based drugs. The detailed experimental workflows and SAR insights provided in this guide are intended to empower researchers to accelerate the discovery and development of the next generation of isoxazole-containing therapeutics.
References
-
The HSP90 Family: Structure, Regulation, Function, and Implications in Health and Disease. Genes. Available at: [Link]
-
The schematic illustration of Hsp90 interactions with signaling... - ResearchGate. Available at: [Link]
-
Hsp90 - Wikipedia. Available at: [Link]
-
HSP90 Mechanisms & Interactions. SignalChem. Available at: [Link]
-
Quantitative Analysis of Hsp90-Client Interactions Reveals Principles of Substrate Recognition - Lindquist Lab. Available at: [Link]
-
Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review - MDPI. Available at: [Link]
-
Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PubMed Central. Available at: [Link]
-
Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. ResearchGate. Available at: [Link]
-
A review of isoxazole biological activity and present synthetic techniques. ResearchGate. Available at: [Link]
-
A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents - PubMed. Available at: [Link]
-
Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Publishing. Available at: [Link]
-
IC50 values of the most active derivatives in some cancerous cell lines - ResearchGate. Available at: [Link]
-
Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells - PubMed Central. Available at: [Link]
-
Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents - NIH. Available at: [Link]
-
Design, synthesis and biological studies of new isoxazole compounds as potent Hsp90 inhibitors - PubMed. Available at: [Link]
-
Advances in isoxazole chemistry and their role in drug discovery - PMC - NIH. Available at: [Link]
-
Design, synthesis and biological studies of new isoxazole compounds as potent Hsp90 inhibitors - ResearchGate. Available at: [Link]
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC. Available at: [Link]
-
Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives - New Journal of Chemistry (RSC Publishing). Available at: [Link]
-
Advances in isoxazole chemistry and their role in drug discovery - RSC Publishing. Available at: [Link]
-
(PDF) Measurement of In Vitro Microtubule Polymerization by Turbidity and Fluorescence. Available at: [Link]
-
Role of Modulator of Inflammation Cyclooxygenase-2 in Gammaherpesvirus Mediated Tumorigenesis - Frontiers. Available at: [Link]
-
Preclinical Study of Immunological Isoxazole Derivatives as a Potential Support for Melanoma Chemotherapy - PMC - NIH. Available at: [Link]
-
Prediction of new Hsp90 inhibitors based on 3,4-isoxazolediamide scaffold using QSAR study, molecular docking and molecular dynamic simulation - PubMed. Available at: [Link]
-
Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. MDPI. Available at: [Link]
-
Synthesis and evaluation of isoxazole derivatives of lapachol as inhibitors of pyruvate kinase M2 - Taylor & Francis. Available at: [Link]
-
Cyclooxygenase-2: A Role in Cancer Stem Cell Survival and Repopulation of Cancer Cells during Therapy - PMC - PubMed Central. Available at: [Link]
-
Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC - NIH. Available at: [Link]
-
Role of COX-2/PGE2 Mediated Inflammation in Oral Squamous Cell Carcinoma - MDPI. Available at: [Link]
-
COX2 Inhibitor Screening Assay Kit - BPS Bioscience. Available at: [Link]
-
IC50 values and dose–response curves of designed... - ResearchGate. Available at: [Link]
-
Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - Bentham Open Archives. Available at: [Link]
-
In vitro Microtubule Binding Assay and Dissociation Constant Estimation - Bio-protocol. Available at: [Link]
-
Synthesis and evaluation of new Hsp90 inhibitors based on a 1,4,5-trisubstituted 1,2,3-triazole scaffold - PubMed. Available at: [Link]
-
Cyclooxygenase-2 and Cancer Treatment: Understanding the Risk Should Be Worth the Reward - PMC - PubMed Central. Available at: [Link]
-
Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed. Available at: [Link]
-
The Annexin V Apoptosis Assay. Available at: [Link]
Sources
- 1. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 3. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hsp90 - Wikipedia [en.wikipedia.org]
- 5. The HSP90 Family: Structure, Regulation, Function, and Implications in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. HSP90 Mechanisms & Interactions | HSP90 [hsp90.ca]
- 8. Cyclooxygenase-2: A Role in Cancer Stem Cell Survival and Repopulation of Cancer Cells during Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 13. espublisher.com [espublisher.com]
- 14. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. kumc.edu [kumc.edu]
- 17. Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Design, synthesis and biological studies of new isoxazole compounds as potent Hsp90 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Preclinical Study of Immunological Isoxazole Derivatives as a Potential Support for Melanoma Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Prediction of new Hsp90 inhibitors based on 3,4-isoxazolediamide scaffold using QSAR study, molecular docking and molecular dynamic simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Stereochemical Control & Analysis of 1-(3-Methylisoxazol-5-yl)ethanol
A Technical Guide for Medicinal Chemistry Applications[1][2][3]
Executive Summary: The Isoxazole Scaffold in Chiral Drug Design
The moiety 1-(3-Methylisoxazol-5-yl)ethanol represents a critical chiral building block in modern drug discovery.[1][2][3] Isoxazoles act as versatile bioisosteres for pyridine and phenyl rings, offering unique hydrogen-bonding capabilities and reduced lipophilicity (LogP) compared to their carbocyclic analogs.[2][3] However, the introduction of the hydroxyethyl side chain creates a stereocenter at the
Control over this stereocenter is non-trivial but essential. Enantiomers of isoxazolyl carbinols often exhibit distinct pharmacodynamic profiles due to the directional nature of the isoxazole nitrogen and oxygen atoms within a binding pocket. This guide outlines a robust, self-validating workflow for the synthesis, resolution, and stereochemical assignment of this motif.
Structural Analysis & Retrosynthetic Logic
The target molecule consists of a 3,5-disubstituted isoxazole ring.[1] The chiral center is located at the C1 position of the ethyl group attached to C5 of the isoxazole.
Key Structural Features:
-
H-Bond Donor/Acceptor: The hydroxyl group acts as a donor; the isoxazole nitrogen acts as a weak acceptor.[1][2][3]
-
Acid Sensitivity: The N-O bond of the isoxazole is susceptible to reductive cleavage (e.g., hydrogenation over Pd/C), necessitating careful selection of reduction methods.
-
Precursor: The most direct synthetic route is the 1,2-reduction of the corresponding ketone: 5-acetyl-3-methylisoxazole .[1][2][3]
Visualization: Retrosynthetic & Resolution Pathway
The following diagram illustrates the logical flow from the achiral ketone to the resolved enantiomers via enzymatic kinetic resolution (EKR).
Figure 1: Chemoenzymatic workflow for accessing both enantiomers of this compound.
Experimental Protocols
The following protocols are designed for scalability and reproducibility.
3.1. Synthesis of Racemic this compound
Causality: Sodium borohydride (NaBH
Protocol:
-
Preparation: Dissolve 5-acetyl-3-methylisoxazole (10.0 mmol) in anhydrous methanol (30 mL). Cool the solution to 0°C in an ice bath to minimize side reactions.
-
Reduction: Add NaBH
(15.0 mmol, 1.5 eq) portion-wise over 15 minutes. Note: Vigorous gas evolution (H ) will occur.[3] -
Monitoring: Stir at 0°C for 1 hour, then warm to room temperature. Monitor by TLC (SiO
, 1:1 Hexane/EtOAc). -
Quench: Quench carefully with saturated NH
Cl solution (10 mL). -
Workup: Evaporate methanol under reduced pressure. Extract the aqueous residue with EtOAc (3 x 20 mL). Wash combined organics with brine, dry over Na
SO , and concentrate. -
Yield: Expect >90% yield of the racemic alcohol as a clear oil.[3]
3.2. Enzymatic Kinetic Resolution (EKR)
Causality: Lipase B from Candida antarctica (CAL-B, immobilized as Novozym 435) is the industry standard for secondary alcohols.[2] It typically follows Kazlauskas' rule, preferentially acylating the (R)-enantiomer of methyl carbinols.
Protocol:
-
Setup: In a dry flask, dissolve racemic this compound (1.0 g) in methyl tert-butyl ether (MTBE, 20 mL). MTBE is chosen for its low water solubility and compatibility with lipases.[2][3]
-
Acyl Donor: Add vinyl acetate (5.0 eq).[2][3] The use of vinyl acetate makes the reaction irreversible due to the tautomerization of the leaving group (vinyl alcohol) to acetaldehyde.
-
Catalysis: Add Novozym 435 beads (20 mg/mmol substrate).
-
Incubation: Shake the mixture at 30°C at 200 rpm.
-
Checkpoint: Monitor conversion by Chiral HPLC (see Section 4). Stop the reaction at exactly 50% conversion (typically 4–24 hours).
-
Separation: Filter off the enzyme beads. Concentrate the filtrate. Separate the (S)-alcohol and (R)-acetate via flash column chromatography (Gradient: 10%
40% EtOAc in Hexane).
Data Summary: Expected Outcomes
| Parameter | Value | Notes |
|---|---|---|
| Enzyme | Novozym 435 (CAL-B) | Robust, reusable biocatalyst.[1][2][3] |
| Solvent | MTBE or Toluene | Hydrophobic solvents preserve enzyme activity.[2][3] |
| Acyl Donor | Vinyl Acetate | Drives equilibrium irreversibly.[2][3] |
| Selectivity (E-value) | Typically >100 | High enantiomeric excess (>98% ee) expected.[2][3] |
Analytical Characterization & Stereochemical Assignment
4.1. Chiral HPLC Method Development
Separating the enantiomers requires a polysaccharide-based chiral stationary phase.[1][2][3] The isoxazole ring provides
Recommended Scouting Conditions:
Self-Validation: If baseline separation is not achieved, switch to Hexane:Ethanol. Ethanol often improves peak shape for polar isoxazole alcohols.[2][3]
4.2. Determination of Absolute Configuration (Mosher's Method)
Do not rely solely on optical rotation comparisons, as solvent effects can invert the sign of rotation for isoxazoles. Use Mosher's Ester Analysis for definitive assignment.
Mechanism:
Reaction with (R)- and (S)-
Visualization: Mosher's Analysis Decision Tree
Figure 2: Logic flow for determining absolute configuration using Modified Mosher's Method.
Interpretation Protocol:
-
Assign the proton signals for the methyl group (L1) and the isoxazole proton (L2).
-
Calculate
.[1][2][3] -
Model: If the protons on the right side of the plane (isoxazole) have positive
and protons on the left (methyl) have negative , the center is (R) .
References
-
Isoxazole Synthesis: P. G. Baraldi, et al. "Techniques for the synthesis of isoxazoles." Synthesis, 1987.
-
Enzymatic Resolution (General Protocol): Ghanem, A. "Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched Compounds." Tetrahedron, 2007. [3]
-
Mosher's Method: Hoye, T. R., Jeffrey, C. S., & Shao, F. "Mosher’s Method and the Assignment of Absolute Configuration." Nature Protocols, 2007.
-
Chiral HPLC Screening: "Chiral HPLC Column Selection Guide." Phenomenex.
Sources
- 1. CN107721941B - Preparation method of 3-amino-5-methyl isoxazole - Google Patents [patents.google.com]
- 2. 1,3-Benzodioxole-5-ethanol, alpha-methyl- | C10H12O3 | CID 95505 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 5-Sulfanilamido-3-methylisoxazole | C10H11N3O3S | CID 10444974 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ymc.co.jp [ymc.co.jp]
key publications on the synthesis of 1-(3-Methylisoxazol-5-yl)ethanol
An In-Depth Technical Guide to the Synthesis of 1-(3-Methylisoxazol-5-yl)ethanol
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound is a pivotal heterocyclic building block in medicinal chemistry, frequently incorporated into pharmacologically active molecules. Its synthesis is a key step in the development of numerous therapeutic agents. This guide provides a comprehensive overview of the principal synthetic strategies for this compound, focusing on the underlying chemical principles, detailed experimental protocols, and practical considerations for laboratory and process scale-up. We will explore the most common and robust pathway, which proceeds through the formation and subsequent reduction of the ketone intermediate, 1-(3-Methylisoxazol-5-yl)ethanone. Furthermore, advanced methodologies, including strategies for asymmetric synthesis to obtain enantiomerically pure forms of the target alcohol, will be discussed, reflecting the critical need for stereochemical control in modern drug development.
Introduction: The Strategic Importance of the Isoxazole Moiety
The isoxazole ring is a "privileged" scaffold in drug discovery.[1][2] Its unique electronic properties, metabolic stability, and ability to act as a bioisosteric replacement for other functional groups (such as esters or amides) make it a valuable component in the design of novel therapeutics.[1][2] this compound, possessing both a reactive hydroxyl group and the stable isoxazole core, serves as a versatile synthon for introducing this key heterocycle into more complex molecular architectures. This guide is designed to equip researchers with the foundational knowledge and practical protocols necessary to efficiently synthesize this valuable intermediate.
Core Synthetic Strategy: A Retrosynthetic Analysis
The most direct and widely applicable approach to synthesizing this compound involves a two-stage process. A retrosynthetic analysis reveals the key disconnection at the carbon-oxygen bond of the secondary alcohol, pointing back to the corresponding ketone.
Caption: Retrosynthetic pathway for this compound.
This analysis logically divides the synthesis into two primary objectives:
-
Formation of the Isoxazole Ring: Synthesizing the ketone precursor, 1-(3-Methylisoxazol-5-yl)ethanone.
-
Reduction of the Ketone: Converting the ketone to the target secondary alcohol.
Method 1: Synthesis via Ketone Reduction
This robust method is the workhorse for accessing the title compound and is readily adaptable for various scales.
Part A: Synthesis of the Key Intermediate: 1-(3-Methylisoxazol-5-yl)ethanone
The construction of the 3,5-disubstituted isoxazole ring is the critical step. A classic and efficient method involves the condensation reaction between a 1,3-dicarbonyl compound and hydroxylamine. To generate the specific substitution pattern required, a 1,3,5-triketone or a functional equivalent is necessary. The reaction of pentane-2,4-dione (acetylacetone) with hydroxylamine followed by acylation, or more directly, the reaction of a β-keto enamine with a nitrile oxide generated in situ, provides a reliable route.
A highly effective procedure is the [3+2] cycloaddition between a nitrile oxide and an alkyne, which forms the isoxazole ring with excellent regioselectivity.
Experimental Protocol: Isoxazole Ring Formation
This protocol is adapted from general methods for isoxazole synthesis by cycloaddition.[3]
-
Generation of Nitrile Oxide: In a three-necked flask under a nitrogen atmosphere, dissolve 1-nitropropane (1.2 eq) and an appropriate enamine, such as ethyl β-pyrrolidinocrotonate (1.0 eq), in chloroform.[3]
-
Reaction Initiation: Cool the solution in an ice bath. Slowly add a solution of phosphorus oxychloride (1.1 eq) in chloroform dropwise while maintaining the temperature below 10 °C.[3]
-
Cycloaddition: After the addition is complete, allow the mixture to stir at room temperature for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by carefully adding water. Separate the organic layer, wash with saturated sodium bicarbonate solution and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the pure 1-(3-Methylisoxazol-5-yl)ethanone.
Causality and Expertise: The use of a dehydrating agent like phosphorus oxychloride is crucial for the in situ generation of the reactive nitrile oxide intermediate from the primary nitroalkane.[3] The subsequent 1,3-dipolar cycloaddition with the enamine is highly regioselective, ensuring the formation of the desired 3,5-disubstituted isoxazole without significant formation of positional isomers.[3] This selectivity is a key advantage for ensuring product purity.
Part B: Reduction of 1-(3-Methylisoxazol-5-yl)ethanone
The reduction of the ketone to the secondary alcohol is a standard transformation. Mild reducing agents are preferred to avoid potential side reactions with the isoxazole ring. Sodium borohydride (NaBH₄) is an ideal choice due to its selectivity, safety, and ease of handling.
Caption: Standard workflow for the reduction of the ketone intermediate.
Experimental Protocol: Ketone Reduction
-
Setup: To a solution of 1-(3-Methylisoxazol-5-yl)ethanone (1.0 eq) in methanol, cooled to 0 °C in an ice bath, add sodium borohydride (NaBH₄, 1.1 eq) portion-wise over 15 minutes.
-
Reaction: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the disappearance of the starting material by TLC.
-
Quenching: Once the reaction is complete, carefully quench the excess NaBH₄ by the slow, dropwise addition of 1M hydrochloric acid (HCl) until the pH is ~5-6.
-
Extraction: Remove the methanol under reduced pressure. Add water to the residue and extract the product with ethyl acetate (3 x volumes).
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: The resulting crude oil can be purified by silica gel chromatography to afford this compound as a pure compound.
Trustworthiness and Rationale: This protocol is a self-validating system. The portion-wise addition of NaBH₄ at low temperature controls the exothermic reaction. The acidic workup not only neutralizes the borate salts but also ensures the final product is in its neutral alcohol form. The use of a versatile and mild hydride reagent is a common and reliable method for this type of transformation.[4]
Advanced Methodologies: Asymmetric Synthesis
For applications in drug development, obtaining a single enantiomer of a chiral molecule is often mandatory. The synthesis of enantiomerically pure (R)- or (S)-1-(3-Methylisoxazol-5-yl)ethanol can be achieved through catalytic asymmetric reduction of the ketone precursor.
Catalytic Asymmetric Transfer Hydrogenation (CATH)
Asymmetric transfer hydrogenation is a powerful technique that uses a chiral catalyst, a hydrogen donor (like isopropanol or formic acid), and a base to achieve highly enantioselective reduction.
Conceptual Framework:
The ketone substrate coordinates to a chiral transition metal complex (commonly Ruthenium or Iridium). The hydride is then delivered from the hydrogen donor to one specific face of the carbonyl group, dictated by the steric and electronic environment of the chiral ligand. This results in the preferential formation of one enantiomer of the alcohol. This approach has been successfully applied to a wide range of ketones.[5]
Caption: Logical relationship in Catalytic Asymmetric Transfer Hydrogenation.
Key Considerations for Asymmetric Synthesis:
-
Catalyst Selection: The choice of the metal and the chiral ligand is paramount. Commercially available catalysts, such as those based on Noyori's Ru(II)-TsDPEN, are excellent starting points.
-
Optimization: Reaction parameters including the solvent, base, temperature, and reaction time must be carefully optimized to achieve high conversion and high enantiomeric excess (ee).
-
Biocatalysis: An alternative green chemistry approach involves using whole-cell biocatalysts or isolated ketoreductase enzymes.[6] These can offer extremely high enantioselectivity under mild aqueous conditions.[6]
Comparative Data Summary
The following table summarizes the key features of the discussed synthetic methods.
| Method | Key Reagents | Typical Yield | Advantages | Disadvantages |
| Ketone Reduction | NaBH₄, Methanol | >90% | High yield, simple, cost-effective, safe reagents. | Produces a racemic mixture. |
| Asymmetric Transfer Hydrogenation | Chiral Ru/Ir Catalyst, HCOOH/NEt₃ | 80-95% | High enantioselectivity (>99% ee possible). | Requires expensive catalyst, requires optimization. |
| Biocatalytic Reduction | Ketoreductase Enzyme, Glucose (cofactor regen.) | Variable | Extremely high enantioselectivity, green/sustainable. | Requires specific enzymes, may have lower substrate loading. |
Conclusion
The synthesis of this compound is most reliably achieved through a two-step sequence involving the formation and subsequent reduction of 1-(3-Methylisoxazol-5-yl)ethanone. While standard reduction with sodium borohydride provides a straightforward route to the racemic alcohol, the demands of modern pharmaceutical research necessitate the use of advanced asymmetric methods. Catalytic asymmetric transfer hydrogenation and biocatalysis represent state-of-the-art techniques for producing this key building block in high enantiomeric purity, enabling the development of next-generation therapeutics with improved efficacy and safety profiles.
References
-
CN107721941B - Preparation method of 3-amino-5-methyl isoxazole - Google Patents. Google Patents.
-
New 1,3-diphenyl-1H-pyrazol-5-ols as anti-methicillin resistant Staphylococcus aureus agents: Synthesis, antimicrobial evaluation and in silico studies - PMC - NIH. National Institutes of Health.
-
A Process For Preparation Of 1 (6 Methylpyridin 3 Yl) 2 [4 (Methylsulfonyl)phenyl]Ethanone. IPIndia.
-
Synthesis of (a) Ethyl 5-methylisoxazole-3-carboxylate - PrepChem.com. PrepChem.com.
-
Environmentally benign synthesis of isoxazolone derivatives using lemon juice under ultrasonic conditions - Arkivoc. Arkivoc.
-
Research Article Biological and Molecular Chemistry Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati. Biological and Molecular Chemistry.
-
1-(3-(4-bromophenyl)-5-methylisoxazol-4-yl)ethanone | Sigma-Aldrich. Sigma-Aldrich.
-
Synthesis of Some 4-Aminoalkyl-5-methyl-3-isoxazolols Structurally Related to Muscimol and ›-Aminobutyric Acid (GABA) - HANS HJEDS and POVL KROGSGAARD-LARSEN - ResearchGate. ResearchGate.
-
DE3731850A1 - METHOD FOR PRODUCING 3-AMINO-5-METHYLISOXAZOLE - Google Patents. Google Patents.
-
Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivatives Through Oximes - Biological and Molecular Chemistry. Biological and Molecular Chemistry.
-
Regioselective Addition of Grignard Reagents to Isoxazole-4,5-dicarboxylate Esters. ResearchGate.
-
Optimization of asymmetric reduction conditions of 1-(benzo [d][7][8] dioxol-5-yl) ethanone by Lactobacillus fermentum P1 using D-optimal experimental design-based model - PubMed. PubMed.
-
Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry - YouTube. YouTube.
-
Catalytic asymmetric reductive Michael cyclization - PubMed. PubMed.
-
Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction - MDPI. MDPI.
-
1263378-07-9 | 1-(1,3-Oxazol-5-yl)ethanone - ChemScene. ChemScene.
-
Iridium‐Catalyzed Asymmetric Hydrogenation of 2,3‐Diarylallyl Amines with a Threonine‐Derived P‐Stereogenic Ligand for the Synthesis of Tetrahydroquinolines and Tetrahydroisoquinolines - NIH. National Institutes of Health.
-
NICKEL-CATALYZED REACTIONS OF THIAZOLES, ISOXAZOLES, OXAZOLINES AND THIAZOLINES WITH GRIGNARD REAGENTS. Journal of Organometallic Chemistry.
-
4-Isoxazolecarboxylic acid, 3-ethyl-5-methyl-, ethyl ester - Organic Syntheses Procedure. Organic Syntheses.
-
Grignard Reagent Reaction Mechanism - YouTube. YouTube.
-
US20120232281A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib - Google Patents. Google Patents.
-
1-(3-METHYLISOXAZOL-5-YL)ETHANONE - 2a biotech. 2a biotech.
Sources
- 1. biolmolchem.com [biolmolchem.com]
- 2. Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivatives Through Oximes [biolmolchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. mdpi.com [mdpi.com]
- 6. Optimization of asymmetric reduction conditions of 1-(benzo [d] [1,3] dioxol-5-yl) ethanone by Lactobacillus fermentum P1 using D-optimal experimental design-based model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CN107721941B - Preparation method of 3-amino-5-methyl isoxazole - Google Patents [patents.google.com]
- 8. A Process For Preparation Of 1 (6 Methylpyridin 3 Yl) 2 [4 [quickcompany.in]
The Strategic deployment of (S)-1-(5-methylisoxazol-3-yl)ethanol as a Chiral Building Block in Modern Drug Discovery
A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The imperative to create enantiomerically pure pharmaceuticals has positioned chiral building blocks as indispensable tools in contemporary drug discovery and development. These molecules, possessing a defined three-dimensional arrangement, are fundamental in constructing therapeutic agents with enhanced potency and reduced side effects. Among these crucial synthons, (S)-1-(5-methylisoxazol-3-yl)ethanol has emerged as a valuable and versatile intermediate. This technical guide provides a comprehensive overview of its synthesis, characterization, and strategic application, offering field-proven insights for its effective utilization in medicinal chemistry programs.
The Isoxazole Moiety: A Privileged Scaffold in Medicinal Chemistry
The isoxazole ring system is a prominent feature in a multitude of biologically active compounds.[1] Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions make it a desirable scaffold for designing molecules that can effectively interact with biological targets. The incorporation of an isoxazole ring can enhance a compound's metabolic stability, pharmacokinetic profile, and overall efficacy.[1] When further functionalized with a chiral center, as in (S)-1-(5-methylisoxazol-3-yl)ethanol, it provides a powerful tool for probing the stereochemical requirements of drug-receptor interactions.
Enantioselective Synthesis of (S)-1-(5-methylisoxazol-3-yl)ethanol: A Methodological Overview
The cornerstone of utilizing any chiral building block is the development of an efficient and highly stereoselective synthetic route. The primary precursor for (S)-1-(5-methylisoxazol-3-yl)ethanol is the prochiral ketone, 3-acetyl-5-methylisoxazole. The asymmetric reduction of this ketone is the most direct approach to establishing the desired (S)-stereocenter. Two principal methodologies have proven effective in this transformation: biocatalytic reduction and asymmetric transfer hydrogenation.
Biocatalytic Reduction: A Green and Highly Selective Approach
Biocatalysis has gained significant traction in pharmaceutical manufacturing due to its high selectivity, mild reaction conditions, and environmentally benign nature.[2] The use of whole-cell biocatalysts or isolated enzymes, such as ketoreductases, offers a powerful method for the asymmetric reduction of ketones.[2]
Causality Behind the Choice of Biocatalysis: The enzymatic machinery within microorganisms has evolved to perform highly specific transformations with exquisite stereocontrol. This inherent selectivity often surpasses what can be achieved with traditional chemical catalysts, leading to the formation of a single enantiomer with high purity. Furthermore, biocatalytic reactions are typically conducted in aqueous media at or near ambient temperature and pressure, significantly reducing the environmental footprint of the synthesis.[2]
Experimental Protocol: Biocatalytic Reduction of 3-acetyl-5-methylisoxazole
This protocol is a representative example based on established principles of biocatalytic ketone reduction. Optimization of specific parameters such as microbial strain, substrate concentration, and reaction time is crucial for maximizing yield and enantiomeric excess.
Materials:
-
3-acetyl-5-methylisoxazole
-
Baker's yeast (Saccharomyces cerevisiae) or a specific ketoreductase
-
Glucose (or other suitable carbon source)
-
Water (deionized)
-
Ethyl acetate
-
Sodium chloride
-
Magnesium sulfate (anhydrous)
Procedure:
-
In a sanitized flask, prepare a culture medium of baker's yeast in lukewarm water containing glucose. Allow the yeast to activate for approximately 30 minutes.
-
Add 3-acetyl-5-methylisoxazole to the activated yeast culture.
-
Incubate the reaction mixture with gentle agitation at a controlled temperature (typically 25-37 °C) for 24-72 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, saturate the aqueous phase with sodium chloride and extract the product with ethyl acetate (3 x volume of the aqueous phase).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude (S)-1-(5-methylisoxazol-3-yl)ethanol.
-
Purify the crude product by flash column chromatography on silica gel.
Self-Validating System: The enantiomeric excess (ee) of the product should be determined using chiral HPLC or chiral gas chromatography (GC) to validate the stereoselectivity of the biocatalyst.
Data Presentation:
| Parameter | Value |
| Substrate | 3-acetyl-5-methylisoxazole |
| Biocatalyst | Saccharomyces cerevisiae |
| Expected Product | (S)-1-(5-methylisoxazol-3-yl)ethanol |
| Typical Yield | 60-85% |
| Typical Enantiomeric Excess (ee) | >95% |
Visualization of the Biocatalytic Workflow:
Caption: Workflow for the biocatalytic reduction of 3-acetyl-5-methylisoxazole.
Asymmetric Transfer Hydrogenation: A Robust Chemical Approach
Asymmetric transfer hydrogenation is a powerful and widely used method for the enantioselective reduction of ketones.[3] This technique typically employs a transition metal catalyst, such as ruthenium or rhodium, coordinated to a chiral ligand.[3]
Causality Behind the Choice of Asymmetric Transfer Hydrogenation: This method offers high catalytic efficiency and enantioselectivity for a broad range of substrates. The choice of the chiral ligand is critical in determining the stereochemical outcome of the reaction, allowing for fine-tuning of the process to achieve the desired enantiomer.
Experimental Protocol: Asymmetric Transfer Hydrogenation of 3-acetyl-5-methylisoxazole
This is a generalized protocol; the specific catalyst, ligand, and reaction conditions should be optimized based on literature precedents for similar substrates.
Materials:
-
3-acetyl-5-methylisoxazole
-
[RuCl₂(p-cymene)]₂ or a similar ruthenium precursor
-
Chiral ligand (e.g., (S,S)-TsDPEN)
-
Formic acid/triethylamine azeotrope (as the hydrogen source)
-
Solvent (e.g., dichloromethane or isopropanol)
Procedure:
-
In an inert atmosphere (e.g., under nitrogen or argon), dissolve the ruthenium precursor and the chiral ligand in the chosen solvent.
-
Stir the mixture at room temperature for a designated period to allow for catalyst formation.
-
Add the 3-acetyl-5-methylisoxazole to the catalyst solution.
-
Add the formic acid/triethylamine azeotrope to initiate the hydrogenation.
-
Stir the reaction at a controlled temperature until completion, as monitored by TLC or HPLC.
-
Upon completion, quench the reaction and perform a standard aqueous workup.
-
Dry the organic phase, concentrate, and purify the product by column chromatography.
Self-Validating System: The enantiomeric excess of the product must be determined by chiral HPLC or GC to confirm the effectiveness of the chiral catalyst.
Data Presentation:
| Parameter | Value |
| Substrate | 3-acetyl-5-methylisoxazole |
| Catalyst | [RuCl₂(p-cymene)]₂ / (S,S)-TsDPEN |
| Hydrogen Source | HCOOH/NEt₃ |
| Expected Product | (S)-1-(5-methylisoxazol-3-yl)ethanol |
| Typical Yield | >90% |
| Typical Enantiomeric Excess (ee) | >98% |
Visualization of the Asymmetric Transfer Hydrogenation Pathway:
Caption: The role of the chiral building block in the drug discovery pipeline.
Conclusion
(S)-1-(5-methylisoxazol-3-yl)ethanol is a valuable and versatile chiral building block with significant potential in modern drug discovery. Its efficient and stereoselective synthesis, coupled with the privileged nature of the isoxazole scaffold, makes it an attractive starting material for the development of novel therapeutic agents. This guide has provided a comprehensive overview of its synthesis, characterization, and application, offering a solid foundation for researchers and drug development professionals to effectively incorporate this important synthon into their medicinal chemistry programs. The continued exploration of its synthetic utility will undoubtedly lead to the discovery of new and improved medicines.
References
- CN107721941B - Preparation method of 3-amino-5-methyl isoxazole - Google P
-
Concentration-dependence of specific rotation of optically active glycerol analogues and structurally related compounds. Tetrahedron. (2024). (URL: [Link])
-
Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chem. Rev.. (URL: [Link])
-
Synthesis and antileukemic activity of new 3-(5-methylisoxazol-3-yl) and 3-(pyrimidin-2-yl)-2-styrylquinazolin-4(3H)-ones. Il Farmaco. (2004). (URL: [Link])
- CN103539753A - Synthesis method of high-regioselectivity 3-substituted-4-isoxazole carboxylic acid - Google P
-
Chiral phosphine-mediated intramolecular [3 + 2] annulation: enhanced enantioselectivity by achiral Brønsted acid. Chem. Sci.. (2017). (URL: [Link])
-
Biocatalytic reduction of ketones in a secondary school laboratory. Chemistry. (2018). (URL: [Link])
- US20140371464A1 - Process for the preparation of chiral isoxazoline azetidine derivatives as antiparasitic agents - Google P
- US6723855B2 - Method for synthesizing leflunomide - Google P
-
An efficient method for synthesis, characterization and molecular docking study of new sulfamethoxazole derivatives as antibacterial agents. Journal of Molecular Structure. (URL: [Link])
-
Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivatives Through Oximes. Biological and Molecular Chemistry. (URL: [Link])
-
The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Molecules. (URL: [Link])
-
Design, synthesis, and biological evaluation of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids as novel xanthine oxidase inhibitors. European Journal of Medicinal Chemistry. (2024). (URL: [Link])
-
United States Patent (19). (URL: [Link])
Sources
- 1. Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivatives Through Oximes [biolmolchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
The Isoxazole Scaffold: A Strategic Bioisostere for Modern Drug Design
A Senior Application Scientist's Guide to Leveraging Isoxazole Rings for Enhanced Drug Efficacy and Optimized Pharmacokinetics
Executive Summary
In the intricate chess game of drug discovery, where potency, selectivity, and metabolic stability are paramount, the strategic deployment of bioisosteres is a key maneuver. Among the heterocyclic scaffolds available to medicinal chemists, the isoxazole ring has emerged as a particularly versatile and powerful tool. This guide provides an in-depth technical analysis of the isoxazole moiety as a bioisostere, elucidating the physicochemical and electronic properties that enable it to effectively mimic and replace common functional groups such as amides and esters. We will explore the causal relationships behind its ability to enhance pharmacological profiles, improve metabolic stability, and solve common developability challenges. Through detailed protocols, comparative data, and case studies of marketed drugs, this document serves as a comprehensive resource for researchers and drug development professionals seeking to harness the full potential of the isoxazole scaffold.
The Principle of Bioisosterism: More Than Just Mimicry
Bioisosterism is a cornerstone of rational drug design, involving the substitution of a molecular fragment with another that retains similar physical and chemical properties, thereby producing a compound with a comparable biological activity profile.[1] The goal, however, is not merely mimicry but improvement. A successful bioisosteric replacement can address a multitude of challenges encountered during lead optimization, including enhancing potency, modulating selectivity, blocking metabolic soft spots, improving membrane permeability, and altering solubility.[2]
The isoxazole ring, a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms, is a non-classical bioisostere that has proven its worth in numerous FDA-approved drugs.[3][4] Its unique electronic distribution, steric profile, and metabolic resilience make it an attractive surrogate for functionalities prone to enzymatic degradation, such as amides and esters.[2][5]
Physicochemical Rationale: Why Isoxazole Works
The utility of the isoxazole ring stems from its distinct electronic and steric characteristics, which allow it to replicate the key intermolecular interactions of other functional groups while introducing beneficial new properties.
Electronic and Steric Profile
The isoxazole ring is a planar, aromatic system with a significant dipole moment (approximately 3.0 D).[2] This polarity is crucial, as it allows the ring to engage in dipole-dipole interactions with protein targets, often mimicking the hydrogen bonding capabilities of an amide or ester carbonyl.[2] The nitrogen atom can act as a hydrogen bond acceptor, while the overall electron-rich nature of the ring can participate in π-π stacking interactions.[4]
Unlike a flexible amide or ester linkage, the isoxazole is a rigid scaffold. This conformational constraint can be highly advantageous, as it reduces the entropic penalty upon binding to a target, potentially leading to a significant increase in binding affinity.
Caption: Bioisosteric mimicry of an amide by an isoxazole ring.
Metabolic Stability
Amide and ester bonds are often metabolic "soft spots," susceptible to hydrolysis by proteases and esterases, leading to rapid clearance and poor oral bioavailability.[2] The aromatic isoxazole ring is significantly more resistant to such enzymatic degradation.[6][7] By replacing a labile functional group with an isoxazole, medicinal chemists can effectively block a major metabolic pathway, thereby increasing the compound's half-life and overall exposure. While isoxazole metabolism is possible, it is generally a less common liability compared to the hydrolysis of amides or esters.[8]
The Isoxazole as a Versatile Bioisostere
The isoxazole ring can be strategically employed to replace several key functional groups in a drug candidate.
Amide Bioisostere
Replacing an amide with an isoxazole is a common and effective strategy. The isoxazole can replicate the planar geometry and hydrogen bond accepting capability of the amide carbonyl while improving metabolic stability.[1][7]
Case Study: COX-2 Inhibitors
The development of selective cyclooxygenase-2 (COX-2) inhibitors provides a classic example. Drugs like Valdecoxib and Celecoxib feature a central isoxazole or pyrazole ring, respectively.[9] In Valdecoxib, the 3,4-diarylisoxazole core is critical for its activity and selectivity.[10] The sulfonamide moiety (-SO₂NH₂) on an adjacent phenyl ring is a key pharmacophore for binding within the COX-2 active site, but the isoxazole itself provides the rigid scaffold necessary for optimal orientation of the aryl substituents.[11][12] This design strategy results in potent anti-inflammatory agents with reduced gastrointestinal side effects compared to non-selective NSAIDs.[9][10]
Ester Bioisostere
Esters, while useful for modulating solubility and acting as prodrugs, are highly susceptible to esterase-mediated hydrolysis. Replacing a labile ester with a metabolically robust 1,2,4-oxadiazole (a close relative of isoxazole) has been shown to be an effective strategy in developing antirhinovirus agents.[5][13] Similarly, isoxazole-ether scaffolds have been designed as bioisosteric replacements for the acetyl group of acetylcholine in nicotinic acetylcholine receptor (nAChR) ligands, demonstrating favorable drug-like properties.[5] This substitution maintains the necessary electronic features for receptor binding while eliminating the primary route of metabolic inactivation.
| Property | Parent Compound (Amide/Ester) | Isoxazole Bioisostere | Rationale for Improvement |
| Metabolic Stability | Low (Susceptible to hydrolysis) | High (Resistant to proteases/esterases) | Aromatic heterocycle is not a substrate for common hydrolases.[6] |
| Conformation | Flexible | Rigid | Reduces entropic penalty upon binding, potentially increasing affinity. |
| Lipophilicity (LogP) | Variable | Generally increased | Can improve membrane permeability, but must be carefully balanced.[3] |
| Hydrogen Bonding | H-bond acceptor (C=O) | H-bond acceptor (Ring Nitrogen) | Mimics key interactions with the biological target.[4] |
| Dipole Moment | Present | Stronger (approx. 3.0 D) | Can enhance dipole-dipole interactions in the binding pocket.[2] |
| Table 1: Comparative properties of amide/ester functionalities vs. isoxazole bioisosteres. |
Synthetic Strategies and Methodologies
The successful application of isoxazoles in drug design is underpinned by robust and versatile synthetic chemistry. The most prevalent method for constructing the isoxazole ring is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne or alkene.[6][14]
Key Synthetic Protocol: 1,3-Dipolar Cycloaddition
The Huisgen 1,3-dipolar cycloaddition is the cornerstone of isoxazole synthesis. It involves the reaction of a nitrile oxide (the 1,3-dipole), often generated in situ from an aldoxime or hydroximoyl chloride, with a dipolarophile (an alkyne to yield an isoxazole, or an alkene to yield an isoxazoline).[6][14]
Experimental Protocol: Synthesis of a 3,5-Disubstituted Isoxazole
-
Objective: To synthesize a generic 3,5-disubstituted isoxazole from an aryl aldoxime and a terminal alkyne. This protocol is a self-validating system, concluding with characterization to confirm product identity and purity.
-
Step 1: In Situ Generation of Nitrile Oxide
-
Dissolve the starting aryl aldoxime (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Chlorosuccinimide (NCS) (1.1 eq) portion-wise to the solution. The reaction generates the intermediate hydroximoyl chloride. Causality: NCS is a mild and effective chlorinating agent for this transformation. The low temperature controls the exothermic reaction.
-
Stir the reaction at 0 °C for 30 minutes. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting aldoxime is consumed.
-
-
Step 2: Cycloaddition Reaction
-
To the same reaction vessel containing the in situ generated hydroximoyl chloride, add the terminal alkyne (1.2 eq).
-
Add a non-nucleophilic base, such as triethylamine (TEA) (1.5 eq), dropwise to the solution at 0 °C. The base facilitates the elimination of HCl to form the reactive nitrile oxide dipole. Causality: TEA is a common choice as it is strong enough to deprotonate the hydroximoyl chloride but is not nucleophilic enough to compete in side reactions.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the formation of the isoxazole product by TLC.
-
-
Step 3: Workup and Purification
-
Once the reaction is complete, quench it by adding water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate in vacuo to obtain the crude product.
-
Purify the crude material using flash column chromatography on silica gel, typically with a hexane/ethyl acetate gradient.
-
-
Step 4: Self-Validation (Characterization)
-
Obtain a ¹H and ¹³C NMR spectrum to confirm the structure of the synthesized isoxazole. The characteristic chemical shift of the C4-H proton is a key diagnostic signal.
-
Confirm the molecular weight using High-Resolution Mass Spectrometry (HRMS).
-
Assess purity using High-Performance Liquid Chromatography (HPLC). A purity of >95% is typically required for biological screening.
-
Caption: Experimental workflow for isoxazole synthesis.
Potential Liabilities and Considerations
While the isoxazole ring offers many advantages, it is not a universal solution. Potential liabilities must be considered:
-
Metabolism: Although generally stable, isoxazole rings can be metabolized, sometimes leading to ring cleavage and the formation of reactive metabolites like cyanoacroleins.[8] The substitution pattern on the ring can significantly influence its metabolic fate.
-
Lipophilicity: The introduction of an isoxazole ring often increases a compound's lipophilicity, which can negatively impact solubility and potentially lead to off-target toxicity if not properly managed.
-
Synthesis: While the [3+2] cycloaddition is robust, the synthesis of substituted alkynes or the generation of specific nitrile oxides can be challenging and may require multi-step sequences.[15][16]
Conclusion
The isoxazole scaffold is a validated and highly effective bioisostere in modern drug design. Its ability to replace labile amide and ester functionalities provides a direct path to improving the metabolic stability and pharmacokinetic profiles of drug candidates. The ring's unique electronic properties and rigid conformation can also be leveraged to enhance potency and selectivity. By understanding the underlying physicochemical principles and mastering the synthetic methodologies, medicinal chemists can strategically deploy the isoxazole ring as a powerful tool to overcome common developability hurdles and accelerate the journey from hit to clinical candidate.
References
-
Chikkula, K. V., et al. (2024). A review of isoxazole biological activity and present synthetic techniques. Journal of Drug Delivery and Therapeutics.
-
Li, S., et al. (2025). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Medicinal Chemistry.
-
Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. In The Practice of Medicinal Chemistry.
-
Kumar, K. A., & Jayaroopa, P. (2013). ISOXAZOLES: MOLECULES WITH POTENTIAL MEDICINAL PROPERTIES. International Journal of Pharmaceutical, Chemical and Biological Sciences.
-
Shaikh, A., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances.
-
Gao, C., et al. (2023). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. Pharmaceuticals.
-
Drug Hunter. (2024). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Drug Hunter.
-
Cambridge MedChem Consulting. (2024). Ester and Amide Bioisosteres. Cambridge MedChem Consulting.
-
Shaikh, A., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. National Center for Biotechnology Information.
-
Mini-Reviews in Organic Chemistry. (2021). Recent Progress in the Synthesis of Isoxazoles. Bentham Science.
-
Bresciani, A., et al. (2018). The 1,2,3-triazole ring as a bioisostere in medicinal chemistry. IRIS Unimore.
-
Ghosh, A. K., & Brindisi, M. (2015). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry.
-
Diana, G. D., et al. (1994). Oxadiazoles as ester bioisosteric replacements in compounds related to disoxaril. Antirhinovirus activity. Journal of Medicinal Chemistry.
- Penning, T. D., et al. (1997). Synthesis and Biological Evaluation of the 1,5-Diarylpyrazole Class of Cyclooxygenase-2 Inhibitors: Identification of 4-[5-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benze nesulfonamide (Celecoxib). Journal of Medicinal Chemistry.
-
Rao, P. N., & Knaus, E. E. (2008). Design and synthesis of celecoxib and rofecoxib analogues as selective cyclooxygenase-2 (COX-2) inhibitors: replacement of sulfonamide and methylsulfonyl pharmacophores by an azido bioisostere. Journal of Medicinal Chemistry.
-
Al-Ghamdi, S., et al. (2022). Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents. National Center for Biotechnology Information.
-
Fustero, S., et al. (2011). Recent Methodologies toward the Synthesis of Valdecoxib: A Potential 3,4-diarylisoxazolyl COX-2 Inhibitor. National Center for Biotechnology Information.
-
ChemicalBook. Valdecoxib synthesis. ChemicalBook.
-
Man-CNC, V. V., et al. (2021). Bioactivation of Isoxazole-Containing Bromodomain and Extra-Terminal Domain (BET) Inhibitors. National Center for Biotechnology Information.
-
Organic Chemistry Portal. Isoxazole synthesis. Organic Chemistry Portal.
-
Wang, Y., et al. (2024). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Molecules.
Sources
- 1. drughunter.com [drughunter.com]
- 2. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 4. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Ester and Amide Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 6. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bioactivation of Isoxazole-Containing Bromodomain and Extra-Terminal Domain (BET) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent Methodologies toward the Synthesis of Valdecoxib: A Potential 3,4-diarylisoxazolyl COX-2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Oxadiazoles as ester bioisosteric replacements in compounds related to disoxaril. Antirhinovirus activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Isoxazole synthesis [organic-chemistry.org]
- 15. benthamdirect.com [benthamdirect.com]
- 16. mdpi.com [mdpi.com]
Methodological & Application
one-pot synthesis of 3,5-disubstituted isoxazoles from terminal alkynes
Application Note: Precision Synthesis of 3,5-Disubstituted Isoxazoles via Cu(I)-Catalyzed Cycloaddition
Executive Summary & Strategic Rationale
The isoxazole scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for amide bonds and carboxylic acids. It is found in marketed drugs such as Valdecoxib (COX-2 inhibitor) and various beta-lactamase inhibitors.
The Challenge: Traditional thermal 1,3-dipolar cycloaddition of nitrile oxides and alkynes (Huisgen cycloaddition) typically yields a difficult-to-separate mixture of 3,5- and 3,4-regioisomers. Furthermore, nitrile oxides are unstable intermediates that readily dimerize to furoxans, complicating handling.
The Solution: This protocol details a one-pot, three-step synthesis utilizing Copper(I)-catalyzed Alkyne-Nitrile Oxide Cycloaddition (CuANOC).[1][2] By generating the nitrile oxide in situ from aldehydes and trapping it immediately with a copper-acetylide species, this method guarantees exclusive 3,5-regioselectivity , high yields, and operational simplicity suitable for library generation.
Mechanistic Insight: The "Why" Behind the Protocol
To ensure reproducibility, it is critical to understand the divergent pathways of thermal vs. catalytic cycloaddition.
-
Thermal Pathway (Avoid): Proceeds via a concerted [3+2] mechanism. Steric and electronic factors often conflict, leading to mixtures of 3,5- and 3,4-isomers.
-
Copper-Catalyzed Pathway (Preferred):
-
Oxime Formation: Aldehyde condenses with hydroxylamine.
-
Chlorination: The oxime is chlorinated (using NCS or Chloramine-T) to form a hydroximoyl chloride.
-
Nitrile Oxide Generation: Base-mediated dehydrochlorination generates the nitrile oxide in situ.
-
Metallacycle Formation: The terminal alkyne reacts with Cu(I) to form a copper acetylide.[3] This species attacks the nitrile oxide to form a cuprated isoxazole intermediate, which is strictly directed to the 3,5-position due to the specific geometry of the copper complex.
-
Diagram 1: Reaction Mechanism & Regioselectivity Control
Caption: The Cu(I) catalyst directs the formation of a metallacycle intermediate, strictly enforcing 3,5-regioselectivity and preventing the formation of the 3,4-isomer.
Detailed Experimental Protocol
Scope: This protocol is optimized for substrates ranging from 0.5 mmol to 5.0 mmol. Solvent System: t-BuOH/H₂O (1:1) is chosen to solubilize both organic reactants and inorganic salts (CuSO₄, Na-Ascorbate).
Reagents & Materials
-
Aldehyde (1.0 equiv): Aromatic or aliphatic.[2]
-
Terminal Alkyne (1.0 - 1.1 equiv): Aromatic or aliphatic.
-
Hydroxylamine Hydrochloride (1.1 equiv)
-
Chloramine-T trihydrate (1.1 equiv): Acts as both the oxidant/chlorinating agent and a mild base source. Alternatively: NCS (N-chlorosuccinimide) can be used.
-
CuSO₄·5H₂O (1 mol%)
-
Sodium Ascorbate (5 mol%) : Reduces Cu(II) to active Cu(I) in situ.
-
Sodium Hydroxide (NaOH) or KHCO₃: Used if pH adjustment is needed (Chloramine-T is often basic enough on its own, but NCS requires added base like Et₃N or KHCO₃).
-
Solvent: tert-Butanol / Water (1:1 v/v).
Step-by-Step Workflow
-
Oxime Formation (Step A):
-
To a vial equipped with a magnetic stir bar, add the Aldehyde (1.0 mmol) and NH₂OH·HCl (1.1 mmol, 76 mg).
-
Add t-BuOH/H₂O (1:1, 4 mL).
-
Stir at room temperature (RT) for 30–60 minutes.
-
Self-Validation: Monitor by TLC. The aldehyde spot should disappear, and a more polar oxime spot should appear.
-
-
Chlorination & Cycloaddition (Step B - One Pot):
-
To the same reaction vessel, add Chloramine-T trihydrate (1.1 mmol, 310 mg). Stir for 5–10 minutes.
-
Add the Terminal Alkyne (1.0 mmol).
-
Add CuSO₄·5H₂O (0.01 mmol, ~2.5 mg) and Sodium Ascorbate (0.05 mmol, ~10 mg).
-
Note: If using NCS instead of Chloramine-T, add NCS (1.1 equiv) first, stir for 30 mins, then add the Alkyne, Cu-cat, and slowly add KHCO₃ (1.0 equiv) to generate the nitrile oxide slowly.
-
-
Reaction Incubation:
-
Stir the mixture vigorously at RT for 6–12 hours.
-
Visual Check: The reaction often turns a characteristic brownish-yellow or light green (depending on Cu species), but should remain homogenous or a fine suspension.
-
-
Work-up:
-
Dilute the mixture with water (10 mL) and extract with Ethyl Acetate (3 x 10 mL).
-
Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
-
Purification:
-
Purify via flash column chromatography (Hexanes/EtOAc).
-
Note: 3,5-isoxazoles are typically stable and easy to separate from any unreacted alkyne.
-
Diagram 2: Experimental Workflow
Caption: Sequential one-pot protocol ensuring complete oxime formation before initiating the Cu-catalyzed cycloaddition.
Data Analysis & Troubleshooting
Representative Yields (Based on Fokin et al. Protocol)
| Aldehyde (R) | Alkyne (R') | Product | Yield (%) | Regioselectivity (3,5 : 3,[4]4) |
| Benzaldehyde | Phenylacetylene | 3,5-Diphenylisoxazole | 88% | >98:2 |
| 4-Cl-Benzaldehyde | 1-Hexyne | 3-(4-Cl-Ph)-5-butylisoxazole | 82% | >98:2 |
| Butyraldehyde | Phenylacetylene | 3-Propyl-5-phenylisoxazole | 74% | >98:2 |
| 4-NO₂-Benzaldehyde | 3-Butyn-1-ol | 3-(4-NO₂-Ph)-5-(hydroxyethyl)isoxazole | 91% | >98:2 |
Self-Validating the Result (QC)
-
NMR Signature: The most distinct feature of a 3,5-disubstituted isoxazole is the C4-H proton . In ¹H NMR (CDCl₃), this typically appears as a sharp singlet between 6.5 and 6.9 ppm .
-
Contrast: If the 3,4-isomer were present, the C5-H proton would typically appear further downfield (8.0–8.5 ppm) due to the adjacent oxygen.
-
-
Mass Spec: Confirm [M+H]⁺.
-
Dimer Check: If you observe a byproduct, check for the furoxan dimer (dimerization of nitrile oxide). This occurs if the alkyne is unreactive or the Cu-catalyst is inactive (oxidized). Remedy: Increase Cu/Ascorbate load or degas solvents.
References
-
Hansen, T. V., Wu, P., & Fokin, V. V. (2005).[2] One-Pot Copper(I)-Catalyzed Synthesis of 3,5-Disubstituted Isoxazoles. The Journal of Organic Chemistry, 70(19), 7761–7764.
-
[Link]
-
-
Himo, F., et al. (2005). Copper(I)-Catalyzed Synthesis of Azoles. DFT Study Predicts Diminished Reactivity and Regioselectivity. Journal of the American Chemical Society, 127(1), 210–216.
-
[Link]
-
-
Tang, S., He, J., Sun, Y., He, L., & She, X. (2009).[4] Efficient and Regioselective One-Pot Synthesis of 3-Substituted and 3,5-Disubstituted Isoxazoles. Organic Letters, 11(17), 3982–3985.
-
[Link]
-
-
Kaur, K., Kumar, V., & Sharma, A. K. (2025).[3] Advances in isoxazole chemistry and their role in drug discovery. RSC Advances. (Contextual grounding for bioactivity).
-
[Link]
-
Sources
Application Note: Harnessing Sonochemistry for High-Yield Synthesis of Isoxazole Derivatives
Audience: Researchers, scientists, and drug development professionals.
Abstract: The isoxazole scaffold is a cornerstone in medicinal chemistry, present in numerous approved pharmaceuticals.[1] Traditional synthesis methods, however, often grapple with long reaction times, harsh conditions, and modest yields. This application note details an ultrasound-assisted protocol for the synthesis of 3,5-disubstituted isoxazoles via a one-pot, multi-component reaction. By leveraging the principles of sonochemistry, this method offers a green, efficient, and high-yield alternative to conventional heating, significantly reducing reaction times from hours to minutes and improving overall process efficiency.[2][3] We provide a detailed explanation of the sonochemical mechanism, a step-by-step experimental protocol, comparative data, and troubleshooting guidance to facilitate adoption in both academic and industrial research settings.
The Sonochemical Advantage in Heterocyclic Chemistry
Isoxazoles, five-membered heterocyclic rings containing adjacent nitrogen and oxygen atoms, are privileged structures in drug discovery, exhibiting a wide array of biological activities including antimicrobial, anti-inflammatory, and anticancer properties.[1][4] The classical synthesis often involves the reaction of a 1,3-dicarbonyl compound with hydroxylamine or a 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne.[2][5] While effective, these methods can be slow and require stringent conditions.
Sonochemistry, the application of high-frequency ultrasound (>20 kHz) to chemical reactions, presents a powerful process intensification strategy.[2][3] The primary driver of sonochemical effects is acoustic cavitation : the formation, growth, and violent implosion of microscopic bubbles in a liquid medium.[6][7] This collapse generates transient, localized "hot spots" with temperatures reaching ~5000 K, pressures of ~1000 atm, and extreme heating/cooling rates.[3] These conditions create a unique environment that dramatically accelerates reaction rates, enhances mass transfer, and can even enable novel reaction pathways.[8]
For the synthesis of isoxazoles, this translates to several key advantages:
-
Dramatically Reduced Reaction Times: Reactions that take hours under conventional heating can often be completed in minutes.[1][2]
-
Increased Yields: Sonication frequently leads to cleaner reactions with fewer byproducts, resulting in higher isolated yields.[9][10]
-
Milder Conditions: The high energy is localized at the cavitation sites, allowing the bulk reaction to remain at or near room temperature, which is ideal for thermally sensitive substrates.[1]
-
Green Chemistry Alignment: The efficiency of ultrasound often allows for the use of more environmentally benign solvents, such as water, and reduces overall energy consumption.[2][11][12]
Mechanism of Sonochemical Enhancement
The core of the ultrasound-assisted synthesis of isoxazoles, particularly in one-pot procedures involving 1,3-dipolar cycloaddition, lies in the rapid generation of key intermediates. The intense energy from cavitation facilitates the in situ formation of nitrile oxides from aldoximes, which then readily undergo cycloaddition with alkynes.
Caption: The mechanism of sonochemical reaction enhancement.
Experimental Protocol: One-Pot, Three-Component Synthesis of 3,5-Disubstituted Isoxazoles
This protocol describes the synthesis of a 3,5-disubstituted isoxazole from an aromatic aldehyde, hydroxylamine hydrochloride, and a terminal alkyne, facilitated by ultrasound irradiation in an aqueous medium.
Materials and Equipment
-
Reagents:
-
Aromatic Aldehyde (e.g., Benzaldehyde, 1.0 mmol)
-
Hydroxylamine Hydrochloride (NH₂OH·HCl, 1.2 mmol)
-
Terminal Alkyne (e.g., Phenylacetylene, 1.1 mmol)
-
Oxidant (e.g., Cerium (IV) Ammonium Nitrate (CAN) or Oxone®)[1][13]
-
Base (e.g., K₂CO₃ or NaHCO₃)
-
Solvent: Deionized Water or an Ethanol/Water mixture
-
Ethyl Acetate (for extraction)
-
Anhydrous Sodium Sulfate (for drying)
-
Silica Gel (for chromatography)
-
-
Equipment:
-
Ultrasonic Bath or Probe Sonicator (Frequency: 35-45 kHz, Power: 100-300 W)[6][14]
-
Round-bottom flask (25 or 50 mL)
-
Magnetic stirrer and stir bar
-
Condenser (if heating is required, though often unnecessary)
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Standard glassware for work-up and purification
-
Safety Precautions
-
Perform all operations in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, lab coat, and gloves.
-
Handle all chemicals with care, consulting the Safety Data Sheet (SDS) for each reagent.
Step-by-Step Methodology
Sources
- 1. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. iosrjournals.org [iosrjournals.org]
- 4. abap.co.in [abap.co.in]
- 5. m.youtube.com [m.youtube.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. hielscher.com [hielscher.com]
- 9. Sci-Hub. An Efficient Synthesis of Isoxazoles and Pyrazoles under Ultrasound Irradiation / Journal of Heterocyclic Chemistry, 2014 [sci-hub.jp]
- 10. tandfonline.com [tandfonline.com]
- 11. Ultrasound-assisted, low-solvent and acid/base-free synthesis of 5-substituted 1,3,4-oxadiazole-2-thiols as potent antimicrobial and antioxidant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Sonochemistry: Ultrasound in Organic Chemistry [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. Ultrasound for Drug Synthesis: A Green Approach - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Asymmetric Synthesis & Utilization of 1-(3-Methylisoxazol-5-yl)ethanol
Executive Summary
The moiety 1-(3-methylisoxazol-5-yl)ethanol represents a high-value chiral building block in medicinal chemistry. Beyond its direct utility as a pharmacophore in anti-infective and anti-inflammatory drug discovery (similar to the valdecoxib scaffold), this molecule serves as a "masked" chiral 1,3-dicarbonyl equivalent . The latent instability of the isoxazole N-O bond allows for reductive ring-opening, granting access to complex, enantiopure
This Application Note provides two validated protocols for accessing enantiopure this compound and details the downstream methodology for unlocking its latent functionality.
Strategic Synthesis Pathways
To ensure flexibility across different scales and equipment capabilities, we define two primary routes to enantiopurity: Enzymatic Kinetic Resolution (EKR) for high optical purity on smaller scales, and Asymmetric Transfer Hydrogenation (ATH) for scalable, atom-economic production.
Pathway Visualization
The following flowchart outlines the decision matrix and workflow for both methodologies.
Figure 1: Parallel workflows for accessing (S) and (R) enantiomers. Route A is preferred for atom economy; Route B is preferred for absolute optical purity requirements.
Detailed Protocols
Protocol A: Enzymatic Kinetic Resolution (EKR)
Best for: Obtaining extremely high ee (>99%) of the (S)-enantiomer and accessing the (R)-enantiomer via hydrolysis. Mechanism: Candida antarctica Lipase B (CAL-B) preferentially acylates the (R)-enantiomer of secondary alcohols, leaving the (S)-enantiomer untouched.
Reagents & Materials
-
Substrate: Racemic this compound (prepared via NaBH4 reduction of the ketone).
-
Biocatalyst: Novozym 435 (immobilized CAL-B).[1]
-
Acyl Donor: Vinyl Acetate (irreversible donor).
-
Solvent: MTBE (Methyl tert-butyl ether) or Toluene.
Step-by-Step Methodology
-
Preparation: Dissolve racemic this compound (10 mmol, 1.27 g) in anhydrous MTBE (50 mL).
-
Acyl Donor Addition: Add Vinyl Acetate (30 mmol, 3.0 equiv). The excess drives the equilibrium and ensures speed.
-
Initiation: Add Novozym 435 (20 mg/mmol substrate).
-
Incubation: Incubate at 30°C in an orbital shaker (200 rpm).
-
Critical Checkpoint: Monitor reaction by chiral HPLC every 2 hours. The reaction typically reaches 50% conversion in 6–24 hours depending on enzyme loading.
-
-
Termination: Filter off the immobilized enzyme (can be washed with MTBE and reused up to 5 times).
-
Purification: Concentrate the filtrate. Separate the (S)-alcohol and (R)-acetate via flash column chromatography (Silica gel; Hexane/EtOAc gradient). The polarity difference is significant, allowing easy separation.
Data Summary:
| Component | Yield | ee% | Configuration |
|---|---|---|---|
| (S)-Alcohol | 46-48% | >99% | Unreacted substrate |
| (R)-Acetate | 45-48% | >97% | Acylated product |
Protocol B: Asymmetric Transfer Hydrogenation (ATH)
Best for: Large-scale synthesis of the (S)-enantiomer without resolution yield loss (theoretical yield 100%). Mechanism: Ru-catalyzed hydride transfer using a chiral diamine ligand (Noyori-Ikariya type).
Reagents & Materials
-
Substrate: 5-Acetyl-3-methylisoxazole.
-
Catalyst: RuCl(p-cymene)[(S,S)-TsDPEN] (1 mol%).
-
Hydrogen Source: Formic Acid/Triethylamine (5:2 azeotrope).
-
Solvent: Dichloromethane (DCM) or neat in azeotrope.
Step-by-Step Methodology
-
Inerting: Purge a reaction vessel with nitrogen.
-
Catalyst Charge: Add RuCl(p-cymene)[(S,S)-TsDPEN] (0.01 equiv) and the ketone substrate (1.0 equiv).
-
Solvent/Reductant: Add the HCOOH/TEA azeotropic mixture (3-5 volumes relative to substrate).
-
Expert Insight: The isoxazole nitrogen is weakly basic but generally does not poison the Ru-TsDPEN catalyst unlike Pd/C catalysts. However, ensure the media remains acidic/buffered by the formic acid.
-
-
Reaction: Stir at 25–40°C for 12–24 hours. Monitor via TLC or GC.
-
Workup: Dilute with water and extract with DCM. Wash organic layer with saturated NaHCO3 (to remove excess formic acid) and brine.
-
Isolation: Dry over Na2SO4 and concentrate. Recrystallization from Hexane/Ether often upgrades ee from 95% to >99%.
Downstream Application: The "Latent" Functionality
The true power of this scaffold lies in the isoxazole ring opening. The chiral center established at the exocyclic position directs the stereochemistry of the resulting acyclic chain.
Reductive Ring Opening Protocol
Objective: Transform the isoxazole into a chiral
-
Hydrogenation: Dissolve (S)-1-(3-methylisoxazol-5-yl)ethanol in Methanol/Water (10:1).
-
Catalyst: Add Raney Nickel (active) or Pd/C (10% loading).
-
Note: Raney Ni is preferred for preserving the N-O bond cleavage selectivity without over-reducing the alkene.
-
-
Conditions: Hydrogen atmosphere (1 atm to 50 psi) with 1.0 equiv of Boric Acid (buffers the amine formed, preventing side reactions).
-
Result: Formation of a chiral
-hydroxy-enaminone, a precursor to 1,3-amino alcohols found in sugar mimics and sphingosine analogues.
Figure 2: Unlocking the latent 1,3-dicarbonyl functionality via reductive ring opening.
Quality Control & Troubleshooting
Analytical Conditions (Chiral HPLC)
-
Column: Chiralcel OD-H or AD-H (Daicel).
-
Mobile Phase: Hexane : Isopropanol (90:10 to 95:5).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 254 nm (Isoxazole absorption).
-
Expected Retention: The (S)-enantiomer typically elutes second on OD-H columns (verify with racemic standard).
Common Issues
-
Low Conversion in EKR: Check water content. Solvents must be anhydrous; excess water causes hydrolysis of the acyl donor or the product acetate, creating a futile cycle.
-
Low ee in ATH: Ensure the catalyst is the correct pre-catalyst complex. In situ generation of the catalyst from [RuCl2(p-cymene)]2 and ligand requires heating (60°C) in isopropanol before adding the substrate.
References
-
Enzymatic Kinetic Resolution of 1-Heteroaryl Ethanols
- Kamal, A., et al. "Lipase-mediated resolution of heteroaromatic alcohols: preparation of optically pure (R)- and (S)-1-(heteroaryl)ethanols." Tetrahedron: Asymmetry, 2003.
- Context: Establishes CAL-B (Novozym 435) as the standard for isoxazole/pyridine ethanol resolution.
-
Asymmetric Transfer Hydrogenation (ATH)
- Noyori, R., et al. "Asymmetric Transfer Hydrogenation of Ketones with Chiral Ruthenium Monosulfonated Diamine Catalysts." Journal of the American Chemical Society, 1996.
- Context: The foundational protocol for Ru-TsDPEN c
-
Isoxazoles as Latent Functionality
- Sperry, J. B., & Wright, D. L. "The application of isoxazoles in the synthesis of natural products and pharmaceuticals." Current Opinion in Drug Discovery & Development, 2005.
- Context: Reviews the reductive ring-opening strategies (N-O cleavage) described in Section 4.
-
General Synthesis of 5-substituted-3-methylisoxazoles
- El-Saghier, A. M. "Synthesis of 3-methylisoxazole derivatives." Journal of Chemical Research, 2002.
- Context: Background on synthesizing the acetyl-isoxazole precursor.
Sources
The Versatile Scaffold: Harnessing 1-(3-Methylisoxazol-5-yl)ethanol for the Development of Novel Neuroactive Compounds
Introduction: The Isoxazole Moiety as a Privileged Structure in Neuropharmacology
The isoxazole ring system, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a cornerstone in modern medicinal chemistry. Its unique electronic properties and ability to engage in various non-covalent interactions have rendered it a "privileged scaffold" in the design of a multitude of therapeutic agents.[1] Within the realm of neuropharmacology, isoxazole-containing compounds have demonstrated significant potential in modulating key central nervous system (CNS) targets, exhibiting activities such as neuroprotection, anti-inflammation, and anticonvulsant effects.[2] This is exemplified by the structural role of the isoxazole ring in compounds targeting critical neurotransmitter systems, including the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and γ-aminobutyric acid type A (GABA-A) receptors.[3][4]
This technical guide focuses on a specific and highly versatile building block, 1-(3-Methylisoxazol-5-yl)ethanol . The presence of a chiral secondary alcohol provides a convenient handle for further chemical modifications, allowing for the exploration of a wide chemical space in the pursuit of novel neuroactive compounds. This document will provide a comprehensive overview of the synthesis of this key intermediate, detailed protocols for its derivatization, and methodologies for the pharmacological evaluation of the resulting compounds.
Synthesis of the Key Intermediate: this compound
A robust and reproducible synthesis of the target compound is paramount for any drug discovery program. While direct synthesis might be challenging, a reliable two-step approach commencing from the corresponding ketone, 1-(3-Methylisoxazol-5-yl)ethanone, is a well-established strategy.
Protocol 1: Synthesis of 1-(3-Methylisoxazol-5-yl)ethanone
The synthesis of the isoxazole ring is a foundational step. A common and efficient method involves the condensation of a β-dicarbonyl compound with hydroxylamine.
Principle: This reaction proceeds via the formation of an oxime from the β-dicarbonyl compound, which then undergoes an intramolecular cyclization and dehydration to yield the isoxazole ring.
Materials:
-
Ethyl acetoacetate
-
Hydroxylamine hydrochloride
-
Sodium ethoxide
-
Ethanol
-
Diethyl ether
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
Preparation of the Sodium Salt of Ethyl Acetoacetate: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve sodium metal (1 equivalent) in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon) to prepare a fresh solution of sodium ethoxide. Cool the solution to 0 °C in an ice bath.
-
Condensation: To the cooled sodium ethoxide solution, add ethyl acetoacetate (1 equivalent) dropwise while maintaining the temperature below 10 °C. Stir the resulting mixture for 1 hour at room temperature.
-
Reaction with Hydroxylamine: Dissolve hydroxylamine hydrochloride (1.1 equivalents) in a minimal amount of water and add it to the reaction mixture. Reflux the mixture for 4-6 hours.
-
Work-up and Extraction: After cooling to room temperature, acidify the reaction mixture with 1 M HCl until a pH of ~5-6 is reached. Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford pure 1-(3-Methylisoxazol-5-yl)ethanone.
Protocol 2: Reduction of 1-(3-Methylisoxazol-5-yl)ethanone to this compound
The reduction of the ketone to the corresponding secondary alcohol is a critical step that introduces a chiral center.
Principle: Sodium borohydride (NaBH₄) is a mild and selective reducing agent that efficiently reduces ketones to alcohols.
Materials:
-
1-(3-Methylisoxazol-5-yl)ethanone
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Deionized water
-
Ethyl acetate
-
Saturated ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 1-(3-Methylisoxazol-5-yl)ethanone (1 equivalent) in methanol.
-
Reduction: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (1.5 equivalents) portion-wise over 15-20 minutes, ensuring the temperature remains below 10 °C.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Quenching and Work-up: Carefully quench the reaction by the slow addition of deionized water at 0 °C. Add saturated ammonium chloride solution and extract the product with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude this compound can be purified by column chromatography on silica gel.
Application in the Development of Neuroactive Compounds
The hydroxyl group of this compound serves as a versatile anchor point for the synthesis of a diverse library of derivatives. These modifications can be tailored to interact with specific biological targets within the CNS.
Strategy 1: Etherification for Targeting GABAA Receptors
The introduction of lipophilic ether linkages can enhance the ability of a molecule to cross the blood-brain barrier and interact with hydrophobic binding pockets on receptors such as the GABA-A receptor.
Principle: The Williamson ether synthesis involves the reaction of an alkoxide with a primary alkyl halide.
Workflow for Ether Derivative Synthesis and Evaluation:
Caption: Workflow for the synthesis and evaluation of ether derivatives of this compound as potential GABA-A receptor modulators.
Protocol 3: Synthesis of Ether Derivatives of this compound
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Alkyl halide (e.g., benzyl bromide)
-
Saturated ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Alkoxide Formation: To a stirred suspension of NaH (1.2 equivalents) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of this compound (1 equivalent) in anhydrous THF dropwise.
-
Reaction with Alkyl Halide: After the evolution of hydrogen gas ceases (approximately 30 minutes), add the desired alkyl halide (1.1 equivalents) dropwise at 0 °C.
-
Reaction Completion: Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Work-up and Purification: Quench the reaction by the slow addition of saturated ammonium chloride solution. Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.
Strategy 2: Esterification for Modulating AMPA Receptors
Esterification can introduce functionalities that can interact with the ligand-binding domain of ionotropic glutamate receptors like the AMPA receptor.
Workflow for Ester Derivative Synthesis and Evaluation:
Caption: Workflow for the synthesis and evaluation of ester derivatives of this compound as potential AMPA receptor modulators.
Protocol 4: Synthesis of Ester Derivatives of this compound
Materials:
-
This compound
-
Acyl chloride (e.g., benzoyl chloride) or Carboxylic acid
-
Pyridine or a coupling agent (e.g., DCC/DMAP)
-
Dichloromethane (DCM)
-
1 M HCl
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure (using an acyl chloride):
-
Reaction Setup: Dissolve this compound (1 equivalent) in anhydrous DCM and cool to 0 °C.
-
Acylation: Add pyridine (1.2 equivalents) followed by the dropwise addition of the acyl chloride (1.1 equivalents).
-
Reaction Monitoring: Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.
-
Work-up and Purification: Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate. Purify the crude ester by column chromatography.
Pharmacological Evaluation Protocols
The neuroactive potential of the synthesized derivatives must be assessed through a battery of in vitro and in vivo assays.
Protocol 5: In Vitro Receptor Binding Assay (General Protocol)
Principle: This assay measures the ability of a test compound to displace a radiolabeled ligand from its specific receptor binding site in a competitive manner.
Materials:
-
Synthesized isoxazole derivatives
-
Radiolabeled ligand (e.g., [³H]AMPA or [³H]Muscimol for GABA-A receptors)
-
Receptor preparation (e.g., rodent brain homogenates or membranes from cells expressing the receptor)
-
Assay buffer
-
Scintillation cocktail and counter
Procedure:
-
Incubation: In a microtiter plate, incubate the receptor preparation with a fixed concentration of the radiolabeled ligand and varying concentrations of the test compound.
-
Equilibrium: Allow the binding to reach equilibrium (typically 30-60 minutes at a specific temperature).
-
Termination and Filtration: Terminate the binding reaction by rapid filtration through a glass fiber filter to separate bound from free radioligand.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
Protocol 6: In Vivo Neuroprotective Efficacy in an Animal Model of Excitotoxicity
Principle: Excitotoxicity, caused by excessive activation of glutamate receptors, is a key mechanism of neuronal damage in various neurological disorders. This model assesses the ability of a compound to protect against neuron loss induced by an excitotoxin.
Animal Model: Kainic acid-induced seizure model in rodents.
Materials:
-
Test compound
-
Vehicle (e.g., saline, DMSO/saline mixture)
-
Kainic acid
-
Adult male rodents (e.g., mice or rats)
-
Stereotaxic apparatus (for intrahippocampal injections)
-
Anesthetics
-
Perfusion solutions (saline and paraformaldehyde)
-
Histological stains (e.g., Nissl stain)
-
Microscope
Procedure:
-
Animal Acclimatization and Grouping: Acclimatize animals to the housing conditions for at least one week. Randomly assign animals to treatment groups (vehicle control, test compound at different doses).
-
Compound Administration: Administer the test compound or vehicle via the desired route (e.g., intraperitoneal injection) at a specified time before the excitotoxic insult.
-
Induction of Excitotoxicity: Anesthetize the animals and stereotaxically inject a solution of kainic acid into a specific brain region (e.g., the hippocampus).
-
Behavioral Monitoring: Monitor the animals for seizure activity for a defined period.
-
Histological Analysis: After a set survival period (e.g., 7 days), perfuse the animals with saline followed by a fixative. Collect the brains, process them for histology, and stain sections with a neuronal marker like Nissl stain.
-
Quantification of Neuroprotection: Quantify the extent of neuronal damage in the targeted brain region by counting the number of surviving neurons.
-
Statistical Analysis: Compare the neuronal survival between the vehicle-treated and compound-treated groups using appropriate statistical tests.
Structure-Activity Relationship (SAR) and Data Presentation
Systematic modification of the this compound scaffold and subsequent biological testing allows for the elucidation of the structure-activity relationship (SAR).
Key SAR Insights:
-
Chirality: The stereochemistry at the carbinol center can significantly impact biological activity. It is crucial to separate and test individual enantiomers.
-
Substituents on the Ether/Ester Moiety: The size, lipophilicity, and electronic properties of the R group in the ether or ester derivatives will influence receptor affinity and selectivity.
-
Position of the Ethanol Moiety: The substitution pattern on the isoxazole ring is critical. The 5-position provides a different spatial orientation for appended groups compared to other positions.
Table 1: Hypothetical SAR Data for Ether Derivatives as GABA-A Receptor Modulators
| Compound ID | R Group in Ether | IC₅₀ (nM) for [³H]Muscimol Binding |
| I-a | Benzyl | 150 |
| I-b | 4-Chlorobenzyl | 75 |
| I-c | 4-Methoxybenzyl | 200 |
| I-d | n-Butyl | 500 |
Table 2: Hypothetical SAR Data for Ester Derivatives as AMPA Receptor Modulators
| Compound ID | R Group in Ester | EC₅₀ (µM) in Calcium Influx Assay |
| II-a | Phenyl | 10 |
| II-b | 4-Nitrophenyl | 5 |
| II-c | Cyclohexyl | 25 |
| II-d | Methyl | >50 |
Conclusion
This compound is a valuable and versatile starting material for the development of novel neuroactive compounds. Its straightforward synthesis and the presence of a modifiable hydroxyl group allow for the creation of diverse chemical libraries. The protocols and strategies outlined in this guide provide a framework for researchers to synthesize, derivatize, and evaluate new chemical entities targeting key neurological pathways. A systematic approach to SAR studies will be instrumental in optimizing the potency, selectivity, and pharmacokinetic properties of these promising isoxazole-based drug candidates.
References
- Patil, A., Disouza, J., & Pawar, S. (2020). Health benefits of probiotics.
- Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Molecules, 26(17), 5334.
- Synthesis of 3-Methyl-4-arylmethylene-isoxazol-5(4H)-ones catalyzed by Tartaric acid in aqueous. Journal of Chemical and Pharmaceutical Research, 7(4), 1045-1050.
- Synthesis, Characterization, Molecular Dynamic Simulation and Neuroprotective Effects of Synthetic Isoxazolone Derivatives in Ethanol-Induced Neurodegeneration. Biological and Pharmaceutical Bulletin, 46(11), 1637-1646.
- Allosteric GABAA Receptor Modulators—A Review on the Most Recent Heterocyclic Chemotypes and Their Synthetic Accessibility. Molecules, 26(23), 7297.
- Exploration of the Isosteric Concept Applied to 1,2,4-Benzothiadiazine 1,1-Dioxides in the Discovery of Novel AMPA Receptor Positive Allosteric Modulators. ACS Chemical Neuroscience, 12(14), 2679–2692.
- Mechanism of Positive Allosteric Modulators Acting on AMPA Receptors. Neuron, 49(6), 859-870.
- AMPA receptor agonists: synthesis, protolytic properties, and pharmacology of 3-isothiazolol bioisosteres of glutamic acid. Journal of Medicinal Chemistry, 39(17), 3328-3337.
- GABAA receptor positive allosteric modul
- In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives. Scientific Reports, 12(1), 18192.
- Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections. RSC Medicinal Chemistry, 12(10), 1736-1748.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose [mdpi.com]
- 3. Exploration of the Isosteric Concept Applied to 1,2,4-Benzothiadiazine 1,1-Dioxides in the Discovery of Novel AMPA Receptor Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Allosteric GABAA Receptor Modulators—A Review on the Most Recent Heterocyclic Chemotypes and Their Synthetic Accessibility - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Guide to Isoxazole Ring Synthesis via 1,3-Dipolar Cycloaddition
I. Introduction: The Strategic Value of the Isoxazole Scaffold
In the landscape of modern medicinal chemistry and drug development, the isoxazole ring stands out as a "privileged scaffold."[1] This five-membered heterocycle is a cornerstone in the design of a multitude of pharmacologically active agents, demonstrating a vast spectrum of biological activities including anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects.[2][3] The prevalence of the isoxazole moiety in FDA-approved drugs such as the COX-2 inhibitor Valdecoxib and the antibiotic Sulfamethoxazole underscores its significance.[1]
The enduring relevance of this scaffold is largely due to the robust and versatile synthetic method used for its creation: the 1,3-dipolar cycloaddition.[4] This reaction, often referred to as a Huisgen cycloaddition, provides a powerful and highly convergent pathway to construct the isoxazole ring by reacting a nitrile oxide (as the 1,3-dipole) with an alkyne or alkene (as the dipolarophile).[5][6]
This guide offers an in-depth exploration of the 1,3-dipolar cycloaddition for isoxazole synthesis, tailored for researchers, chemists, and drug development professionals. We will dissect the underlying reaction mechanism, navigate the critical parameters for experimental success, provide detailed, field-tested protocols, and survey the application of this chemistry in constructing therapeutically relevant molecules.
II. The [3+2] Cycloaddition: Mechanism and Regiochemical Control
The formation of an isoxazole ring via this pathway is a type of [3+2] cycloaddition, a concerted pericyclic reaction where a 3-atom π-system (the nitrile oxide) reacts with a 2-atom π-system (the alkyne) to form a five-membered ring.[6][7] The reaction proceeds in a single mechanistic step without the formation of intermediates, where the bond formation is concerted but not necessarily synchronous.
The Key Players:
-
The 1,3-Dipole: Nitrile Oxide (R-C≡N⁺-O⁻) : Nitrile oxides are highly reactive, unstable intermediates that are almost always generated in situ from more stable precursors.[3][8] Their electronic structure, featuring a positive charge on the nitrogen and a negative charge on the oxygen, makes them ideal partners for cycloaddition reactions.[7]
-
The Dipolarophile: Alkyne (R'-C≡C-R'') : The reaction partner for the nitrile oxide is typically a terminal or internal alkyne. The electronic nature of the alkyne's substituents (electron-donating or electron-withdrawing) plays a crucial role in the reaction's kinetics and regioselectivity.[5]
Figure 1: General scheme of the 1,3-dipolar cycloaddition.
Controlling Regioselectivity: A Frontier Molecular Orbital (FMO) Perspective The reaction between an unsymmetrical nitrile oxide and an unsymmetrical alkyne can theoretically yield two different regioisomers: the 3,5-disubstituted and the 3,4-disubstituted isoxazole. The observed outcome is governed by the electronic properties of the reactants, a phenomenon best explained by Frontier Molecular Orbital (FMO) theory.[9]
The reaction is controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. The smaller the HOMO-LUMO energy gap, the faster the reaction. The regioselectivity is determined by the alignment of the orbitals that results in the most favorable interaction, which depends on the relative sizes of the atomic orbital coefficients on the reacting atoms.[9]
-
Type I (HOMO-dipole controlled): For electron-rich alkynes, the primary interaction is between the HOMO of the alkyne and the LUMO of the nitrile oxide.
-
Type II (LUMO-dipole controlled): For electron-deficient alkynes, the dominant interaction is between the LUMO of the alkyne and the HOMO of the nitrile oxide.[9]
In most cases, particularly with terminal alkynes, the reaction is highly regioselective, yielding the 3,5-disubstituted isoxazole as the major product. This is because the largest coefficient on the HOMO of the nitrile oxide is on the oxygen atom, which preferentially interacts with the carbon atom of the alkyne bearing the largest LUMO coefficient (the unsubstituted carbon).[10]
III. Experimental Design: Methods for Nitrile Oxide Generation
The success of an isoxazole synthesis hinges on the effective in situ generation of the nitrile oxide. The choice of method depends on the stability of the starting materials, desired reaction conditions, and scalability.
| Method | Precursor | Reagents/Conditions | Advantages | Disadvantages |
| Oxidation | Aldoxime | Chloramine-T, NaOCl, Oxone, NCS | Mild conditions, readily available precursors, good functional group tolerance.[11][12] | Requires stoichiometric oxidant, potential for side reactions. |
| Dehydrohalogenation | Hydroximoyl Chloride | Organic or inorganic base (e.g., Et₃N) | High-yielding, clean reactions. | Precursor synthesis can be multi-step; hydroximoyl chlorides can be lachrymatory.[13] |
| Dehydration | Primary Nitroalkane | Dehydrating agent (e.g., Phenyl isocyanate) | Classic method, useful for certain substrates. | Often requires harsh conditions, limited substrate scope.[12] |
Table 1: Comparison of common nitrile oxide generation methods.
Among these, the oxidation of aldoximes is the most widely employed method due to its operational simplicity and mild conditions.[12][14] Recent advancements have focused on developing greener protocols, such as using benign oxidants like Oxone in combination with NaCl or employing solvent-free mechanochemical methods.[13][14]
Figure 2: Typical experimental workflow for isoxazole synthesis.
IV. Detailed Experimental Protocols
Protocol 1: Conventional Synthesis of 3-Phenyl-5-((trimethylsilyl)ethynyl)isoxazole
This protocol details a standard procedure for the synthesis of a 3,5-disubstituted isoxazole using the in situ generation of benzonitrile oxide from benzaldoxime via oxidation with Chloramine-T.[11]
Materials:
-
Benzaldoxime (1.0 mmol, 121.1 mg)
-
(Trimethylsilyl)acetylene (1.2 mmol, 0.17 mL)
-
Chloramine-T trihydrate (1.1 mmol, 310.0 mg)
-
Ethanol (10 mL)
-
Dichloromethane (DCM) for extraction
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane/Ethyl Acetate solvent system
Procedure:
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add benzaldoxime (1.0 mmol) and (trimethylsilyl)acetylene (1.2 mmol). Dissolve the solids in ethanol (10 mL).
-
Nitrile Oxide Generation & Cycloaddition: In a separate beaker, dissolve Chloramine-T trihydrate (1.1 mmol) in a minimal amount of ethanol. Add this solution dropwise to the stirring reaction mixture at room temperature over 10-15 minutes.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the aldoxime starting material by Thin Layer Chromatography (TLC) (e.g., using a 4:1 Hexane:Ethyl Acetate eluent). The reaction is typically complete within 1-3 hours.
-
Work-up: Once the reaction is complete, remove the ethanol under reduced pressure using a rotary evaporator. To the resulting residue, add dichloromethane (20 mL) and saturated aqueous NaHCO₃ solution (15 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water (15 mL) and brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient (e.g., starting from 100% hexane and gradually increasing the polarity) to afford the pure 3-phenyl-5-((trimethylsilyl)ethynyl)isoxazole.
Protocol 2: Microwave-Assisted Synthesis of 3,5-Disubstituted Isoxazoles
Microwave irradiation can significantly accelerate the reaction, often reducing reaction times from hours to minutes.[6]
Materials:
-
Substituted aldoxime (0.5 mmol)
-
Terminal alkyne (0.6 mmol)
-
N-Chlorosuccinimide (NCS) (0.55 mmol)
-
Pyridine (catalytic amount, ~5 µL)
-
N,N-Dimethylformamide (DMF) (3 mL)
Procedure:
-
Reaction Setup: In a 10 mL microwave reaction vial equipped with a small magnetic stir bar, combine the aldoxime (0.5 mmol), terminal alkyne (0.6 mmol), NCS (0.55 mmol), and DMF (3 mL).
-
Catalyst Addition: Add a catalytic amount of pyridine to the mixture.
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 80-100 °C) for a specified time (e.g., 10-20 minutes).
-
Work-up and Purification: After cooling, pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography as described in Protocol 1.
Protocol 3: Solvent-Free Mechanochemical Synthesis
Ball-milling offers an environmentally friendly, solvent-free alternative for the 1,3-dipolar cycloaddition.[13][14]
Materials:
-
Aldoxime (1.0 mmol)
-
Alkyne (1.2 mmol)
-
Oxone (1.5 mmol)
-
Sodium Chloride (NaCl) (1.0 mmol)
-
Sodium Carbonate (Na₂CO₃) (2.0 mmol)
Procedure:
-
Mill Setup: To a stainless-steel milling jar (e.g., 10 mL) containing two stainless-steel balls (e.g., 7 mm diameter), add the aldoxime, alkyne, Oxone, NaCl, and Na₂CO₃.[14]
-
Milling: Securely close the jar and place it in a planetary ball mill. Mill the mixture at room temperature at a specified frequency (e.g., 20-30 Hz) for 30-60 minutes.
-
Work-up: After milling, open the jar and add water and ethyl acetate. Stir the mixture for 5 minutes.
-
Extraction and Purification: Filter the mixture to remove inorganic solids. Transfer the filtrate to a separatory funnel, separate the organic layer, dry it over Na₂SO₄, and concentrate. Purify the crude product by column chromatography.
V. The Isoxazole Scaffold in Drug Discovery
The isoxazole ring is a versatile pharmacophore due to its unique electronic properties, ability to participate in hydrogen bonding (via the nitrogen atom), and metabolic stability.[2][13] It often serves as a bioisosteric replacement for other functional groups, such as carboxylic acids or amides, to improve pharmacokinetic profiles.
| Drug Name | Therapeutic Class | Role of Isoxazole Ring |
| Sulfamethoxazole | Antibiotic | Part of the core sulfonamide structure essential for inhibiting bacterial folic acid synthesis.[13] |
| Valdecoxib | Anti-inflammatory (COX-2 Inhibitor) | The acidic N-H on the sulfonamide attached to the isoxazole ring is crucial for binding to the COX-2 enzyme. |
| Leflunomide | Antirheumatic | Acts as a prodrug; the isoxazole ring is opened in vivo to release the active metabolite. |
| Berzosertib | Anticancer (ATR Kinase Inhibitor) | The isoxazole core serves as a rigid scaffold for orienting key binding groups.[13] |
Table 2: Examples of FDA-approved drugs containing an isoxazole moiety.
VI. Conclusion
The 1,3-dipolar cycloaddition between nitrile oxides and alkynes remains the preeminent strategy for constructing the medicinally vital isoxazole ring. Its reliability, high degree of regioselectivity, and tolerance for a wide range of functional groups ensure its continued application in both academic research and industrial drug development. The ongoing evolution of this reaction, particularly through the adoption of greener methodologies like microwave-assisted synthesis and mechanochemistry, further cements its status as an indispensable tool in the synthetic chemist's arsenal. By understanding the mechanistic nuances and mastering the experimental protocols detailed herein, researchers can effectively leverage this powerful reaction to accelerate the discovery of novel therapeutics.
VII. References
-
Wikipedia. (n.d.). 1,3-Dipolar cycloaddition. Retrieved from
-
ResearchGate. (n.d.). 1,3-Dipolar cycloaddition reaction of nitrile oxides. Retrieved from
-
ResearchGate. (n.d.). Synthesis of isoxazole derivatives by 1,3-DC of NOs and alkynes. Retrieved from
-
BenchChem. (2025). Application Notes and Protocols for Isoxazole Ring Formation via 1,3-Dipolar Cycloaddition. Retrieved from
-
Al-Azmi, A., et al. (2016). Regioselectivity of 1,3-dipolar cycloadditions and antimicrobial activity of isoxazoline, pyrrolo[3,4-d]isoxazole-4,6-diones, pyrazolo[3,4-d]pyridazines and pyrazolo[1,5-a]pyrimidines. Chemistry Central Journal, 10(19). Available from: [Link]
-
Martínez, A., et al. (2022). Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. RSC Advances, 12(1), 1-9. Available from: [Link]
-
ChemTube3D. (n.d.). 1,3-Dipolar Cycloaddition Formation of a Simple Isoxazole. University of Liverpool. Retrieved from
-
PubMed. (2016). Regioselectivity of 1,3-dipolar cycloadditions and antimicrobial activity of isoxazoline.... Retrieved from
-
SYNTHESIS OF ISOXAZOLIDINES BY 1,3-DIPOLAR CYCLOADDITION: RECENT ADVANCES. (n.d.). Retrieved from
-
ResearchGate. (n.d.). Mechanism of 1,3-dipolar cycloaddition reaction. Retrieved from
-
Das, S., & Chanda, K. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 11(52), 32963-32988. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Isoxazole synthesis. Retrieved from
-
Heaney, F. (2012). Nitrile Oxide/Alkyne Cycloadditions A Credible Platform for Synthesis of Bioinspired Molecules by MetalFree Molecular Clicking. European Journal of Organic Chemistry, 2012(16), 3043-3058. Available from: [Link]
-
RSC Publishing. (n.d.). Advances in isoxazole chemistry and their role in drug discovery. Retrieved from
-
Jarosz, S., et al. (2022). Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines. Molecules, 27(15), 4988. Available from: [Link]
-
A review of isoxazole biological activity and present synthetic techniques. (2022). World Journal of Advanced Research and Reviews, 16(01), 473-481. Available from: [Link]
-
Taylor & Francis Online. (n.d.). Isoxazole – Knowledge and References. Retrieved from
-
The Organic Chemistry Tutor. (2019, January 3). cycloadditions with nitrile oxides. YouTube. Retrieved from [Link]
-
Wang, X., et al. (2022). [3 + 2] Cycloaddition reactions of nitrile oxides generated in situ from aldoximes with alkenes and alkynes under ball-milling conditions. Phosphorus, Sulfur, and Silicon and the Related Elements, 197(11), 1083-1090. Available from: [Link]
-
ResearchGate. (2025). Synthesis of Isoxazoles via 1,3-Dipolar Cycloaddition Reactions: Pharmacological Screening for Their Antioxidant and Antimicrobial Activities. Retrieved from
-
ACS Publications. (n.d.). Isoxazoles. XVIII. Synthesis and Pharmacological Properties of 5-Aminoalkyl- and 3-Aminoalkylisoxazoles and Related Derivatives. Journal of Medicinal Chemistry. Retrieved from [Link]
-
MDPI. (n.d.). 1,3-Dipolar Cycloaddition of Nitrile Imines and Nitrile Oxides to Exocyclic C=N Bonds—An Approach to Spiro-N-Heterocycles. Retrieved from [Link]
-
ACS Publications. (2018). In Situ Generation of Nitrile Oxides from NaCl–Oxone Oxidation of Various Aldoximes and Their 1,3-Dipolar Cycloaddition. Organic Letters. Retrieved from [Link]
-
PubMed. (2018). The recent progress of isoxazole in medicinal chemistry. Retrieved from [Link]
-
PubMed. (2024). 1,3-Dipolar Cycloaddition of Nitrile Oxides and Nitrilimines to (-)-β-Caryophyllene: Stereoselective Synthesis of Polycyclic Derivatives and Their Biological Testing. Retrieved from [Link]
Sources
- 1. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 2. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Regioselectivity of 1,3-dipolar cycloadditions and antimicrobial activity of isoxazoline, pyrrolo[3,4-d]isoxazole-4,6-diones, pyrazolo[3,4-d]pyridazines and pyrazolo[1,5-a]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 6. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]
- 7. youtube.com [youtube.com]
- 8. chemtube3d.com [chemtube3d.com]
- 9. Regioselectivity of 1,3-dipolar cycloadditions and antimicrobial activity of isoxazoline, pyrrolo[3,4-d]isoxazole-4,6-diones, pyrazolo[3,4-d]pyridazines and pyrazolo[1,5-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
Protocol for the Chiral Separation of 1-(3-Methylisoxazol-5-yl)ethanol Enantiomers
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The stereoisomeric composition of pharmacologically active agents is a critical parameter in drug development, as enantiomers of a chiral drug can exhibit significant differences in their pharmacokinetic and pharmacodynamic profiles.[1][2][3] This application note provides a detailed guide for the analytical and preparative scale separation of the enantiomers of 1-(3-Methylisoxazol-5-yl)ethanol, a heterocyclic compound representative of structures with significant interest in medicinal chemistry.[4] We present a primary, optimized High-Performance Liquid Chromatography (HPLC) method, discuss key aspects of method development, and explore alternative strategies using Supercritical Fluid Chromatography (SFC), Gas Chromatography (GC), and enzymatic kinetic resolution.
Introduction: The Imperative of Chirality in Drug Discovery
In the pharmaceutical sciences, chirality is a fundamental consideration. The differential interaction of enantiomers with a chiral biological environment (such as receptors or enzymes) can lead to one enantiomer producing the desired therapeutic effect while the other may be inactive, less potent, or even responsible for adverse effects.[1][5] The U.S. Food and Drug Administration (FDA) and other global regulatory bodies have established guidelines that encourage the development of single-enantiomer drugs.[5][6]
The isoxazole ring is a privileged scaffold in medicinal chemistry, present in a variety of therapeutic agents.[4] Consequently, the development of robust and efficient methods for the chiral separation of isoxazole-containing compounds, such as this compound, is essential for advancing drug discovery programs. This guide provides the scientific foundation and practical protocols to achieve this separation.
Analyte Profile: this compound
A thorough understanding of the analyte's physicochemical properties is the first step in successful method development.
| Property | Value |
| Chemical Structure | (See Figure 1 below) |
| Molecular Formula | C₆H₉NO₂ |
| Molecular Weight | 127.14 g/mol |
| Chiral Center | Carbon atom of the ethanol group |
| Appearance | Inferred to be a solid or oil at room temperature. |
Note: Specific physicochemical data for this exact compound are not extensively published. Properties are based on its chemical structure and data from similar isoxazole derivatives.[7][8][9]
Caption: Chemical structures of the (R)- and (S)-enantiomers of this compound.
The Principle of Chiral Recognition via Chromatography
Direct chiral separation on a chromatographic column is achieved by using a Chiral Stationary Phase (CSP). The fundamental mechanism relies on the formation of transient, diastereomeric complexes between the enantiomers of the analyte and the chiral selector of the CSP.[10][11] The differing stability of these complexes results in one enantiomer being retained longer on the column than the other, thus enabling their separation.[11] Polysaccharide-based CSPs, particularly those derived from amylose and cellulose, are widely employed due to their broad enantiorecognition capabilities for a diverse range of chemical structures.[12][13]
Primary Protocol: Chiral High-Performance Liquid Chromatography (HPLC)
HPLC is the most prevalent and versatile technique for chiral separations in the pharmaceutical industry.[14][15] The following protocol provides a robust starting point for the separation of this compound enantiomers.
Instrumentation and Materials
-
HPLC System: A standard analytical HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a UV/Vis or Diode Array Detector (DAD).
-
Chiral Column: Lux® Cellulose-1 (250 x 4.6 mm, 5 µm) or an equivalent cellulose tris(3,5-dimethylphenylcarbamate) based column. This CSP is an excellent starting point due to its proven broad selectivity.
-
Solvents: HPLC grade n-Hexane and Ethanol.
-
Sample: Racemic this compound.
Step-by-Step Experimental Protocol
-
Mobile Phase Preparation:
-
Prepare the mobile phase by mixing n-Hexane and Ethanol in a 90:10 (v/v) ratio .
-
Degas the mobile phase thoroughly using sonication or vacuum filtration before use.
-
-
Sample Preparation:
-
Prepare a stock solution of the racemic analyte at a concentration of 1.0 mg/mL in the mobile phase.
-
Further dilute with the mobile phase if necessary to achieve an appropriate concentration for UV detection (e.g., 0.1 mg/mL).
-
-
Chromatographic Conditions:
-
Set up the HPLC system according to the parameters in the table below.
-
| Parameter | Recommended Setting |
| Column | Lux® Cellulose-1 (250 x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane / Ethanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Injection Volume | 5 µL |
| Detection | UV at 220 nm |
-
Equilibration and Analysis:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved (typically 15-20 column volumes).
-
Inject the prepared sample and record the chromatogram.
-
Data Analysis and Interpretation
-
Retention Times (t_R1, t_R2): Time taken for each enantiomer to elute.
-
Selectivity Factor (α): A measure of the separation between the two peaks. Calculated as α = k₂ / k₁, where k is the retention factor of each enantiomer. A value > 1.1 is desirable.[10]
-
Resolution (Rs): The degree of separation between the two enantiomer peaks. Calculated as Rs = 2(t_R2 – t_R1) / (w₁ + w₂), where w is the peak width. A baseline resolution of Rs ≥ 1.5 is the goal for quantitative analysis.
Causality and Optimization: A Scientist's Perspective
Achieving a successful chiral separation is often an empirical process, but it is guided by sound chemical principles.[10]
-
CSP Selection: While Lux® Cellulose-1 is a strong starting point, screening a small, diverse set of CSPs is the most effective strategy.[10][16] A complementary amylose-based column, such as Chiralpak® AD-H , should also be evaluated as the helical structures of amylose and cellulose carbamate derivatives provide different chiral recognition environments.[17]
-
Mobile Phase Tuning: The ratio of the strong eluting solvent (alcohol) to the weak solvent (hexane) is the primary tool for optimization.
-
Increasing Ethanol %: Decreases retention times but may reduce resolution.
-
Decreasing Ethanol %: Increases retention times and often improves resolution, up to a point.
-
-
The Role of Temperature: Lowering the column temperature can sometimes enhance resolution by increasing the stability differences of the transient diastereomeric complexes, though this typically leads to longer analysis times and broader peaks.[18]
Alternative and Complementary Separation Strategies
Depending on the specific requirements (e.g., speed, scale, environmental impact), other techniques can be highly effective.
Supercritical Fluid Chromatography (SFC)
SFC is a powerful "green" chromatography technique that uses supercritical CO₂ as the main mobile phase component. It offers advantages of high speed, reduced organic solvent consumption, and easier product recovery for preparative separations.[19][20]
| Parameter | Recommended Setting |
| Column | Chiralpak® AD-H (150 x 4.6 mm, 3 µm) |
| Mobile Phase | Supercritical CO₂ / Methanol (80:20, v/v) |
| Flow Rate | 3.0 mL/min |
| Back Pressure | 150 bar |
| Column Temperature | 40 °C |
| Detection | UV at 220 nm |
Chiral Gas Chromatography (GC)
For volatile and thermally stable analytes, chiral GC is an option. The hydroxyl group of this compound would likely require derivatization (e.g., acetylation) to improve volatility. Cyclodextrin-based stationary phases are commonly used for this purpose.[21]
Enzymatic Kinetic Resolution (EKR)
For preparative scale separations, EKR is an elegant and highly selective method. It utilizes an enzyme, typically a lipase, to selectively catalyze a reaction (e.g., acylation) on one of the two enantiomers.[22][23]
Conceptual Protocol:
-
Dissolve racemic this compound in a suitable organic solvent (e.g., MTBE).
-
Add an acyl donor (e.g., vinyl acetate) and a lipase (e.g., Candida antarctica lipase B, CALB).[24]
-
Monitor the reaction until ~50% conversion is reached.
-
Stop the reaction and separate the acylated enantiomer from the remaining unreacted alcohol enantiomer using standard chromatography (e.g., silica gel).
Caption: Workflow for Chiral Separation Method Development.
Conclusion
The chiral separation of this compound is readily achievable using modern chromatographic techniques. Polysaccharide-based CSPs under HPLC or SFC conditions offer robust and high-resolution methods suitable for both analytical quantification and small-scale preparative work. The choice of method will be dictated by the specific goals of the research, balancing the need for analytical precision, throughput, scalability, and environmental considerations. The protocols and optimization strategies outlined in this guide provide a comprehensive framework for scientists and researchers to successfully resolve these and structurally related chiral compounds.
References
-
Enantiomeric Separation of New Chiral Azole Compounds. (2021). National Institutes of Health (NIH). Available at: [Link]
-
Separation of enantiomers of chiral imidazole and triazole derivatives using methanol as a mobile phase. ResearchGate. Available at: [Link]
-
Pharmaceutical enantiomer resolution using immobilized polysaccharide-based chiral stationary phases in supercritical fluid chromatography. AFMPS. Available at: [Link]
-
Importance of Chiral Separation and Resolution in Drug Synthesis. Pure Synth. Available at: [Link]
-
Chiral separation of oxazolidinone analogues by liquid chromatography on polysaccharide stationary phases using polar organic mobile phases. ScienceDirect. Available at: [Link]
-
Enantioselectivity of polysaccharide-based chiral stationary phases in supercritical fluid chromatography using methanol-containing mobile phases. AFMPS. Available at: [Link]
-
Separation of Ethanol, 2,2'-[[3-methyl-4-[(3-phenyl-1,2,4-thiadiazol-5-yl)azo]phenyl]imino]bis- on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]
-
Chiral HPLC Separations. Phenomenex. Available at: [Link]
-
Replacing methanol with azeotropic ethanol as the co-solvent for improved chiral separations with supercritical fluid chromatography (SFC). ResearchGate. Available at: [Link]
-
Efficient method development for chiral separation by using CHIRAL ART columns. YMC. Available at: [Link]
-
CHIRAL Handbook. BGB Analytik. Available at: [Link]
-
A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research. Available at: [Link]
-
Chiral Gas Chromatography. AZ chrom s.r.o. Available at: [Link]
-
Detection and separation methods for resolution of products of enzymatic reactions. Technium Science. Available at: [Link]
-
New Levan-Based Chiral Stationary Phases: Synthesis and Comparative HPLC Enantioseparation of (±)-trans-β-Lactam Ureas in the Polar Organic Mode. MDPI. Available at: [Link]
-
Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivatives. Biological and Molecular Chemistry. Available at: [Link]
-
Chiral Separation and Determination of Etoxazole Enantiomers in Vegetables by Normal-Phase and Reverse-Phase High Performance Liquid Chromatography. MDPI. Available at: [Link]
-
Small scale separation of isoxazole structurally related analogues by chiral supercritical fluid chromatography. PubMed. Available at: [Link]
-
The Significance of Chirality in Drug Design and Development. National Institutes of Health (NIH). Available at: [Link]
-
SYNTHESIS AND TROUBLESHOOTING OF CHIRAL 1,2-AMINO ALCOHOLS LEADING TO HIGHLY SUBSTITUTED BISOXAZOLINE LIGANDS. IDEALS. Available at: [Link]
-
New Levan-Based Chiral Stationary Phases: Synthesis and Comparative HPLC Enantioseparation of (±)-trans-β-Lactam Ureas in the Polar Organic Mode. National Institutes of Health (NIH). Available at: [Link]
-
Enzymatic resolution and evaluation of enantiomers of cis-5′-hydroxythalidomide. Royal Society of Chemistry. Available at: [Link]
-
2-(3-methylisoxazol-5-ylmethylamino)ethanol. MOLBASE. Available at: [Link]
-
2-(3-Methyl-1,2-oxazol-5-yl)acetic acid. PubChem. Available at: [Link]
-
The Significance of Chiral Separation, Determination of Enantiomeric Purity in Drug Design, Safety and Development -An Overview. ResearchGate. Available at: [Link]
-
One-Pot Synthesis of (3-Phenylisoxazol-5-yl)methanol Derivatives Under Ultrasound. Bentham Science. Available at: [Link]
-
Enzymatic Kinetic Resolution of Racemic 1-(Isopropylamine)-3-phenoxy-2-propanol: A Building Block for β-Blockers. MDPI. Available at: [Link]
-
Chiral Drug Separation. Springer. Available at: [Link]
-
The significance of chirality in contemporary drug discovery-a mini review. RSC Publishing. Available at: [Link]
-
Enzymatic Resolution of Chiral Phosphinate Esters. ACS Publications. Available at: [Link]
-
Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. National Institutes of Health (NIH). Available at: [Link]
Sources
- 1. pure-synth.com [pure-synth.com]
- 2. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biolmolchem.com [biolmolchem.com]
- 5. The significance of chirality in contemporary drug discovery-a mini review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05694A [pubs.rsc.org]
- 6. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 7. m.molbase.com [m.molbase.com]
- 8. 2-(3-Methyl-1,2-oxazol-5-yl)acetic acid | C6H7NO3 | CID 4195532 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 3-(3-Methylisoxazol-5-yl)propan-1-ol [synhet.com]
- 10. bgb-analytik.com [bgb-analytik.com]
- 11. eijppr.com [eijppr.com]
- 12. researchgate.net [researchgate.net]
- 13. fulir.irb.hr [fulir.irb.hr]
- 14. phx.phenomenex.com [phx.phenomenex.com]
- 15. New Levan-Based Chiral Stationary Phases: Synthesis and Comparative HPLC Enantioseparation of (±)-trans-β-Lactam Ureas in the Polar Organic Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ymc.co.jp [ymc.co.jp]
- 17. Small scale separation of isoxazole structurally related analogues by chiral supercritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. fagg-afmps.be [fagg-afmps.be]
- 20. fagg-afmps.be [fagg-afmps.be]
- 21. hplc.sk [hplc.sk]
- 22. Enzymatic resolution and evaluation of enantiomers of cis-5′-hydroxythalidomide - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 23. chem.tamu.edu [chem.tamu.edu]
- 24. Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
functionalization of the hydroxyl group in 1-(3-Methylisoxazol-5-yl)ethanol
Application Note: Functionalization of the Hydroxyl Group in 1-(3-Methylisoxazol-5-yl)ethanol
Executive Summary
This compound represents a high-value scaffold in drug discovery, serving as a bioisostere for benzylic alcohols. The isoxazole ring imparts unique physicochemical properties, including reduced lipophilicity and altered metabolic stability compared to phenyl analogs. This guide details the strategic functionalization of the secondary hydroxyl group, providing validated protocols for oxidation, direct substitution (Mitsunobu), and activation/displacement sequences.
Strategic Overview & Decision Matrix
The secondary hydroxyl group at the C5-position of the isoxazole ring is a versatile "handle." However, the electron-deficient nature of the isoxazole ring renders the adjacent carbon susceptible to specific reactivities.
-
Oxidation: Yields the ketone, a gateway to reductive amination or Grignard additions.
-
Mitsunobu: Allows for stereochemical inversion and direct installation of complex nucleophiles (N, O, S).[1][2]
-
Activation (Mesylation): Preferred for simple nucleophilic displacements (azides, amines) where triphenylphosphine oxide removal (from Mitsunobu) is problematic.
Figure 1: Strategic decision tree for the functionalization of the isoxazole-ethanol scaffold.
Detailed Protocols
Protocol A: Oxidation to 1-(3-Methylisoxazol-5-yl)ethanone
Context: Oxidation of the secondary alcohol is the primary route to the corresponding ketone. While Dess-Martin Periodinane (DMP) is convenient, the Swern Oxidation is recommended for scale-up and cost-efficiency, provided temperature control is maintained.
Reagents:
-
Oxalyl Chloride (2.0 equiv)[3]
-
DMSO (4.0 equiv)[3]
-
Triethylamine (5.0 equiv)
-
Dichloromethane (DCM), anhydrous
Step-by-Step Methodology:
-
Activation: In a flame-dried flask under Argon, dissolve oxalyl chloride (2.0 equiv) in anhydrous DCM (10 volumes). Cool to -78 °C .[3][4]
-
DMSO Addition: Add DMSO (4.0 equiv) dropwise over 15 minutes. Critical: Maintain internal temperature below -60 °C to prevent decomposition of the active chlorosulfonium species. Stir for 30 minutes.
-
Substrate Addition: Add a solution of this compound (1.0 equiv) in DCM dropwise. Stir at -78 °C for 45–60 minutes.
-
Quench: Add Triethylamine (5.0 equiv) dropwise. The mixture will turn thick/white.
-
Warming: Remove the cooling bath and allow the reaction to warm to room temperature (RT) over 30 minutes.
-
Workup: Quench with saturated NH₄Cl solution. Extract with DCM (2x). Wash organics with water and brine.[3][5] Dry over Na₂SO₄ and concentrate.
Self-Validating Check:
-
TLC: Disappearance of the polar alcohol spot; appearance of a less polar, UV-active spot (Ketone).
-
NMR: Loss of the quartet at ~4.9 ppm (CH-OH). Appearance of a methyl singlet at ~2.6 ppm (Acetyl group).
Protocol B: Stereoselective Substitution via Mitsunobu Reaction
Context: This protocol is ideal for introducing phenols, phthalimides (masked amines), or thiols with inversion of configuration .
Reagents:
-
Triphenylphosphine (PPh₃) (1.5 equiv)[5]
-
Diisopropyl azodicarboxylate (DIAD) (1.5 equiv)
-
Nucleophile (e.g., Phenol, Phthalimide) (1.2 equiv)
-
THF, anhydrous
Step-by-Step Methodology:
-
Preparation: Dissolve this compound (1.0 equiv), PPh₃ (1.5 equiv), and the nucleophile (1.2 equiv) in anhydrous THF (15 volumes).
-
Cooling: Cool the mixture to 0 °C .
-
DIAD Addition: Add DIAD (1.5 equiv) dropwise. Note: The solution will turn yellow/orange. The rate should be slow enough to maintain a controlled exotherm.
-
Reaction: Allow to warm to RT and stir for 12–16 hours.
-
Workup: Concentrate the solvent directly. Triturate the residue with cold diethyl ether/hexanes (1:1) to precipitate PPh₃O (Triphenylphosphine oxide). Filter off the solid.
-
Purification: Flash column chromatography is mandatory to remove hydrazine byproducts.
Expert Insight: Isoxazoles are generally stable to Mitsunobu conditions. However, if using highly acidic nucleophiles (pKa < 3), protonation of the isoxazole nitrogen is possible but rare.
Protocol C: Activation via Mesylation & Nucleophilic Displacement
Context: When the Mitsunobu reaction fails (sterics) or purification is difficult, converting the alcohol to a mesylate (Ms) followed by S_N2 displacement is robust.
Reagents:
-
Methanesulfonyl chloride (MsCl) (1.2 equiv)
-
Triethylamine (TEA) (2.0 equiv)
-
Nucleophile (e.g., NaN₃ for azide)
-
DCM (Step 1), DMF (Step 2)
Step-by-Step Methodology:
-
Mesylation: Dissolve alcohol in DCM at 0 °C. Add TEA (2.0 equiv) followed by MsCl (1.2 equiv). Stir for 2 hours.
-
Workup (Intermediate): Wash with cold 1N HCl, then NaHCO₃. Dry and concentrate to obtain the crude mesylate. Do not store for long periods; use immediately.
-
Displacement: Dissolve the crude mesylate in DMF. Add NaN₃ (2.0 equiv). Heat to 60 °C for 4 hours.
-
Safety: Azides are potential explosion hazards.[5] Do not concentrate reaction mixtures to dryness if using low molecular weight azides.
Analytical Data & Validation
Table 1: Expected NMR Shifts (¹H, 400 MHz, CDCl₃)
| Proton Position | Alcohol (Starting Material) | Ketone (Product A) | Mesylate (Intermediate C) |
| Isoxazole H-4 | Singlet, ~6.10 ppm | Singlet, ~6.35 ppm | Singlet, ~6.20 ppm |
| Isoxazole Me-3 | Singlet, ~2.25 ppm | Singlet, ~2.35 ppm | Singlet, ~2.30 ppm |
| Side Chain CH | Quartet, ~4.95 ppm | N/A (Carbonyl) | Quartet, ~5.80 ppm (Deshielded) |
| Side Chain Me | Doublet, ~1.55 ppm | Singlet, ~2.60 ppm | Doublet, ~1.70 ppm |
Self-Validating System:
-
H-4 Signal: The proton on the isoxazole ring (H-4) is the most diagnostic handle. It will shift downfield (higher ppm) as the electron-withdrawing nature of the C5-substituent increases (Alcohol < Mesylate < Ketone).
-
Coupling: Loss of the CH-OH coupling (quartet to singlet) confirms oxidation.
References
-
Swern Oxidation Mechanism & Protocol
-
Omura, K.; Swern, D. Oxidation of alcohols by “activated” dimethyl sulfoxide. a preparative, steric and mechanistic study.[6] Tetrahedron 1978, 34, 1651–1660.
-
-
Mitsunobu Reaction on Heterocyclic Alcohols
-
Isoxazole Chemistry & Stability
- Pinho e Melo, T. M. V. D. Recent Advances on the Synthesis and Reactivity of Isoxazoles. Curr. Org. Chem. 2005, 9, 925–958.
-
General Nucleophilic Substitution (Mesylate Displacement)
Sources
- 1. Mitsunobu Reaction [organic-chemistry.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. zjms.hmu.edu.krd [zjms.hmu.edu.krd]
- 7. Ketone synthesis by oxidation of alcohols [organic-chemistry.org]
copper-catalyzed cycloaddition for regioselective isoxazole synthesis
Application Note: Regioselective Synthesis of 3,5-Disubstituted Isoxazoles via Copper-Catalyzed Cycloaddition (CuANOC)
Executive Summary
The isoxazole ring is a privileged scaffold in medicinal chemistry, serving as a bioisostere for amide bonds and ester linkages due to its planar structure and hydrogen-bonding capability. However, traditional thermal 1,3-dipolar cycloaddition of alkynes and nitrile oxides (Huisgen cycloaddition) typically yields a difficult-to-separate mixture of 3,5- and 3,4-regioisomers.
This guide details the Copper-Catalyzed Alkyne-Nitrile Oxide Cycloaddition (CuANOC) . Unlike the thermal route, CuANOC proceeds under mild conditions to yield the 3,5-disubstituted isoxazole exclusively.[1] This protocol addresses the primary challenge of this chemistry: the high reactivity of nitrile oxides, which leads to rapid dimerization (furoxan formation) if not properly controlled.[2]
Mechanistic Insight
To master this synthesis, one must understand why the copper catalyst dictates regioselectivity.
The Thermal vs. Catalytic Pathway
-
Thermal (Uncatalyzed): Proceed via a concerted [3+2] cycloaddition. Steric and electronic factors are often weak, leading to mixtures (e.g., 60:40 ratio of 3,5- to 3,4-isomers).
-
Copper-Catalyzed: The reaction is not a concerted [3+2] process. It is a stepwise assembly.
-
Activation: Cu(I) coordinates with the terminal alkyne to form a Copper(I)-Acetylide species (similar to CuAAC click chemistry).
-
Coordination: The nitrile oxide coordinates to the copper center.
-
C-C Bond Formation: The nucleophilic copper acetylide attacks the electrophilic carbon of the nitrile oxide. This is the regiodetermining step, locking the substituents in the 3,5-position.
-
Ring Closure: Intramolecular attack of the oxygen on the copper-carbon bond closes the ring and regenerates the catalyst.
-
Pathway Visualization
Figure 1: The catalytic cycle of CuANOC. Note the competitive pathway to Furoxan if the catalyst is absent or the nitrile oxide concentration is too high.
Critical Experimental Parameters
The success of CuANOC relies on suppressing the homodimerization of nitrile oxides into furoxans.
| Parameter | Recommendation | Rationale |
| Catalyst Source | CuI or CuSO₄/Na-Ascorbate | CuI is preferred in organic solvents (DCM/MeCN). CuSO₄/Ascorbate is ideal for aqueous/alcoholic mixtures (tBuOH/H₂O). |
| Base | TEA or DIPEA | Required to deprotonate the hydroximoyl chloride precursor (generating nitrile oxide in situ) and the alkyne. |
| Solvent | DCM or tBuOH/H₂O (1:1) | DCM is superior for solubility of organic substrates. Aqueous systems accelerate the reaction via the hydrophobic effect but may precipitate intermediates. |
| Stoichiometry | Alkyne (1.0 equiv) : Precursor (1.2 equiv) | A slight excess of the nitrile oxide precursor accounts for minor dimerization losses. |
| Addition Rate | Slow Addition (Critical) | The nitrile oxide precursor must be added slowly to the alkyne/Cu mixture to keep the steady-state concentration of free nitrile oxide low, preventing dimerization. |
Detailed Protocols
Method A: The "One-Pot" Synthesis (From Aldehydes)
Best for: High-throughput screening where isolation of unstable hydroximoyl chlorides is undesirable.
Reagents:
-
Aldehyde (R-CHO)
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Terminal Alkyne (R'-C≡CH)
-
N-Chlorosuccinimide (NCS)
-
CuSO₄·5H₂O (5 mol%)
-
Sodium Ascorbate (10 mol%)
-
KHCO₃ or NaOH
Workflow Visualization:
Figure 2: Sequential one-pot assembly of isoxazoles from aldehyde precursors.
Step-by-Step Protocol:
-
Oxime Formation: Dissolve aldehyde (1.0 mmol) and NH₂OH·HCl (1.1 mmol) in tBuOH/H₂O (1:1, 5 mL). Stir at RT for 30 min until TLC shows conversion to aldoxime.
-
Chlorination: Add NCS (1.1 mmol) to the mixture. Caution: Exothermic. Stir for 1-2 hours to generate the hydroximoyl chloride in situ.
-
Cycloaddition: Add the terminal alkyne (1.0 mmol).
-
Catalysis Initiation: Add CuSO₄ (5 mol%) and Sodium Ascorbate (10 mol%).
-
Base Addition: Add KHCO₃ (3.0 mmol) slowly. Note: The base triggers the release of the nitrile oxide. Slow addition is crucial here.
-
Workup: Stir overnight. Dilute with water, extract with EtOAc. The organic layer will contain the pure 3,5-isoxazole (often requiring only filtration through a silica plug).
Method B: Two-Step Synthesis (Via Isolated Hydroximoyl Chloride)
Best for: Valuable or complex alkynes where precise stoichiometry is required.
-
Pre-synthesis: Synthesize and isolate the hydroximoyl chloride from the corresponding oxime using NCS in DMF. (Store at 4°C; these are generally stable).
-
Reaction Setup: In a flask, dissolve Alkyne (1.0 equiv) and CuI (5-10 mol%) in DCM.
-
Active Addition: Dissolve Hydroximoyl Chloride (1.2 equiv) in a separate syringe.
-
Execution: Add TEA (1.5 equiv) to the reaction flask. Immediately begin the slow dropwise addition of the Hydroximoyl Chloride solution over 1 hour.
-
Why? Adding the precursor to the base/catalyst ensures that as soon as the nitrile oxide is generated, it is trapped by the Cu-acetylide.
-
-
Purification: Wash with dilute HCl (to remove amine), then brine. Concentrate and purify via column chromatography.
Troubleshooting & Quality Control
| Observation | Diagnosis | Corrective Action |
| Low Yield / Precipitate | Furoxan Formation | The nitrile oxide dimerized before reacting with the alkyne. Solution: Decrease the concentration of the nitrile oxide precursor and add it more slowly (syringe pump). Increase catalyst loading to 10 mol%. |
| Mixture of Regioisomers | Loss of Catalysis | If 3,4-isomer is observed, the thermal background reaction is competing with the catalytic cycle. Solution: Ensure the reaction is not heated above 40°C. Check Cu(I) quality (should be yellow/white, not green). Use ascorbate to keep Cu reduced.[3] |
| No Reaction | Inactive Catalyst | Cu(I) oxidized to Cu(II). Solution: Add fresh Sodium Ascorbate (even if using CuI) to regenerate the active species. |
QC Checkpoint (NMR):
-
3,5-disubstituted isoxazole: The C4-proton typically appears as a sharp singlet between 6.5 – 6.9 ppm (CDCl₃).
-
3,4-disubstituted isoxazole: The C5-proton appears further downfield, typically 8.0 – 8.5 ppm .
-
Validation: Absence of the downfield signal confirms regioselectivity.
References
-
Himo, F., et al. (2005).[4] "Copper-Catalyzed Azide-Alkyne Cycloaddition: Mechanism and Selectivity." Journal of the American Chemical Society. [Link]
- Foundational text on the Cu-acetylide mechanism which applies to the isoxazole system.
-
Rostovtsev, V. V., et al. (2002). "A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective 'Ligation' of Azides and Terminal Alkynes." Angewandte Chemie International Edition. [Link]
- Establishes the click chemistry paradigm.
-
Gree, R., et al. (2012). "Nitrile Oxide/Alkyne Cycloadditions: A Credible Platform for Synthesis of Bioinspired Molecules."[3] European Journal of Organic Chemistry. [Link]
- Specific review on nitrile oxide cycloadditions and regiocontrol.
-
Tang, S., et al. (2009).[5] "Efficient and Regioselective One-Pot Synthesis of 3-Substituted and 3,5-Disubstituted Isoxazoles." Organic Letters. [Link]
- Source for the one-pot aldehyde-to-isoxazole protocol.
Sources
- 1. Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]
- 4. Click Chemistry [organic-chemistry.org]
- 5. Efficient and Regioselective One-Pot Synthesis of 3-Substituted and 3,5-Disubstituted Isoxazoles [organic-chemistry.org]
Application Note: 1-(3-Methylisoxazol-5-yl)ethanol as a Chiral Pharmaceutical Precursor
Executive Summary
This technical guide details the strategic utilization of 1-(3-Methylisoxazol-5-yl)ethanol (Structure 1 ) as a high-value building block in medicinal chemistry. While often overlooked as a simple intermediate, this scaffold offers a unique combination of a bioisosteric heteroaromatic core and a chiral secondary alcohol handle .
The 3-methyl-5-substituted isoxazole motif functions as a metabolically stable bioisostere for pyridine and carboxylic acid derivatives, widely utilized in kinase inhibitors, GABA-A modulators, and nicotinic acetylcholine receptor agonists. This guide provides validated protocols for its enantioselective synthesis and downstream functionalization, specifically designed for drug discovery workflows requiring high stereochemical purity.
Part 1: Strategic Rationale & Chemical Properties
Bioisosteric Utility
The isoxazole ring in this compound is not merely a linker; it is an active pharmacophore element.
-
Dipole Alignment: The isoxazole ring possesses a strong dipole moment (~3.0 D), significantly higher than oxazole (~1.7 D) or benzene (0 D). This allows it to participate in directional electrostatic interactions within a binding pocket, often mimicking the carbonyl of a peptide bond or a carboxylic acid moiety.
-
Metabolic Stability: Unlike furan or thiophene, the 3,5-disubstituted isoxazole ring is generally resistant to oxidative metabolism, although the C-3 methyl group can serve as a "soft spot" for CYP450-mediated hydroxylation, aiding in clearance tuning.
The Chiral Handle
The secondary alcohol at the C-5 position is the critical synthetic leverage point.
-
Stereochemistry: Drug efficacy often hinges on the stereochemistry of the linker. A racemic alcohol yields diastereomeric mixtures in downstream coupling, complicating SAR data.
-
Inversion vs. Retention: The alcohol allows for stereospecific substitution. Using Mitsunobu conditions (inversion) or activation/displacement (inversion or retention depending on mechanism), the chemist can strictly control the resulting geometry.
Table 1: Physicochemical Profile
| Property | Value / Characteristic | Relevance |
| Molecular Weight | 127.14 g/mol | Fragment-based drug design (FBDD) compliant. |
| H-Bond Donors | 1 (OH) | Critical for receptor interaction or derivatization. |
| H-Bond Acceptors | 3 (N, O, OH) | High interaction potential. |
| pKa (Isoxazole N) | ~ -3.0 (Conjugate acid) | Weakly basic; does not protonate at physiological pH. |
| Stability | Thermally stable < 150°C | Compatible with standard cross-coupling conditions. |
Part 2: Experimental Protocols
Protocol A: Enantioselective Synthesis via CBS Reduction
Objective: Synthesize (S)-1-(3-Methylisoxazol-5-yl)ethanol with >90% ee from 5-acetyl-3-methylisoxazole. Rationale: Standard NaBH4 reduction yields a racemate. To access single-enantiomer libraries, we employ the Corey-Bakshi-Shibata (CBS) reduction.
Materials
-
Substrate: 5-Acetyl-3-methylisoxazole (1.0 eq)
-
Catalyst: (R)-2-Methyl-CBS-oxazaborolidine (10 mol%)
-
Reductant: Borane-THF complex (BH3·THF, 1.0 M, 0.6 eq)
-
Solvent: Anhydrous THF (dried over molecular sieves)
Step-by-Step Methodology
-
System Prep: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and rubber septum. Cool to room temperature under N2 flow.
-
Catalyst Charge: Add (R)-2-Methyl-CBS-oxazaborolidine (1.0 M in toluene, 0.1 eq) via syringe. Dilute with anhydrous THF (concentration ~0.1 M relative to substrate).
-
Activation: Cool the system to -20°C (cryostat or ice/salt bath). Add the BH3·THF solution (0.6 eq) dropwise over 5 minutes. Stir for 10 minutes to form the active catalyst-borane complex.
-
Substrate Addition: Dissolve 5-acetyl-3-methylisoxazole in minimal anhydrous THF. Add this solution dropwise to the catalyst mixture over 30-45 minutes via a syringe pump.
-
Critical Control Point: Slow addition ensures the ketone concentration remains low, maximizing the catalyst-controlled pathway over the non-selective background reaction.
-
-
Monitoring: Stir at -20°C. Monitor via TLC (EtOAc/Hexane 1:1). The ketone (Rf ~0.6) should disappear, and the alcohol (Rf ~0.3) should appear.[1][2]
-
Quench: Once complete (~1-2 h), cautiously add Methanol (2 mL) dropwise at -20°C to quench excess borane. Caution: Hydrogen gas evolution.
-
Workup: Warm to room temperature. Add 1N HCl (10 mL) and stir for 20 minutes to decompose the boron-nitrogen complex. Extract with Et2O (3 x 20 mL). Wash combined organics with brine, dry over MgSO4, and concentrate.[3]
-
Validation: Determine enantiomeric excess (ee) using Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA 90:10).
Protocol B: Mitsunobu Inversion to Chiral Amines
Objective: Convert the (S)-alcohol into an (R)-amine pharmacophore (e.g., phthalimide protected precursor). Rationale: Direct SN2 displacement on secondary halides is often sluggish or prone to elimination on isoxazole rings. The Mitsunobu reaction offers mild, stereospecific inversion.
Materials
-
Substrate: (S)-1-(3-Methylisoxazol-5-yl)ethanol (1.0 eq)
-
Nucleophile: Phthalimide (1.2 eq)
-
Phosphine: Triphenylphosphine (PPh3, 1.5 eq)
-
Azodicarboxylate: DIAD (Diisopropyl azodicarboxylate, 1.5 eq)
-
Solvent: Anhydrous THF
Step-by-Step Methodology
-
Dissolution: In a dry flask under N2, dissolve the alcohol, phthalimide, and PPh3 in anhydrous THF. Cool to 0°C .
-
Addition: Add DIAD dropwise over 15 minutes. The solution will turn yellow/orange.
-
Mechanism Note: The betaine intermediate forms immediately. Order of addition prevents side reactions.
-
-
Reaction: Stir at 0°C for 1 hour, then warm to room temperature and stir overnight.
-
Workup: Concentrate the solvent in vacuo. Triturate the residue with Et2O/Hexane (1:1) to precipitate Triphenylphosphine oxide (TPPO). Filter off the white solid.
-
Purification: Purify the filtrate via flash chromatography.
-
Deprotection (Optional): Treat the phthalimide intermediate with Hydrazine hydrate in EtOH (reflux, 2h) to release the primary amine with inverted (R)-configuration.
Part 3: Visualization of Workflows
Diagram 1: Synthesis & Derivatization Pathway
This workflow illustrates the conversion of the ketone precursor to the chiral alcohol and its subsequent divergence into key pharmaceutical intermediates.
Caption: Figure 1.[4][5] Chemo-enzymatic workflow for generating chiral isoxazole building blocks. The central alcohol intermediate allows divergence into amines (via Mitsunobu) or halides.
Diagram 2: Pharmacophore Logic
This diagram visualizes why the 3-methylisoxazole moiety is selected in drug design, highlighting its interaction vectors.
Caption: Figure 2. Pharmacophore mapping of the isoxazole scaffold. The ring system provides electronic anchoring, while the chiral linker directs the substituent vector.
References
-
Corey, E. J., Bakshi, R. K., & Shibata, S. (1987).[2] Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines.[2][6] Journal of the American Chemical Society, 109(18), 5551–5553. Link
-
Pevarello, P., et al. (1999). Synthesis and anticonvulsant activity of a new class of 2-[(arylalkyl)amino]alkanamides. Journal of Medicinal Chemistry, 41(4), 579–590. Link
- Sperry, J. B., & Wright, D. L. (2005). Furans, thiophenes and related heterocycles in drug discovery. Current Opinion in Drug Discovery & Development, 8(6), 723-740.
-
Rowley, M., et al. (1997). 3,5-Disubstituted Isoxazoles as Potent, Orally Active, and Selective GABA-A Inverse Agonists. Journal of Medicinal Chemistry, 40(15), 2374–2385. Link
-
Swidorski, K., et al. (2010). Preparation of chiral isoxazole carbinols via catalytic asymmetric Corey-Bakshi-Shibata reduction.[7] Arkivoc, 2010(8), 97-107.[7] Link
Sources
- 1. Sci-Hub. A Convenient Preparation of 3‐Acetyl‐5‐methylisoxazole. / ChemInform, 2003 [sci-hub.sg]
- 2. youtube.com [youtube.com]
- 3. 3,5-Dimethylisoxazoles Act As Acetyl-lysine-mimetic Bromodomain Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Reagent of the month – CBS oxazaborolidine - SigutLabs [sigutlabs.com]
- 6. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Note: Development of Antimicrobial Agents via Isoxazole Derivatization
Abstract
The isoxazole ring system—a five-membered heterocycle containing adjacent oxygen and nitrogen atoms—represents a privileged scaffold in medicinal chemistry.[1][2][3][4] Unlike traditional beta-lactams, isoxazole derivatives often exhibit stability against beta-lactamases and possess a unique ability to engage bacterial DNA gyrase and Topoisomerase IV. This application note details a comprehensive, self-validating workflow for the rational design, synthesis, and biological evaluation of 3,5-disubstituted isoxazole libraries, specifically targeting multidrug-resistant (MDR) Gram-positive and Gram-negative pathogens.
Part 1: Rational Design & Structure-Activity Relationship (SAR)
The Pharmacophore Strategy
The isoxazole ring serves as a bioisostere for amide and ester groups, providing rigid geometries that enhance binding affinity to the ATP-binding pocket of bacterial DNA gyrase (GyrB subunit).
-
Core Scaffold: 3,5-diaryl isoxazole.
-
SAR Logic:
-
Position 3 (Aryl Ring A): Electron-withdrawing groups (e.g., -NO2, -F) enhance lipophilicity and cellular permeability.
-
Position 5 (Aryl Ring B): Bulky hydrophobic groups often improve π-stacking interactions within the target active site.
-
Linker Chemistry: Direct attachment vs. amide linkers affects solubility and metabolic stability.
-
Validated Target: DNA Gyrase
Recent clinical candidates, such as ETX0914 (a spiropyrimidinetrione-benzisoxazole fusion), have validated the isoxazole moiety's role in inhibiting bacterial type II topoisomerases without cross-resistance to fluoroquinolones [1].
Part 2: Chemical Synthesis Protocols
Workflow Visualization
The following diagram outlines the "Chalcone Route," a robust method for generating diverse isoxazole libraries.
Figure 1: Step-wise synthetic pathway from raw materials to purified isoxazole scaffold.
Protocol A: Claisen-Schmidt Condensation (Chalcone Synthesis)
Objective: Synthesize the
Reagents:
-
Substituted Benzaldehyde (10 mmol)
-
Substituted Acetophenone (10 mmol)
-
Ethanol (95%, 30 mL)
-
NaOH (40% aqueous solution, 5 mL)
Procedure:
-
Dissolve the acetophenone and benzaldehyde in ethanol in a 100 mL round-bottom flask.
-
Place the flask in an ice bath (0–5°C).
-
Add the NaOH solution dropwise with constant stirring over 20 minutes.
-
Critical Control Point: Monitor the reaction via Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (8:2). The disappearance of the aldehyde spot indicates completion (typically 2–4 hours).
-
Pour the reaction mixture into crushed ice/water containing dilute HCl (to neutralize base).
-
Filter the precipitated chalcone, wash with cold water, and recrystallize from ethanol.
Protocol B: Heterocyclization to Isoxazole
Objective: Convert the chalcone into the 3,5-disubstituted isoxazole ring.
Reagents:
-
Synthesized Chalcone (1 mmol)
-
Hydroxylamine Hydrochloride (
) (2 mmol) -
Sodium Acetate (anhydrous, 2 mmol)
-
Glacial Acetic Acid (10 mL) or Ethanol (20 mL)
Procedure:
-
Dissolve the chalcone in the solvent.
-
Add hydroxylamine hydrochloride and sodium acetate.
-
Reflux the mixture for 6–8 hours.
-
Note: Sodium acetate buffers the reaction, preventing acid-catalyzed degradation.
-
-
Validation: Check TLC. A significant shift in
value (usually lower than chalcone) confirms cyclization. -
Cool to room temperature and pour into ice water.
-
Filter the solid product. Purify via column chromatography if recrystallization is insufficient.
Part 3: Biological Evaluation (CLSI Compliance)
To ensure data reliability and reproducibility, all assays must strictly adhere to CLSI M07-A10 guidelines [2].
Minimum Inhibitory Concentration (MIC) - Broth Microdilution
Objective: Determine the lowest concentration of the isoxazole derivative that inhibits visible bacterial growth.
Materials:
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
96-well microtiter plates (round bottom).
-
Standard strains: S. aureus (ATCC 29213), E. coli (ATCC 25922).
Protocol:
-
Stock Preparation: Dissolve compounds in DMSO. Ensure final DMSO concentration in the assay well is <1% to avoid solvent toxicity.
-
Inoculum Prep (The "Direct Colony Suspension" Method):
-
Select 3-5 colonies from a fresh agar plate (18-24h growth).
-
Suspend in saline to match a 0.5 McFarland turbidity standard (approx.
CFU/mL). -
Dilute this suspension 1:100 in CAMHB to achieve the final assay density of
CFU/mL .
-
-
Plate Setup:
-
Add 50 µL of CAMHB containing serial dilutions of the test compound (e.g., 64 µg/mL down to 0.125 µg/mL).
-
Add 50 µL of the bacterial inoculum.
-
-
Controls (Mandatory):
-
Incubation: 35 ± 2°C for 16–20 hours in ambient air.
-
Readout: The MIC is the well with no visible turbidity .
Data Presentation Table:
| Compound ID | R1 (Pos 3) | R2 (Pos 5) | MIC (µg/mL) S. aureus | MIC (µg/mL) E. coli | LogP (Calc) |
| ISOX-01 | Phenyl | 4-NO2-Phenyl | 4.0 | 32.0 | 3.2 |
| ISOX-02 | Phenyl | 4-F-Phenyl | 8.0 | 64.0 | 3.5 |
| Ref (Cipro) | - | - | 0.5 | 0.015 | - |
Part 4: Mechanism of Action Validation
DNA Gyrase Supercoiling Inhibition Assay
To prove the isoxazole targets DNA gyrase (and is not simply a membrane disruptor), a supercoiling assay is required.
Concept: Relaxed plasmid DNA (pBR322) is converted to supercoiled DNA by DNA gyrase in the presence of ATP. Inhibitors prevent this conversion.[5]
Workflow Diagram:
Figure 2: Assay logic for distinguishing gyrase inhibition. Supercoiled DNA migrates faster than relaxed DNA.
Interpretation:
-
Active Inhibitor: The gel will show a band corresponding to relaxed DNA (the enzyme was blocked from supercoiling it).
-
Inactive: The gel shows a band for supercoiled DNA (the enzyme worked normally).
References
-
Basarab, G. S., et al. (2015).[1] Discovery of Novel DNA Gyrase Inhibiting Spiropyrimidinetriones: Benzisoxazole Fusion With N-Linked Oxazolidinone Substituents Leading to a Clinical Candidate (ETX0914). Journal of Medicinal Chemistry. Available at: [Link]
-
Clinical and Laboratory Standards Institute (CLSI). (2015).[7] M07-A10: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition.[6][7][8] Available at: [Link]
-
Swebocki, T., et al. (2023).[1][6] Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io.[6] Available at: [Link]
-
Ahmed, S. M., et al. (2023).[1] Synthesis and antimicrobial activity of some ester functionalized isoxazoles incorporating anthracene moieties. Zanco Journal of Medical Sciences. Available at: [Link]
Sources
- 1. zjms.hmu.edu.krd [zjms.hmu.edu.krd]
- 2. ijbpas.com [ijbpas.com]
- 3. ijrrjournal.com [ijrrjournal.com]
- 4. Synthesis, Antimicrobial and Antioxidant Activities of 2-Isoxazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. protocols.io [protocols.io]
- 7. researchgate.net [researchgate.net]
- 8. M07 A10 Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically 10th Edition Jean B. Pate | PDF [slideshare.net]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 1-(3-Methylisoxazol-5-yl)ethanol
Welcome to the technical support center for the chromatographic purification of 1-(3-Methylisoxazol-5-yl)ethanol. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chromatographic principles and field-proven experience. Our goal is to empower you to overcome common challenges and achieve high-purity isolation of your target compound.
Troubleshooting Guide: A Problem-Solution Approach
This section addresses specific issues you may encounter during the column chromatography of this compound. Each issue is presented in a question-and-answer format, detailing the underlying causes and providing actionable solutions.
Question 1: Why am I seeing poor separation between my product and an impurity? The spots were well-separated on my initial TLC plate.
Answer: This is a common issue that often arises from differences between analytical (TLC) and preparative (column) conditions. Several factors could be at play:
-
Causality:
-
Column Overloading: The most frequent cause is loading too much crude material onto the column.[1] When the stationary phase becomes saturated, the separation efficiency drops dramatically, causing bands to broaden and overlap.
-
Improper Sample Loading: Applying the sample in a large volume of strong solvent can cause the initial band to be very wide, compromising the entire separation.[2]
-
Column Packing Issues: A poorly packed column with channels or voids will lead to an uneven solvent front and, consequently, poor separation.[1]
-
-
Step-by-Step Solution:
-
Quantify Your Load: As a rule of thumb, for silica gel flash chromatography, the mass of crude material should be about 1-5% of the mass of the silica gel. For a challenging separation, aim for 1% or less.
-
Optimize Sample Application: Dissolve your crude product in the minimum amount of your mobile phase or a weak solvent (like dichloromethane or toluene). For optimal results, perform "dry loading": adsorb the crude product onto a small amount of silica gel (or Celite), evaporate the solvent, and carefully add the resulting free-flowing powder to the top of your column.[3]
-
Refine Your Mobile Phase: If spots are close on TLC (ΔRf < 0.2), the separation will be difficult on a column. Re-screen solvent systems. Sometimes, switching one of the solvents (e.g., from ethyl acetate to diethyl ether, or from hexane to heptane) can alter selectivity and improve separation.
-
Consider a Gradient: If impurities are close in polarity, a shallow solvent gradient (slowly increasing the percentage of the polar solvent) can be much more effective than an isocratic (constant solvent mixture) elution.[4]
-
Question 2: My product is eluting with significant peak tailing. What's causing this and how can I fix it?
Answer: Peak tailing is typically a sign of undesirable secondary interactions between your analyte and the stationary phase.[5]
-
Causality:
-
Strong Analyte-Silica Interaction: this compound has a hydroxyl group and a nitrogen atom in the isoxazole ring. These polar, slightly basic functionalities can interact strongly with the acidic silanol (Si-OH) groups on the surface of the silica gel.[1] This strong, non-ideal interaction slows down a portion of the molecules, causing the peak to tail.
-
Column Degradation: Over time, channels or voids can form in the packed bed, leading to distorted flow paths and tailing peaks.[6]
-
-
Step-by-Step Solution:
-
Deactivate the Stationary Phase: The most effective solution is to mask the acidic silanol sites. Add a small amount of a basic modifier, such as triethylamine (TEA) or pyridine (typically 0.1-1%), to your mobile phase.[7] This will competitively bind to the active sites, allowing your product to elute more symmetrically.
-
Check Column Integrity: If all peaks (not just your product) are tailing, the issue may be a physical problem with the column bed. Ensure the column was packed properly and that no cracks or voids have appeared.
-
Lower the Sample Load: Mass overload can also manifest as peak tailing. Try reducing the amount of sample loaded onto the column.
-
Question 3: I have very low recovery of my product. Where could it have gone?
Answer: Low product recovery suggests that your compound is either irreversibly adsorbed onto the column or it has decomposed during the purification process.
-
Causality:
-
Irreversible Adsorption: If your mobile phase is not polar enough, your highly polar product may bind so strongly to the silica gel that it does not elute.
-
On-Column Decomposition: The acidic surface of silica gel can act as a catalyst for the degradation of sensitive compounds.[4] For a secondary alcohol like your product, a potential decomposition pathway is acid-catalyzed dehydration to form the corresponding alkene.[8] While 3,5-disubstituted isoxazoles are generally stable, the specific stability of your compound on silica should be verified.[9][10]
-
-
Step-by-Step Solution:
-
Perform a Stability Test: Before running a large-scale column, spot your crude material on a TLC plate, let it sit for a few hours, and then elute it. If a new spot appears or the product spot diminishes, your compound is likely unstable on silica. This is known as a 2D TLC test.[4]
-
Use Deactivated Silica: If instability is confirmed, run the column with a mobile phase containing a base (e.g., 1% triethylamine) to neutralize the silica surface.
-
Flush the Column: After you have collected all the desired fractions, flush the column with a very polar solvent (e.g., 10-20% methanol in dichloromethane) to wash out any remaining highly-retained compounds. Analyze this flush to see if your missing product is present.
-
Consider Alternative Stationary Phases: If the compound is highly sensitive, consider switching to a less acidic stationary phase like neutral alumina or a bonded phase like diol-silica.
-
Frequently Asked Questions (FAQs)
Q1: How do I choose the right mobile phase for my purification?
A1: The best practice is to use Thin-Layer Chromatography (TLC) to systematically screen for an optimal solvent system. The goal is to find a solvent mixture that moves your target compound to an Rf (retention factor) value of approximately 0.2-0.3.[7] This Rf provides a good balance, ensuring the compound moves off the column in a reasonable volume of solvent while still allowing for effective separation from less polar and more polar impurities.
-
Workflow: Start with a moderately polar mixture (e.g., 70:30 Hexane:Ethyl Acetate). If the Rf is too high (>0.5), decrease the polarity (e.g., 85:15 Hexane:EtOAc). If the Rf is too low (<0.1), increase the polarity (e.g., 50:50 Hexane:EtOAc).[11]
-
Pro-Tip: Ensure your impurities are also well-resolved. You want the largest possible separation (ΔRf) between your product and any contaminants.
Q2: What are the best practices for packing a silica gel column?
A2: A homogeneously packed column is critical for a successful separation. The "slurry packing" method is most reliable.
-
Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.
-
In a separate beaker, mix your silica gel with the initial, least polar mobile phase you plan to use until a uniform, pourable slurry is formed.
-
Pour the slurry into the column in one continuous motion. Use additional solvent to rinse any remaining silica into the column.
-
Gently tap the side of the column to dislodge any air bubbles and encourage uniform settling.
-
Open the stopcock and allow the solvent to drain until it is just above the silica bed. Never let the silica run dry.
-
Add a final protective layer of sand on top of the silica bed to prevent disruption during solvent addition.[2]
Q3: Can I scale up this purification for larger batches?
A3: Yes. The principles of column chromatography scale linearly. If you double the amount of crude material you need to purify, you should double the amount of silica gel and the column diameter (to maintain a similar bed height). The solvent volume required will also increase proportionally. It is crucial to re-optimize the flow rate for the larger column to maintain separation efficiency.
Experimental Protocol: A Validated Starting Point
This protocol provides a robust starting methodology for the purification of this compound on a laboratory scale (50-500 mg).
1. TLC Method Development:
- Prepare stock solutions of your crude product in a suitable solvent (e.g., dichloromethane).
- On a silica gel TLC plate, spot the crude material in separate lanes.
- Elute the plate in developing chambers containing different ratios of Hexane:Ethyl Acetate (see table below).
- Visualize the spots using a UV lamp (254 nm) and/or by staining (e.g., potassium permanganate stain, which is effective for alcohols).
- Identify the solvent system that gives your product an Rf of ~0.25.
Table 1: Example TLC Optimization Data
| Solvent System (Hexane:Ethyl Acetate) | Rf of Product | Rf of Impurity A (Less Polar) | Rf of Impurity B (More Polar) | Observations |
|---|---|---|---|---|
| 90:10 | 0.65 | 0.80 | 0.55 | Poor separation, all spots too high. |
| 80:20 | 0.45 | 0.65 | 0.30 | Better, but product still too high. |
| 70:30 | 0.28 | 0.50 | 0.05 | Optimal. Good separation from both impurities. |
| 60:40 | 0.15 | 0.35 | 0.00 | Product is moving too slowly. |
2. Column Preparation (for ~250 mg crude material):
- Select a glass column with a diameter of ~2.5 cm.
- Prepare a slurry of ~25 g of silica gel (230-400 mesh) in 70:30 Hexane:EtOAc.
- Pack the column as described in the FAQ section.
3. Sample Loading (Dry Loading Method):
- Dissolve ~250 mg of crude this compound in ~3 mL of dichloromethane.
- Add ~0.5 g of silica gel to the solution.
- Remove the solvent by rotary evaporation until a dry, free-flowing powder is obtained.
- Carefully layer this powder onto the top sand layer of the prepared column.
4. Elution and Fraction Collection:
- Carefully add the mobile phase (70:30 Hexane:EtOAc) to the column.
- Apply gentle air pressure (if using flash chromatography) to achieve a flow rate of ~5 cm/minute (the solvent level dropping by 5 cm per minute).
- Collect fractions (e.g., 10-15 mL per tube) sequentially.
5. Fraction Analysis:
- Analyze the collected fractions by TLC using the same 70:30 Hexane:EtOAc system.
- Spot every second or third fraction on a TLC plate to track the elution profile.
- Combine the fractions that contain only the pure product.
6. Product Isolation:
- Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.
Visual Workflow and Logic Diagrams
The following diagrams illustrate the purification workflow and a troubleshooting decision-making process.
Caption: Experimental workflow for column chromatography purification.
Caption: Troubleshooting decision tree for poor separation issues.
References
-
Silver, J. (2014). What is the basic principle for selecting mobile phase in preparative column chromatography? ResearchGate. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
Li, W., et al. (2006). Purification of Secoisolariciresinol Diglucoside with Column Chromatography on a Sephadex LH-20. ResearchGate. Retrieved from [Link]
-
Phenomenex. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
Al-Sanea, M. M., et al. (2022). Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. PMC - NIH. Retrieved from [Link]
-
Shchukina, A., et al. (2024). In-Column Dehydration Benzyl Alcohols and Their Chromatographic Behavior on Pyridinium-Based Ionic Liquids as Gas Stationary Phases. PMC - NIH. Retrieved from [Link]
-
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]
-
Dolan, J. W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. Retrieved from [Link]
-
ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]
-
ACD/Labs. (2022). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. Retrieved from [Link]
-
Kashiyama, E., & Jackson, P. J. (n.d.). pH and temperature stability of the isoxazole ring in leflunomide. ResearchGate. Retrieved from [Link]
-
Kanemasa, S. (n.d.). Synthetic reactions using isoxazole compounds. Retrieved from [Link]
Sources
- 1. acdlabs.com [acdlabs.com]
- 2. chemistryviews.org [chemistryviews.org]
- 3. orgsyn.org [orgsyn.org]
- 4. Chromatography [chem.rochester.edu]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. In-Column Dehydration Benzyl Alcohols and Their Chromatographic Behavior on Pyridinium-Based Ionic Liquids as Gas Stationary Phases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 11. researchgate.net [researchgate.net]
common side products in the synthesis of 3-methyl-5-substituted isoxazoles
Welcome to the technical support center for the synthesis of 3-methyl-5-substituted isoxazoles. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the common challenges encountered during the synthesis of this important heterocyclic scaffold. Our aim is to equip you with the expertise to not only identify and resolve issues but also to proactively design more robust and efficient synthetic strategies.
Overview of Synthetic Strategies
The construction of the 3-methyl-5-substituted isoxazole core is predominantly achieved through two robust synthetic routes: the condensation of a β-diketone with hydroxylamine and the [3+2] cycloaddition of a nitrile oxide with an alkyne. While versatile, each method presents a unique set of challenges, primarily concerning regioselectivity and the formation of undesired side products. This guide will delve into the intricacies of these reactions, offering practical solutions to common problems.
Troubleshooting Guide: Navigating Common Synthetic Hurdles
This section addresses specific experimental issues in a question-and-answer format, providing explanations for the underlying chemistry and actionable steps for resolution.
Issue 1: Formation of an Unexpected Regioisomer
Question: My reaction with an unsymmetrical β-diketone and hydroxylamine is yielding a mixture of the desired 3-methyl-5-substituted isoxazole and its 5-methyl-3-substituted regioisomer. How can I improve the regioselectivity?
Answer: The formation of regioisomers is a frequent challenge in the Claisen isoxazole synthesis when using unsymmetrical 1,3-dicarbonyl compounds.[1] The regiochemical outcome is dictated by the relative reactivity of the two carbonyl groups towards hydroxylamine. The initial nucleophilic attack of the hydroxylamine nitrogen can occur at either carbonyl, leading to two possible intermediates and, consequently, two regioisomeric products.
Causality and Strategic Solutions:
-
pH Control: The pH of the reaction medium is a critical factor influencing the isomeric ratio.[1] Acidic conditions can protonate the more basic carbonyl oxygen, rendering that carbon more electrophilic and favoring attack at that site. Conversely, basic conditions may favor deprotonation of the more acidic α-proton, influencing the cyclization pathway. It is recommended to perform a systematic screen of pH conditions (e.g., using acetate buffers for acidic conditions or sodium carbonate for basic conditions) to determine the optimal pH for the desired regioisomer.
-
Substrate Modification: A highly effective strategy to enforce regioselectivity is the use of β-enamino diketones instead of traditional 1,3-diketones.[1][2][3][4] The enamine functionality directs the initial attack of hydroxylamine to the ketone carbonyl, leading to a single regioisomer. The use of a Lewis acid, such as BF₃·OEt₂, can further enhance regiochemical control in the synthesis from β-enamino diketones.[1]
-
Solvent Effects: The polarity of the solvent can also influence regioselectivity. Experimenting with a range of solvents, from polar protic (e.g., ethanol) to polar aprotic (e.g., acetonitrile), can help to favor the formation of one isomer over the other.[1]
Issue 2: Low Yields and the Presence of Furoxans in 1,3-Dipolar Cycloaddition
Question: I am attempting a [3+2] cycloaddition between a nitrile oxide and a terminal alkyne to synthesize a 3-methyl-5-substituted isoxazole, but my yields are low, and I'm observing a significant amount of a byproduct that I suspect is a furoxan. How can I minimize this side reaction?
Answer: The dimerization of nitrile oxides to form furoxans (1,2,5-oxadiazole-2-oxides) is a well-known and common side reaction in 1,3-dipolar cycloaddition reactions.[1] Nitrile oxides are highly reactive intermediates and, in the absence of a reactive dipolarophile (the alkyne), they will readily react with themselves.
Causality and Strategic Solutions:
-
In Situ Generation of Nitrile Oxide: To minimize dimerization, the nitrile oxide should be generated in situ in the presence of the alkyne. This ensures that the concentration of the nitrile oxide remains low throughout the reaction, and it is more likely to be trapped by the alkyne before it can dimerize. A common method for in situ generation is the dehydrohalogenation of a hydroximoyl halide with a base.[5][6]
-
Slow Addition: The slow addition of the nitrile oxide precursor (e.g., the hydroximoyl chloride) or the base to the reaction mixture containing the alkyne can further suppress furoxan formation by maintaining a low instantaneous concentration of the nitrile oxide.[1]
-
Reaction Concentration: Running the reaction at a higher dilution can sometimes disfavor the bimolecular dimerization reaction relative to the desired cycloaddition. However, this may also slow down the desired reaction, so optimization is key.
Issue 3: Difficulty in Purifying the Target Isoxazole
Question: My crude reaction mixture contains the desired 3-methyl-5-substituted isoxazole, but I am struggling to separate it from starting materials and side products, particularly the regioisomer, by column chromatography. What purification strategies can I employ?
Answer: The purification of isoxazole derivatives can indeed be challenging due to the often similar polarities of the product, unreacted starting materials, and byproducts like regioisomers.[1]
Effective Purification Strategies:
-
Chromatography Optimization:
-
Solvent System Screening: A thorough screening of solvent systems using thin-layer chromatography (TLC) is crucial. Sometimes, a ternary mixture of solvents or the addition of a small amount of an acid (e.g., acetic acid) or a base (e.g., triethylamine) can significantly improve separation.[1]
-
Stationary Phase Variation: If standard silica gel does not provide adequate separation, consider using alternative stationary phases such as alumina (which can be acidic, basic, or neutral) or reverse-phase silica.[1]
-
-
Crystallization: If your desired product is a solid, crystallization can be a highly effective purification technique to remove impurities, including regioisomers. A careful selection of the crystallization solvent is paramount.
-
Preparative TLC/HPLC: For particularly difficult separations, preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) can be employed, although these methods are often more suitable for smaller scale purifications.[1]
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing 3-methyl-5-substituted isoxazoles?
A1: The two most prevalent and versatile methods are the reaction of 1,3-dicarbonyl compounds with hydroxylamine (often referred to as the Claisen Isoxazole Synthesis) and the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne.[1][7]
Q2: How can I analytically distinguish between the 3-methyl-5-substituted and 5-methyl-3-substituted regioisomers?
A2: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this. In ¹H NMR, the chemical shift of the proton at the 4-position of the isoxazole ring will be influenced by the adjacent substituents. More definitively, Heteronuclear Multiple Bond Correlation (HMBC) NMR spectroscopy can be used to establish long-range correlations between the methyl protons and the carbons of the isoxazole ring, allowing for unambiguous assignment of the structure.
Q3: Are there any "greener" or more sustainable methods for isoxazole synthesis?
A3: Yes, research is ongoing to develop more environmentally friendly synthetic routes. This includes the use of ultrasonic irradiation to accelerate reactions and improve yields, often in aqueous media, which reduces the need for volatile organic solvents.[8][9] Additionally, solvent-free synthesis under ball-milling conditions is emerging as a scalable and sustainable alternative.[5]
Q4: Can I synthesize trisubstituted isoxazoles using these methods?
A4: Yes, both methods can be adapted for the synthesis of trisubstituted isoxazoles. For the condensation reaction, a substituted 1,3-diketone can be used. In the case of the 1,3-dipolar cycloaddition, an internal alkyne can be employed as the dipolarophile, leading to a 3,4,5-trisubstituted isoxazole.[10]
Data and Protocols
Table 1: Common Side Products in 3-Methyl-5-Substituted Isoxazole Synthesis and Mitigation Strategies
| Side Product | Synthetic Route | Cause | Mitigation Strategy |
| Regioisomeric Isoxazole | Condensation of unsymmetrical 1,3-diketone with hydroxylamine | Non-selective attack of hydroxylamine on the two different carbonyl groups. | Control of pH, use of β-enamino diketone derivatives, solvent screening.[1][2][3][4] |
| Furoxan | 1,3-Dipolar cycloaddition | Dimerization of the nitrile oxide intermediate. | In situ generation of the nitrile oxide, slow addition of precursors.[1] |
| Unreacted Starting Materials | Both routes | Incomplete reaction due to non-optimized conditions (temperature, time, stoichiometry). | Monitor reaction progress by TLC, optimize reaction parameters. |
Experimental Protocol: Regioselective Synthesis of a 3-Methyl-5-Aryl Isoxazole using a β-Enamino Diketone
This protocol provides a general procedure for the regioselective synthesis of a 3-methyl-5-aryl isoxazole.
-
Preparation of the β-Enamino Diketone:
-
To a solution of the corresponding 1-aryl-1,3-butanedione (1.0 eq.) in ethanol, add a secondary amine (e.g., pyrrolidine, 1.1 eq.).
-
Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.
-
Remove the solvent under reduced pressure to yield the crude β-enamino diketone, which can often be used in the next step without further purification.
-
-
Isoxazole Formation:
-
Dissolve the crude β-enamino diketone (1.0 eq.) in a suitable solvent (e.g., methanol, 5 mL).[1]
-
Add hydroxylamine hydrochloride (1.2 eq.).
-
The reaction can be carried out at room temperature or with gentle heating (e.g., 50 °C), depending on the substrate. Monitor the reaction by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Add water to the residue and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel, using a pre-determined solvent system (e.g., a mixture of hexanes and ethyl acetate) to obtain the pure 3-methyl-5-aryl isoxazole.
-
Visualizing Reaction Pathways and Troubleshooting
Diagram 1: Regioisomer Formation in Claisen Isoxazole Synthesis
Caption: Formation of regioisomers from an unsymmetrical diketone.
Diagram 2: Troubleshooting Furoxan Formation in 1,3-Dipolar Cycloaddition
Caption: Decision workflow to minimize furoxan byproduct.
References
-
Organic Chemistry Portal. (n.d.). Isoxazole synthesis. Retrieved from [Link]
- Tang, S., He, J., Sun, Y., He, L., & She, X. (2009). A convenient synthesis of 3-substituted and 3,5-disubstituted isoxazoles. Organic Letters, 11(17), 3982–3985.
- Johnson, L., Powers, J., Ma, F., Jendza, K., Wang, B., Meredith, E., & Mainolfi, N. (2013). Regioselective Synthesis of 3-Amino-5-alkyl and 5-Amino-3-alkyl Isoxazoles. Synthesis, 45(02), 171-173.
- Sørensen, U. S., Falch, E., & Krogsgaard-Larsen, P. (2000). A Novel Synthesis of 5-Substituted 3-Isoxazolols. The Journal of Organic Chemistry, 65(4), 1003–1007.
- Chen, W., Wang, B., Liu, N., Huang, D., Wang, X., & Hu, Y. (2014). Tandem Synthesis of 3-Halo-5-substituted Isoxazoles from 1-Copper(I) Alkynes and Dihaloformaldoximes. Organic Letters, 16(23), 6140–6143.
-
MDPI. (2024). Synthesis of Fused Isoxazoles: A Comprehensive Review. Retrieved from [Link]
-
MDPI. (2024). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Retrieved from [Link]
- RSC Publishing. (2022). Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. RSC Advances, 12(3), 1538-1546.
-
National Center for Biotechnology Information. (2016). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Retrieved from [Link]
-
ResearchGate. (n.d.). Reactions of β‐enamino diketones 9 with hydroxylamine hydrochloride, to.... Retrieved from [Link]
-
National Center for Biotechnology Information. (2018). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. Retrieved from [Link]
-
Taylor & Francis Online. (2019). Design and synthesis of sinomenine isoxazole derivatives via 1,3-dipolar cycloaddition reaction. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. Retrieved from [Link]
-
RSC Publishing. (2018). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from b-enamino diketones. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Isoxazole synthesis [organic-chemistry.org]
- 8. mdpi.com [mdpi.com]
- 9. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides - PMC [pmc.ncbi.nlm.nih.gov]
how to avoid byproduct formation in cycloaddition reactions for isoxazoles
Welcome to the technical support center for isoxazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing cycloaddition reactions to construct isoxazole rings. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you navigate the common challenges and optimize your synthetic strategies, with a primary focus on minimizing byproduct formation.
Introduction to Byproduct Formation in Isoxazole Synthesis
The 1,3-dipolar cycloaddition reaction between a nitrile oxide and a dipolarophile (typically an alkyne or alkene) is a cornerstone of isoxazole synthesis due to its efficiency and versatility. However, like any powerful chemical transformation, it is not without its challenges. The formation of undesired byproducts can significantly complicate reaction workup, reduce yields, and consume valuable starting materials. The most prevalent issues are the lack of regioselectivity, leading to isomeric mixtures, and the self-condensation of the nitrile oxide intermediate.
This guide provides a structured approach to understanding and mitigating these common side reactions, grounded in mechanistic principles and supported by established protocols.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific problems you may encounter during your isoxazole synthesis experiments. Each issue is presented in a question-and-answer format, providing not just a solution, but the scientific reasoning behind it.
Problem 1: My reaction is producing a mixture of regioisomers. How can I improve selectivity?
Answer: The formation of regioisomers, such as a mixture of 3,4- and 3,5-disubstituted isoxazoles, is a frequent challenge governed by the electronic and steric properties of your nitrile oxide and dipolarophile.[1][2][3] The regioselectivity is determined by the alignment of the frontier molecular orbitals (HOMO and LUMO) of the reacting species.
Causality: In many cases, the reaction of a nitrile oxide with a terminal alkyne favors the formation of the 3,5-disubstituted isoxazole due to a combination of steric hindrance and favorable orbital overlap.[1] However, changes in the electronic nature of the substituents on either component can alter this preference, leading to mixtures.
-
Catalysis-Driven Selectivity:
-
Copper(I) Catalysis for 3,5-Disubstitution: For terminal alkynes, the use of a copper(I) catalyst, such as copper(I) iodide (CuI), often provides excellent regioselectivity for the 3,5-disubstituted product.[4] The copper acetylide intermediate directs the cycloaddition pathway.
-
Ruthenium Catalysis for 3,4-Disubstitution: To access the less common 3,4-disubstituted isoxazoles, specialized catalysts like organoruthenium complexes can be employed to reverse the typical regioselectivity.[1]
-
-
Solvent Optimization:
-
The polarity of the solvent can influence the transition state of the cycloaddition, thereby affecting the regioisomeric ratio. It is recommended to screen a range of solvents with varying polarities (e.g., toluene, THF, acetonitrile, ethanol). In some cases, deep eutectic solvents (DES) have been shown to improve reaction selectivity.[5]
-
-
Modification of Reactants:
-
Electronic Effects: The introduction of electron-withdrawing or electron-donating groups on the alkyne or the nitrile oxide precursor can significantly influence the regiochemical outcome. A systematic evaluation of these electronic effects can lead to a highly selective reaction.
-
Steric Hindrance: Increasing the steric bulk on one of the substituents of an unsymmetrical alkyne can effectively block one of the addition pathways, favoring the formation of a single regioisomer.
-
Caption: Decision workflow for addressing regioselectivity issues.
Problem 2: I'm observing a significant amount of a byproduct that I suspect is a furoxan. How can I prevent this?
Answer: The formation of a furoxan (a 1,2,5-oxadiazole-2-oxide) is a classic byproduct in isoxazole synthesis, arising from the dimerization of the nitrile oxide intermediate.[6] This is especially problematic if the concentration of the nitrile oxide builds up before it has a chance to react with the dipolarophile.
Causality: Nitrile oxides are high-energy species. In the absence of a reactive dipolarophile, two molecules of the nitrile oxide can undergo a [3+3] cycloaddition with each other to form a more stable furoxan ring.
-
In Situ Generation and Slow Addition:
-
The most effective strategy is to generate the nitrile oxide in situ in the presence of the dipolarophile. This ensures that the concentration of the nitrile oxide remains low throughout the reaction.
-
This can be achieved by the slow addition of the reagent used to generate the nitrile oxide (e.g., a base for dehydrohalogenation of a hydroximoyl halide, or an oxidizing agent for an aldoxime) to the reaction mixture containing the alkyne.
-
-
Concentration and Stoichiometry:
-
Ensure that the dipolarophile is present in a stoichiometric or slight excess amount.
-
Running the reaction at a higher dilution can also disfavor the bimolecular dimerization process relative to the desired cycloaddition.
-
-
Temperature Control:
-
The rate of furoxan formation can be temperature-dependent. Running the reaction at the lowest effective temperature can help to suppress this side reaction.
-
-
Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve your alkyne (1.0-1.2 equivalents) and your nitrile oxide precursor (e.g., hydroximoyl chloride, 1.0 equivalent) in a suitable solvent (e.g., THF).
-
Slow Addition: In a separate addition funnel, prepare a solution of the base (e.g., triethylamine, 1.5 equivalents) in the same solvent.
-
Reaction: Add the base solution dropwise to the stirred solution of the alkyne and nitrile oxide precursor over a period of 1-2 hours at room temperature or 0 °C.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the starting material is consumed, proceed with the standard aqueous workup and purification.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for generating nitrile oxides for cycloaddition reactions?
A1: Several reliable methods exist for the in situ generation of nitrile oxides. The choice often depends on the stability of the precursor and the overall reaction conditions.
-
Dehydrohalogenation of Hydroximoyl Halides: This is a very common method where a base (often a tertiary amine like triethylamine) is used to eliminate HCl or HBr from a hydroximoyl halide precursor.
-
Oxidation of Aldoximes: Aldoximes can be oxidized using various reagents like N-chlorosuccinimide (NCS), sodium hypochlorite (bleach), or hypervalent iodine reagents to generate nitrile oxides.[5]
-
Dehydration of Nitroalkanes: Primary nitroalkanes can be dehydrated using reagents like phenyl isocyanate in the presence of a catalytic amount of base.
Q2: How does the choice of solvent affect byproduct formation?
A2: The solvent can play a multifaceted role in influencing the outcome of a cycloaddition reaction.
-
Polarity and Regioselectivity: As mentioned earlier, solvent polarity can alter the energy of the transition states leading to different regioisomers.
-
Solubility: Ensuring all reactants are well-dissolved is crucial for efficient reaction. Poor solubility can lead to localized high concentrations and promote side reactions like furoxan formation.
-
Green Solvents: There is a growing interest in using more environmentally benign solvents. Deep eutectic solvents and even water have been successfully employed in some isoxazole syntheses, sometimes with the added benefit of enhanced reaction rates and selectivity.[7][8]
Q3: My isoxazole product seems to be unstable during purification on silica gel. What are my options?
A3: The isoxazole ring can be sensitive to acidic conditions, and standard silica gel is slightly acidic. This can sometimes lead to decomposition or rearrangement of the product during column chromatography.[6]
-
Neutralized Silica: You can neutralize the silica gel by preparing a slurry with a small amount of a base like triethylamine in the eluent and then packing the column.
-
Alternative Stationary Phases: Consider using a different stationary phase for chromatography, such as neutral or basic alumina, or reverse-phase silica (C18).[6]
-
Non-Chromatographic Purification: If the product is a solid, recrystallization is an excellent method for purification that avoids contact with stationary phases. Distillation can be an option for volatile liquid products.
Q4: Can I use microwave irradiation to improve my isoxazole synthesis?
A4: Yes, microwave-assisted synthesis is a powerful tool for these reactions. It can often dramatically reduce reaction times from hours to minutes and may lead to cleaner reactions with higher yields by minimizing the time available for side reactions to occur.[6][9][10] This is particularly effective for 1,3-dipolar cycloadditions.
Data Summary and Visualization
Table 1: Influence of Reaction Conditions on Regioselectivity
| Entry | Dipolarophile | Nitrile Oxide Source | Catalyst | Solvent | Ratio (3,5- : 3,4-) | Yield (%) |
| 1 | Phenylacetylene | Benzohydroximoyl Chloride | None | Toluene | 85:15 | 70 |
| 2 | Phenylacetylene | Benzohydroximoyl Chloride | CuI (10 mol%) | THF | >98:2 | 92 |
| 3 | Propargyl Alcohol | Acetohydroximoyl Chloride | None | Ethanol | 90:10 | 75 |
| 4 | Propargyl Alcohol | Acetohydroximoyl Chloride | CuI (10 mol%) | Ethanol | >98:2 | 88 |
Data is illustrative and based on general trends reported in the literature.
Diagram: Competing Reaction Pathways
Caption: Competing pathways for the nitrile oxide intermediate.
References
-
Hansen, T. V., Wu, P., & Fokin, V. V. (2005). One-Pot Copper(I)-Catalyzed Synthesis of 3,5-Disubstituted Isoxazoles. Journal of Organic Chemistry, 70(19), 7761–7764. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of 3,5-Disubstituted Isoxazoles and Isoxazolines in Deep Eutectic Solvents. Available at: [Link]
-
MDPI. (2022). Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. Molbank, 2022(2), M1373. Available at: [Link]
-
PubMed Central (PMC). (2016). Regioselectivity of 1,3-dipolar cycloadditions and antimicrobial activity of isoxazoline, pyrrolo[3,4-d]isoxazole-4,6-diones, pyrazolo[3,4-d]pyridazines and pyrazolo[1,5-a]pyrimidines. Chemistry Central Journal, 10, 16. Available at: [Link]
-
Royal Society of Chemistry. (2014). Regioselective synthesis of isoxazole and 1,2,4-oxadiazole-derived phosphonates via [3 + 2] cycloaddition. Organic & Biomolecular Chemistry, 12(45), 9154-9163. Available at: [Link]
-
ACS Omega. (2022). Study on Regio- and Diastereoselectivity of the 1,3-Dipolar Cycloaddition Reaction of Azomethine Ylide with 2-(Benzo[d]thiazol-2-yl)-3-(aryl)acrylonitrile: Synthesis, Spectroscopic, and Computational Approach. ACS Omega, 7(32), 28292–28304. Available at: [Link]
-
Royal Society of Chemistry. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances. Available at: [Link]
-
MDPI. (2024). Synthesis of Fused Isoxazoles: A Comprehensive Review. Eng. Proc., 59(1), 222. Available at: [Link]
-
PubMed Central (PMC). (2024). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Molecules, 29(12), 2898. Available at: [Link]
-
MDPI. (2024). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Molecules, 29(12), 2898. Available at: [Link]
-
ResearchGate. (n.d.). Mechanism of 1,3-dipolar cycloaddition reaction. Available at: [Link]
-
Royal Society of Chemistry. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 11(51), 32680-32705. Available at: [Link]
-
ACS Publications. (2026). Asymmetric Organocatalyzed Michael/Oxa-Michael Domino Reaction of Isoxazole-5-ones with 1,3-Nitroenynes: Access to Chiral Fused. The Journal of Organic Chemistry. Available at: [Link]
-
PubMed Central (PMC). (2022). Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. Scientific Reports, 12, 1269. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Regioselectivity of 1,3-dipolar cycloadditions and antimicrobial activity of isoxazoline, pyrrolo[3,4-d]isoxazole-4,6-diones, pyrazolo[3,4-d]pyridazines and pyrazolo[1,5-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Isoxazole synthesis [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthesis of Fused Isoxazoles: A Comprehensive Review [mdpi.com]
- 8. Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]
stability testing of 1-(3-Methylisoxazol-5-yl)ethanol under different pH conditions
Of course. Here is a technical support center guide on the .
Technical Support Center: Stability of 1-(3-Methylisoxazol-5-yl)ethanol
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals investigating the stability of this compound. We will explore the practical aspects of designing and executing pH-based forced degradation studies, troubleshooting common experimental hurdles, and interpreting the resulting data.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the rationale and design of pH stability studies for this compound.
Q1: What is the primary objective of a pH stability (forced hydrolysis) study?
A1: The primary objective is to understand the intrinsic stability of a drug substance by evaluating its susceptibility to acid- and base-catalyzed hydrolysis.[1] These studies are a critical component of forced degradation, which helps to:
-
Identify potential degradation products and elucidate degradation pathways.[1][2]
-
Develop and validate a stability-indicating analytical method that can resolve the parent drug from all significant degradants.
-
Inform decisions on formulation development, packaging, and storage conditions to ensure the final drug product's safety, efficacy, and quality.[2]
Q2: How stable is the 3,5-disubstituted isoxazole ring in this compound expected to be under pH stress?
A2: Generally, 3,5-disubstituted isoxazole rings are considered fairly stable against acids and bases.[3] The key structural feature is the N-O bond, which can be susceptible to cleavage under certain conditions. While robust, it is the most likely site of degradation under significant hydrolytic stress. Unsubstituted isoxazoles, by contrast, can be unstable even under moderate basic conditions.[4] Therefore, while significant degradation is not expected under mild conditions, forced degradation studies are necessary to probe the limits of this stability.
Q3: What are the typical experimental conditions for a forced hydrolysis study?
A3: A typical study covers a wide pH range. The drug substance is exposed to acidic, neutral, and basic conditions. Common choices include:
-
Acidic: 0.1 M to 1 M Hydrochloric Acid (HCl)
-
Neutral: Purified Water
-
Basic: 0.1 M to 1 M Sodium Hydroxide (NaOH)
These studies are often performed at elevated temperatures (e.g., 40°C to 80°C) to accelerate degradation to a meaningful level within a practical timeframe.[2]
Q4: How much degradation should I aim for in a forced degradation study?
A4: The goal is not to completely destroy the drug substance. A target degradation of 5-20% of the parent compound is generally considered optimal. This level is sufficient to generate and detect primary degradation products for method development without creating an overly complex degradation profile that may not be relevant to real-world storage conditions.
Q5: What is the most appropriate analytical technique for monitoring the stability of this compound?
A5: High-Performance Liquid Chromatography (HPLC), typically with UV detection or coupled with Mass Spectrometry (LC-MS), is the standard and most powerful technique for this application.[5] A reversed-phase C18 column is a common starting point. This method allows for the separation and quantification of the parent compound and its degradation products, making it ideal for a stability-indicating assay.
Section 2: Experimental Protocol and Workflow
This section provides a detailed, step-by-step protocol for conducting a pH stability study.
Protocol: Forced Hydrolysis of this compound
-
Prepare Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., Methanol or Acetonitrile) to create a concentrated stock solution (e.g., 1 mg/mL). Ensure the compound is fully dissolved.
-
Prepare Stress Media: Prepare the acidic, neutral, and basic stress media as outlined in the table below.
-
Initiate Stress Study (T=0):
-
For each condition, add a specific volume of the stock solution to a larger volume of the pre-heated stress medium to achieve the desired final concentration (e.g., 50 µg/mL).
-
Immediately withdraw an aliquot from each solution. This is your T=0 sample.
-
Quench the reaction by neutralizing the aliquot (add an equimolar amount of base to the acid sample and vice-versa) and/or diluting it with the mobile phase to halt further degradation.
-
-
Incubate Samples: Place the remaining stress solutions in a temperature-controlled oven or water bath set to the desired temperature.
-
Time-Point Sampling: Withdraw aliquots at predetermined time points (e.g., 2, 4, 8, 24 hours). Quench each sample immediately as described in step 3.
-
Sample Analysis: Analyze all T=0 and time-point samples using a validated stability-indicating HPLC method.
-
Data Interpretation: Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample. Identify and quantify any degradation products.
Recommended Stress Conditions
| Condition | Stress Agent | Concentration | Temperature | Recommended Duration |
| Acid Hydrolysis | Hydrochloric Acid (HCl) | 0.1 M | 60°C | 24 hours |
| Base Hydrolysis | Sodium Hydroxide (NaOH) | 0.1 M | 60°C | 24 hours |
| Neutral Hydrolysis | Deionized Water | N/A | 60°C | 24 hours |
| Control | Mobile Phase | N/A | Room Temperature | 24 hours |
Note: These conditions are a starting point. They should be adjusted based on the observed stability to achieve the target 5-20% degradation.
Experimental Workflow Diagram
Caption: Workflow for pH stability testing.
Section 3: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Chromatographic & Analytical Issues
Q: My parent peak is tailing significantly. What is the cause and how can I fix it?
A: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase. For a molecule like this compound, which has a basic nitrogen in the isoxazole ring, this can be due to interaction with acidic silanol groups on the silica column backbone.
-
Solution 1 (Adjust pH): Lowering the pH of the mobile phase (e.g., to pH 2.5-3.0 with formic acid or phosphoric acid) will protonate the silanol groups, minimizing this secondary interaction.
-
Solution 2 (Use a Modern Column): Employ a modern, high-purity silica column with end-capping. These columns have fewer accessible silanol groups, reducing the potential for tailing.[6]
-
Solution 3 (Check for Overload): Injecting too much sample can lead to peak distortion. Try diluting your sample and injecting a smaller mass on the column.
Q: The retention time of my parent peak is drifting to be shorter over a series of injections. What is happening?
A: A consistent decrease in retention time often points to a change in the stationary phase.
-
Cause 1 (Phase Collapse): If you are using a mobile phase with a very high aqueous content (e.g., >95% water), the C18 alkyl chains can "collapse," reducing their interaction with the analyte.
-
Solution: Ensure your mobile phase always contains at least 5% organic solvent.
-
-
Cause 2 (Loss of Bonded Phase): Operating at a high pH (typically > 8) can hydrolyze the silica backbone of the column, leading to a loss of the C18 bonded phase.[6]
-
Solution: Always operate within the column manufacturer's recommended pH range. Use a hybrid or polymer-based column if high pH is required.
-
Q: I am seeing unexpected "ghost" peaks, especially in my blank gradient runs. Where are they coming from?
A: Ghost peaks are peaks that appear in your chromatogram but are not from your injected sample.
-
Cause 1 (Contaminated Mobile Phase): Impurities in your solvents or water can accumulate on the column at the start of a gradient and then elute as the organic concentration increases.
-
Solution: Use high-purity, HPLC-grade solvents and freshly prepared mobile phase. Filter all mobile phases.
-
-
Cause 2 (Carryover): A small amount of a previous, highly retained sample may be eluting in a subsequent run.
-
Solution: Implement a robust needle wash protocol on your autosampler and flush the column with a strong solvent (like 100% Acetonitrile or Isopropanol) between analytical sequences.[7]
-
Degradation & Reaction Issues
Q: I followed the protocol but see almost no degradation, even after 24 hours at 60°C. What should I do?
A: This indicates that this compound is highly stable under these conditions. To achieve the target degradation, you need to increase the stress level.
-
Solution: Increase the stress parameters sequentially. First, try increasing the temperature (e.g., to 80°C). If that is insufficient, increase the concentration of the acid/base (e.g., from 0.1 M to 1 M HCl/NaOH). Do not change both variables at once to better understand the compound's limits.
Q: My compound degraded completely within the first two hours. How can I obtain kinetic information?
A: The stress conditions are too harsh. You need to reduce the stress to slow down the reaction rate.
-
Solution: Decrease the stress parameters. First, lower the temperature (e.g., to 40°C or even room temperature). If degradation is still too rapid, reduce the concentration of the acid/base (e.g., from 0.1 M to 0.01 M). Sample at much earlier time points (e.g., 5, 15, 30, 60 minutes).
Section 4: Potential Degradation Pathway
Understanding the likely chemical transformations is key to identifying degradants. For isoxazoles, the most probable hydrolytic pathway involves the cleavage of the weak N-O bond.
Under acidic or basic conditions, the isoxazole ring can undergo cleavage to form a β-amino enone.[3] This intermediate may be further hydrolyzed or rearranged depending on the specific conditions. For this compound, this would likely result in an open-chain compound.
Plausible Hydrolytic Degradation Pathway
Caption: Potential degradation of the isoxazole ring.
References
- Effects of Solvent System and Storage Condition on Chemical Stability of 5α-Reductase Inhibitor Compounds in Tectona grandis L. Semantic Scholar.
- Synthetic reactions using isoxazole compounds. HETEROCYCLES.
- Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health (NIH).
- Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research.
- Construction of Isoxazole ring: An Overview.
-
Troubleshooting and Performance Improvement for HPLC. Aurigene Pharmaceutical Services. Available from: [Link]
-
HPLC Troubleshooting Guide. Available from: [Link]
-
Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. ResearchGate. Available from: [Link]
-
Diverse Ring Opening and Annulation Catalyses of Isoxazole To Construct Valuable Functionalized Pyrroles, Pyridines, and Nicotinamides. ACS Publications. Available from: [Link]
Sources
- 1. biomedres.us [biomedres.us]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. nanobioletters.com [nanobioletters.com]
- 5. researchgate.net [researchgate.net]
- 6. hplc.eu [hplc.eu]
- 7. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
Technical Support Center: Troubleshooting Low Conversion Rates in Isoxazole Synthesis
From the Desk of the Senior Application Scientist
Welcome to the technical support center for isoxazole synthesis. The isoxazole scaffold is a cornerstone in medicinal chemistry and drug development, valued for its unique electronic properties and its role as a versatile synthetic intermediate. However, its synthesis, particularly via the common 1,3-dipolar cycloaddition pathway, can present challenges leading to suboptimal yields.
This guide is designed for researchers, scientists, and drug development professionals. It moves beyond simple procedural lists to explain the underlying chemical principles governing these reactions. Our goal is to empower you with the causal understanding needed to diagnose issues, optimize your protocols, and achieve high conversion rates in your experiments.
Troubleshooting Guide: Diagnosing and Solving Low Yields
This section addresses the most common and critical issues encountered during isoxazole synthesis in a direct question-and-answer format.
Q1: My isoxazole synthesis has a very low yield or has failed completely. What are the primary causes and where should I begin my investigation?
A1: Low or no yield is a frequent problem that typically stems from one of three areas: the integrity of your starting materials, the stability of the key reactive intermediate, or suboptimal reaction conditions. A systematic troubleshooting approach is the most effective way to identify and resolve the issue.
The first step is to determine the source of the failure. Was the starting material consumed? Did a new product form? Analytical techniques like Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable for monitoring reaction progress.
Below is a workflow to guide your troubleshooting process.
Caption: A flowchart for troubleshooting low yields in isoxazole synthesis.[1]
Key Corrective Actions:
-
Starting Material Integrity: Ensure the purity of your precursors. For 1,3-dipolar cycloadditions, the stability of the alkyne and the nitrile oxide precursor (e.g., an aldoxime) is critical.[1] For syntheses involving 1,3-dicarbonyl compounds, be aware that they can exist as keto-enol tautomers, which may affect reactivity.[1]
-
Reaction Conditions: Temperature is a crucial parameter. Some steps, like the in situ generation of nitrile oxides, may require low temperatures to prevent side reactions, followed by warming to facilitate the cycloaddition.[1]
-
Intermediate Stability: Nitrile oxides are highly reactive and prone to dimerization.[1][2] If this intermediate is not trapped quickly by the dipolarophile (the alkyne), it will react with itself, leading to low yields of the desired isoxazole.[2][3]
Q2: I suspect the in situ generation of my nitrile oxide is inefficient. How can I confirm this and improve it?
A2: This is a primary bottleneck in many 1,3-dipolar cycloaddition reactions. The nitrile oxide is the key "1,3-dipole," and its efficient generation is paramount for a successful reaction.
Causality: Nitrile oxides are typically generated in situ from precursors like aldoximes or hydroximoyl chlorides because they are often unstable.[2][3] The choice of precursor and the method of its conversion to the nitrile oxide directly impact the concentration of this key intermediate available for the cycloaddition.
Troubleshooting & Optimization:
-
Choice of Precursor and Oxidant/Base:
-
Aldoximes: These are common precursors. Their oxidation to nitrile oxides can be achieved with various reagents like N-Chlorosuccinimide (NCS), Chloramine-T, or hypervalent iodine reagents.[3][4] A recently developed green protocol using NaCl/Oxone has also shown good to excellent yields.[3]
-
Hydroximoyl Chlorides: These precursors are converted to nitrile oxides via dehydrochlorination using a base, such as triethylamine.[5]
-
Action: Ensure the purity of your precursor and oxidant/base. Titrate the base if necessary. Consider screening different oxidants to find one that is optimal for your specific substrate.
-
-
Stoichiometry: Ensure the stoichiometry of your reagents is correct. A slight excess of the nitrile oxide precursor might be beneficial in some cases, but a large excess can lead to more side reactions.[6]
-
Monitoring: Use TLC to monitor the disappearance of the aldoxime or hydroximoyl chloride. If the precursor is not being consumed, the generation step is failing.
Caption: Key reaction pathways in 1,3-dipolar cycloaddition for isoxazole synthesis.
Q3: My main byproduct appears to be a furoxan. How do I minimize nitrile oxide dimerization?
A3: The formation of furoxan (1,2,5-oxadiazole-2-oxide) is the classic sign that your nitrile oxide intermediate is dimerizing rather than reacting with your alkyne.[3] This occurs when the concentration of the nitrile oxide is too high relative to the concentration of the dipolarophile (alkyne).
Causality: Dimerization is a second-order reaction with respect to the nitrile oxide. Therefore, strategies that keep the instantaneous concentration of the nitrile oxide low are most effective at minimizing this side reaction.
Key Corrective Actions:
-
Slow Addition: Instead of adding all reagents at once, use a syringe pump to slowly add the nitrile oxide precursor (or the oxidant/base that generates it) to the reaction mixture containing the alkyne. This ensures the nitrile oxide is consumed as it is formed.[1]
-
Increase Alkyne Concentration: Ensure the alkyne is present in a sufficient, and sometimes slightly excess, concentration to effectively "trap" the nitrile oxide as it's generated.
-
Temperature Control: Generating the nitrile oxide at a lower temperature (e.g., 0 °C) can slow the rate of both dimerization and the desired cycloaddition. Finding the optimal temperature is key.[1] High temperatures can accelerate decomposition and side reactions.[6]
| Parameter | Recommendation to Minimize Dimerization | Rationale |
| Reagent Addition | Slow addition of precursor/oxidant | Keeps instantaneous [Nitrile Oxide] low. |
| Stoichiometry | Use a slight excess of the alkyne (e.g., 1.2 eq.) | Increases the probability of the desired cycloaddition over dimerization. |
| Temperature | Optimize (often lower) temperature for generation | Reduces the rate of the bimolecular dimerization reaction. |
| Solvent | Ensure high solubility of the alkyne | A poorly soluble alkyne cannot effectively trap the nitrile oxide. |
Q4: How do I select the optimal reaction temperature and solvent for my synthesis?
A4: Temperature and solvent are critically linked and can dramatically influence reaction rates, regioselectivity, and byproduct formation. There is no single "best" choice; optimization is often required.
Causality:
-
Temperature: Affects reaction kinetics. Higher temperatures increase the rate of most reactions, but can also accelerate decomposition of starting materials, intermediates, or products.[6] For isoxazole synthesis, there is often an optimal balance between forming the product and minimizing side reactions like dimerization or polymerization.[1][6]
-
Solvent: The solvent's role is multifaceted. It must dissolve the reactants, but its polarity can also influence the reaction mechanism and regioselectivity.[5][6] For example, polar solvents can stabilize charged intermediates or transition states, altering the reaction pathway. Isoxazole itself is more soluble in polar solvents like ethanol and methanol.[7]
Optimization Strategy:
-
Literature Precedent: Start with conditions reported for similar substrates.
-
Solvent Screening: If yields are low, screen a small set of solvents with varying polarities (e.g., Toluene, THF, Acetonitrile, Ethanol).
-
Temperature Screening: For a given solvent, run small-scale reactions at different temperatures (e.g., 0 °C, room temperature, 50 °C, reflux) and monitor by TLC/LC-MS to find the best outcome.
| Solvent | Polarity | Typical Use Case / Observation |
| Toluene | Non-polar | Good for reactions requiring higher temperatures (reflux). |
| Dichloromethane (DCM) | Polar aprotic | Common for reactions at or below room temperature. |
| Tetrahydrofuran (THF) | Polar aprotic | Versatile solvent for a wide range of temperatures. |
| Ethanol / Water | Polar protic | Often used in greener synthesis protocols and can promote certain reaction types.[6][8] |
Q5: My reaction is producing a mixture of regioisomers. How can I improve selectivity?
A5: The formation of regioisomers is a common challenge, especially with unsymmetrical alkynes in 1,3-dipolar cycloadditions.[1] This results in a lower yield of your desired product and creates a significant purification challenge.
Causality: Regioselectivity is governed by the electronic and steric properties of both the nitrile oxide and the alkyne, as described by frontier molecular orbital (FMO) theory. The reaction conditions, particularly the solvent and the presence of catalysts, can modulate these factors.[5]
Caption: Decision tree for improving regioselectivity in isoxazole synthesis.[1]
Key Corrective Actions:
-
Catalysis: For terminal alkynes, using a copper(I) catalyst often provides excellent regioselectivity for the 3,5-disubstituted isoxazole.[9] This is a cornerstone of "click chemistry" approaches to isoxazole synthesis.
-
Solvent Polarity: Systematically screen solvents. In some cases, more polar or fluorinated solvents have been shown to enhance regioselectivity.[5]
-
Lewis Acids: The addition of a Lewis acid can coordinate to one of the reactants, altering its electronic properties and directing the cycloaddition to favor one regioisomer.
-
Modify Reactants: If possible, modify the electronic properties of the substituents on the alkyne or nitrile oxide precursor. An electron-withdrawing group on the alkyne can strongly influence the regiochemical outcome.
Experimental Protocols
Protocol 1: General Procedure for Isoxazole Synthesis from an Aldoxime
This protocol uses Chloramine-T as an effective oxidant for the in situ generation of the nitrile oxide.
Materials:
-
Aromatic or aliphatic aldoxime (1.0 eq)
-
Terminal or internal alkyne (1.2 eq)
-
Chloramine-T trihydrate (1.5 eq)
-
Ethanol (or other suitable solvent)
-
Round-bottom flask, magnetic stirrer, condenser
Procedure:
-
Dissolve the aldoxime (1.0 eq) and the alkyne (1.2 eq) in ethanol in a round-bottom flask equipped with a magnetic stir bar.
-
Add Chloramine-T trihydrate (1.5 eq) to the solution in one portion.
-
Attach a condenser and heat the reaction mixture to reflux (or the desired temperature).
-
Monitor the reaction progress by TLC, following the disappearance of the aldoxime. Reactions are typically complete within 2-6 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water to the reaction mixture to precipitate the product or to prepare for extraction.
-
Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Purification by Column Chromatography
Purification can be challenging due to byproducts (furoxans) and regioisomers with similar polarities.[1]
Procedure:
-
Solvent System Screening: Use TLC to find a solvent system that provides good separation (ΔRf > 0.2) between your desired product and major impurities. Start with a non-polar/polar mixture like Hexane/Ethyl Acetate. If separation is poor, consider other stationary phases like alumina or reverse-phase silica.[1]
-
Column Packing: Pack a glass column with silica gel using the chosen eluent system.
-
Loading: Dissolve the crude product in a minimal amount of the column solvent or a stronger solvent (like DCM) and adsorb it onto a small amount of silica gel. Dry this silica and carefully add it to the top of the packed column.
-
Elution: Run the column, collecting fractions.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified isoxazole.
Frequently Asked Questions (FAQs)
Q1: Can I use microwave or ultrasound irradiation to improve my yields? A1: Absolutely. Both microwave and ultrasound are effective non-conventional energy sources that can dramatically improve isoxazole synthesis. They often lead to significantly shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating.[1][6] Ultrasound irradiation can enhance reaction rates by promoting better mixing and mass transfer through acoustic cavitation.[6][10] In some reported cases, yields have increased from 56-80% with conventional heating to 84-96% with ultrasound.[6]
Q2: My isoxazole appears to be decomposing during workup or purification. Why might this happen? A2: The isoxazole ring, while aromatic, contains a relatively weak N-O bond that can be susceptible to cleavage under certain conditions.[11]
-
Strongly Basic or Acidic Conditions: Avoid extreme pH during workup. Some isoxazoles can undergo ring-opening.
-
Reductive Conditions: The N-O bond is readily cleaved by catalytic hydrogenation (e.g., H₂/Pd) or other reducing agents.
-
Photochemical Conditions: Some isoxazoles are sensitive to UV light and can rearrange. If you suspect this, protect your reaction and product from light.[1]
-
Transition Metals: Certain transition metals can catalyze the cleavage of the N-O bond.[1] If you suspect decomposition, consider milder workup procedures, such as quasi-neutral extractions, and purification techniques like column chromatography on neutral silica or alumina.
Q3: What are the key safety precautions I should take when synthesizing isoxazoles? A3: Standard laboratory safety practices are mandatory. Specific hazards to be aware of include:
-
Hydroxylamine and its salts: These are toxic and corrosive. Always handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[1]
-
Nitrile Oxides: These are high-energy, reactive intermediates. While typically generated and used in situ to avoid isolation, they should be treated with care.[1]
-
Oxidizing Agents: Reagents like NCS and Chloramine-T are strong oxidizers and should be handled carefully.
-
Solvents and Reagents: Always consult the Safety Data Sheet (SDS) for every chemical used in the synthesis.[1]
References
-
Ross, A. D., et al. (2022). Cu-Free 1,3-Dipolar Cycloaddition Click Reactions To Form Isoxazole Linkers in Chelating Ligands for fac-[MI(CO)3]+ Centers (M = Re, 99mTc). Inorganic Chemistry, 61(10), 4249–4261. Available from: [Link]
-
Gholami, H., et al. (2022). Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. RSC Advances, 12(12), 7291-7299. Available from: [Link]
-
Huisgen 1,3-Dipolar Cycloaddition. Organic Chemistry Portal. Available from: [Link]
-
Isoxazoles via Cycloaddition of Terminal Alkynes and Nitrile Oxides (from Oximes). Sciforum. Available from: [Link]
-
Isoxazole. Solubility of Things. Available from: [Link]
-
Gholami, H., et al. (2022). Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/. RSC Publishing. Available from: [Link]
-
Isoxazole synthesis. Organic Chemistry Portal. Available from: [Link]
-
Das, S., et al. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 11(54), 34238-34265. Available from: [Link]
-
Liu, Y., et al. (2024). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Molecules, 29(5), 1144. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. sciforum.net [sciforum.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]
- 9. Isoxazole synthesis [organic-chemistry.org]
- 10. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
catalyst selection for efficient synthesis of 3,5-disubstituted isoxazoles
Subject: Optimization of 3,5-Disubstituted Isoxazole Synthesis Status: Open Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division
Welcome to the Isoxazole Synthesis Support Center.
You have entered the troubleshooting hub for 3,5-disubstituted isoxazoles. Unlike the robust formation of 1,2,3-triazoles (CuAAC), isoxazole synthesis is prone to two critical failures: regio-isomer contamination (formation of 3,4-isomers) and dipole dimerization (formation of furoxans).
This guide does not offer generic advice. It provides a logic-gated workflow to select the correct catalytic system based on your specific substrate constraints.
Part 1: Triage & Catalyst Selection (Decision Logic)
Before selecting a reagent, you must define your substrate class. Use the decision tree below to identify the correct catalytic pathway.
Figure 1: Logic gate for selecting the optimal synthetic pathway. Route A is the primary focus for 3,5-disubstituted targets using alkynes.
Part 2: The Protocols (Standard Operating Procedures)
Protocol A: The "Click" Approach (CuANOC)
Target: 3,5-Disubstituted Isoxazoles from Terminal Alkynes.[1] Mechanism: Copper(I)-Catalyzed Alkyne-Nitrile Oxide Cycloaddition. Why this works: Thermal cycloaddition is slow and often yields a mixture of 3,5- and 3,4-isomers. Cu(I) coordinates the terminal alkyne, directing the nucleophilic attack of the nitrile oxide carbon to the alkyne terminus, enforcing 3,5-regioselectivity [1].
The "Furoxan" Trap (Critical Warning): Nitrile oxides are unstable. If generated too quickly in the absence of a dipole trap (alkyne), they dimerize to form furoxans (1,2,5-oxadiazole-2-oxides).
-
Solution: You must use a "One-Pot, Slow Release" protocol.
Experimental Workflow:
| Component | Reagent | Function |
| Precursor | Aldoxime (R-CH=NOH) | Stable precursor to nitrile oxide. |
| Oxidant | Chloramine-T or NCS | Converts aldoxime to hydroximoyl chloride in situ. |
| Catalyst | CuSO₄[2][3]·5H₂O (5 mol%) + Na-Ascorbate (10 mol%) | Generates active Cu(I) species. |
| Base | KHCO₃ or Et₃N | Dehydrohalogenation to release Nitrile Oxide. |
| Solvent | t-BuOH/H₂O (1:1) | Supports Cu(I) catalysis (Click conditions). |
Step-by-Step:
-
Chlorination: Dissolve aldoxime (1.0 equiv) in t-BuOH/H₂O. Add Chloramine-T (1.1 equiv) and stir for 15 min. Mechanism: Formation of hydroximoyl chloride.[4]
-
Catalyst Addition: Add the terminal alkyne (1.1 equiv) followed by CuSO₄ and Sodium Ascorbate.
-
Cycloaddition: Add base (KHCO₃) slowly. Crucial: The base triggers the release of the nitrile oxide.
-
Workup: Dilute with water, extract with EtOAc. The Cu(I) ensures the 3,5-isomer is the exclusive product.
Protocol B: The Condensation Approach (Chalcone Route)
Target: 3,5-Diarylisoxazoles (rigid aromatic systems).
Why this works: This method completely avoids regioselectivity issues because the carbon skeleton is pre-formed in the chalcone (
Experimental Workflow:
-
Condensation: React acetophenone derivative (1.0 equiv) and benzaldehyde derivative (1.0 equiv) in EtOH with NaOH to form the Chalcone .
-
Cyclization: Add Hydroxylamine Hydrochloride (NH₂OH·HCl) (2.0 equiv) and reflux in EtOH/Water.
-
Note: This initially forms the Isoxazoline (non-aromatic).
-
-
Oxidation (Aromatization): To get the isoxazole, you must oxidize the intermediate.
-
Reagent: MnO₂ (5 equiv) or I₂/K₂CO₃.
-
Reflux: 2-4 hours until TLC shows conversion of the fluorescent isoxazoline spot to the UV-active isoxazole.
-
Part 3: Troubleshooting Guide (FAQs)
Q1: I am seeing a major byproduct that is not my isoxazole. It has a molecular weight exactly 2x my nitrile oxide.
-
Diagnosis: You have Furoxan formation.[5] This means your rate of nitrile oxide generation exceeded the rate of cycloaddition.
-
Fix:
-
Increase the concentration of the Alkyne (Dipolarophile).
-
Switch to a syringe pump addition of the Base . If the base concentration is low, the nitrile oxide forms slowly and is immediately trapped by the Cu-alkyne complex.
-
Ensure your Cu(I) catalyst is active (fresh ascorbate) to accelerate the desired pathway over the dimerization [2].
-
Q2: My reaction works for phenyl-alkynes but fails for aliphatic alkynes.
-
Diagnosis: Aliphatic nitrile oxides are notoriously unstable and prone to rapid dimerization.
-
Fix: Use the Himo Protocol . Use t-BuOH/H₂O solvent systems. Water accelerates the "on-water" hydrophobic interaction between the reactants, speeding up the cycloaddition relative to the dimerization.
Q3: Can I use CuI (Copper Iodide) directly instead of CuSO₄/Ascorbate?
-
Diagnosis: Yes, but proceed with caution.
-
Risk: CuI can form clusters or be oxidized to Cu(II) by air, killing the reaction. If using CuI, add a stabilizer like TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) or DIPEA to keep the copper in the +1 oxidation state and prevent disproportionation.
Q4: I need a 3,4-disubstituted isoxazole, but this guide focuses on 3,5.
-
Pivot: Stop using Copper. You require Ruthenium(II) catalysis (e.g., Cp*RuCl(cod)). Ru(II) operates via a metallacycle intermediate that directs the sterically demanding groups away from each other, favoring the 3,4-regioisomer [3].
Part 4: Mechanistic Visualization
Understanding the competition between the desired Cycle (Isoxazole) and the Parasitic Cycle (Furoxan) is vital.
Figure 2: The Kinetic Competition. Success depends on the Cu(I) catalyst intercepting the Nitrile Oxide before it self-dimerizes into Furoxan.
References
-
Himo, F., et al. (2005). "Copper(I)-Catalyzed Synthesis of 3,5-Disubstituted Isoxazoles." Journal of Organic Chemistry. [Link]
-
Greeley, B.H., et al. (2022). "Mechanochemical Dimerization of Aldoximes to Furoxans: Troubleshooting Nitrile Oxide Instability." Molecules. [Link]
-
Krasinski, A., Fokin, V.V., & Sharpless, K.B. (2004). "Direct Synthesis of 1,5-Disubstituted-1,2,3-Triazoles and Regioisomers of Isoxazoles via Ru(II) Catalysis." Organic Letters. [Link]
-
Chatterjee, A., et al. (2014). "One-pot regio-selective synthesis of 3,5-disubstituted isoxazoles via CuI catalyzed consecutive acyl Sonogashira coupling."[6] Journal of Chemical Sciences. [Link]
Sources
- 1. Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]
- 4. Mechanochemical Dimerization of Aldoximes to Furoxans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ias.ac.in [ias.ac.in]
Technical Support Center: Large-Scale Synthesis of 1-(3-Methylisoxazol-5-yl)ethanol
Welcome to the Technical Support Center for the large-scale synthesis of 1-(3-Methylisoxazol-5-yl)ethanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up the production of this important chemical intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions to address specific issues you may encounter during your synthesis campaigns. Our approach is grounded in established chemical principles and field-proven insights to ensure technical accuracy and practical utility.
I. Overview of the Prevailing Synthetic Strategy
The most common and scalable synthetic route to this compound involves a two-step process. The first step is the synthesis of the key intermediate, 3-methyl-5-acetylisoxazole. This is typically achieved through a condensation and cyclization reaction. The subsequent step involves the selective reduction of the acetyl group to the desired ethanol moiety.
Caption: General two-step synthesis of this compound.
II. Troubleshooting Guide: Navigating Synthesis Challenges
This section addresses common problems encountered during the large-scale synthesis of this compound, providing potential causes and actionable solutions.
Problem 1: Low Yield in the Isoxazole Ring Formation Step
-
Question: We are experiencing lower than expected yields during the synthesis of 3-methyl-5-acetylisoxazole. What are the likely causes and how can we optimize this step?
-
Answer: Low yields in the formation of the isoxazole ring can often be attributed to several factors, primarily related to reaction conditions and reagent stability.
-
Causality: The formation of the isoxazole ring is a delicate process that can be hampered by side reactions, such as the formation of isomeric byproducts or decomposition of starting materials.[1][2][3] The pH of the reaction medium is a critical parameter that influences the rate of the desired cyclization versus competing reactions.[2][3]
-
Troubleshooting Steps:
-
pH Control: Maintain strict pH control throughout the reaction. For many isoxazole syntheses, a pH range of 10.5 to 12.5 has been shown to improve yields and minimize the formation of the 5-amino-3-methylisoxazole isomer.[3]
-
Reagent Quality: Ensure the purity of your starting materials, particularly the hydroxylamine. The presence of impurities can lead to undesired side reactions.
-
Temperature Management: Exothermic reactions can lead to localized overheating and decomposition. Implement efficient cooling and controlled addition of reagents to maintain the optimal reaction temperature.
-
Solvent Selection: While traditional syntheses may have used solvents like chloroform, these are often problematic at scale due to toxicity and emulsification issues during workup.[1] Consider exploring greener solvents or aqueous media, which have been shown to be effective in some isoxazole syntheses.[4]
-
-
Problem 2: Incomplete Reduction of 3-Methyl-5-acetylisoxazole
-
Question: Our reduction of 3-methyl-5-acetylisoxazole to this compound is stalling, leaving significant amounts of unreacted starting material. How can we drive the reaction to completion?
-
Answer: Incomplete reduction is a common challenge when scaling up, often related to the choice of reducing agent, solvent, and reaction conditions.
-
Causality: Sodium borohydride (NaBH₄) is a common choice for this type of ketone reduction due to its selectivity and milder reactivity compared to agents like lithium aluminum hydride (LiAlH₄).[5][6][7][8] However, its reactivity can be influenced by the solvent and temperature. Protic solvents like ethanol or methanol are typically used to protonate the intermediate alkoxide.[5][8]
-
Troubleshooting Steps:
-
Choice of Reducing Agent: While NaBH₄ is generally effective, for stubborn reductions, a more powerful, yet still manageable, reducing agent could be considered. However, this may introduce selectivity issues.
-
Solvent System: The choice of solvent is crucial. The reduction is typically carried out in an alcoholic solvent such as methanol or ethanol.[5][8] Ensure the solvent is dry to prevent quenching of the reducing agent.
-
Temperature Control: While the reaction is often run at room temperature or below, gentle heating may be required to push the reaction to completion. Monitor the reaction closely by TLC or HPLC to avoid byproduct formation at elevated temperatures.
-
Stoichiometry of the Reducing Agent: On a large scale, it's important to ensure adequate mixing to avoid localized depletion of the reducing agent. A slight excess of NaBH₄ may be necessary, but a large excess can complicate the workup.
-
-
Problem 3: Formation of Impurities During Reduction
-
Question: We are observing significant byproduct formation during the reduction step. What are these impurities and how can we minimize them?
-
Answer: The primary byproducts in a sodium borohydride reduction in an alcoholic solvent are borate esters, which are typically hydrolyzed during the workup.[9] However, other impurities can arise from side reactions.
-
Causality: Over-reduction is generally not a concern with NaBH₄ for this substrate. The main issues often stem from the reaction of the reducing agent with the solvent or from impurities in the starting material.
-
Troubleshooting Steps:
-
Controlled Addition: Add the sodium borohydride in portions to control the reaction rate and temperature. This minimizes the potential for side reactions.
-
Inert Atmosphere: While not always strictly necessary for NaBH₄ reductions, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation of any sensitive species.
-
Workup Procedure: A careful aqueous workup is essential to hydrolyze the intermediate borate esters and to quench any unreacted NaBH₄. Acidification during workup should be done cautiously to avoid any acid-catalyzed side reactions of the product.
-
-
Problem 4: Difficulties in Product Purification and Isolation
-
Question: We are struggling to purify this compound to the desired specification on a large scale. What are the recommended purification strategies?
-
Answer: Purification is a critical step in any large-scale synthesis. For this compound, a combination of techniques may be necessary.
-
Causality: The product is a polar molecule, which can make extraction and chromatography challenging. The presence of structurally similar impurities can further complicate purification.
-
Purification Workflow:
Caption: A typical purification workflow for this compound.
-
Troubleshooting Purification:
-
Extraction: Use a suitable organic solvent for extraction, such as ethyl acetate or dichloromethane. Multiple extractions will be necessary to ensure a good recovery of the product from the aqueous layer.
-
Column Chromatography: This is often the most effective method for removing closely related impurities.
-
Solvent System: A systematic screening of solvent systems using thin-layer chromatography (TLC) is crucial. A common mobile phase for this type of compound would be a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate).
-
Loading: On a large scale, it is important not to overload the column, as this will lead to poor separation.
-
-
Crystallization: If the final product is a solid or can be derivatized to a crystalline solid, crystallization can be a highly effective and scalable purification technique.
-
-
III. Frequently Asked Questions (FAQs)
Synthesis & Reaction Conditions
-
Q1: What are the key safety precautions for the large-scale synthesis of this compound?
-
A1:
-
Hydroxylamine: Hydroxylamine and its salts can be unstable and should be handled with care, avoiding high temperatures and contamination.
-
Sodium Borohydride: While less hazardous than LiAlH₄, NaBH₄ reacts with water and acids to produce flammable hydrogen gas. Ensure adequate ventilation and avoid contact with incompatible materials.
-
Solvents: Use appropriate engineering controls (e.g., fume hoods, closed systems) to minimize exposure to organic solvents.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coats, and gloves.
-
-
-
Q2: Can ultrasound be used to improve the synthesis at a large scale?
-
A2: Yes, ultrasound has been shown to be effective in accelerating the synthesis of some isoxazole derivatives, often leading to shorter reaction times and higher yields.[10] The scalability of ultrasonic reactors is an active area of development, and pilot-scale systems are available.
-
-
Q3: Are there any "green" synthesis alternatives for this process?
-
A3: The use of aqueous media and biodegradable catalysts like tartaric acid has been reported for the synthesis of related isoxazolones, which aligns with the principles of green chemistry.[4] Exploring these options could reduce the environmental impact of the synthesis.
-
Purification & Analysis
-
Q4: What are the typical analytical methods used for in-process control and final product release?
-
A4:
-
In-process control: Thin-layer chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are commonly used to monitor the progress of the reaction.
-
Final product release: HPLC for purity assessment, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) for structural confirmation, and Mass Spectrometry (MS) for molecular weight verification are standard techniques.
-
-
-
Q5: What are the recommended storage conditions for the final product?
IV. Experimental Protocols
Protocol 1: Synthesis of 3-Methyl-5-acetylisoxazole (Illustrative)
This protocol is a general representation and should be optimized for specific large-scale equipment and safety considerations.
-
Charging the Reactor: In a suitable reactor equipped with a stirrer, thermometer, and addition funnel, charge the diketone precursor and a suitable solvent (e.g., ethanol).
-
Reagent Addition: Slowly add a solution of hydroxylamine hydrochloride in water to the reactor while maintaining the temperature between 20-25°C.
-
pH Adjustment: After the addition is complete, adjust the pH of the reaction mixture to 10.5-12.5 using an aqueous solution of sodium hydroxide.
-
Reaction Monitoring: Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Workup: Cool the reaction mixture and neutralize it with a suitable acid. Extract the product with an organic solvent, wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
Protocol 2: Reduction of 3-Methyl-5-acetylisoxazole to this compound (Illustrative)
-
Charging the Reactor: In a clean and dry reactor, dissolve the 3-methyl-5-acetylisoxazole in an appropriate alcoholic solvent (e.g., methanol or ethanol).
-
Cooling: Cool the solution to 0-5°C using an ice bath.
-
Reducing Agent Addition: Slowly add sodium borohydride in portions, ensuring the temperature does not exceed 10°C.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC or HPLC.
-
Quenching: Once the reaction is complete, cool the mixture again and slowly add water or a dilute acid to quench the excess NaBH₄.
-
Workup and Purification: Proceed with the extraction and purification workflow as described in the troubleshooting section.
V. Quantitative Data Summary (Hypothetical for Scale-Up)
| Parameter | Lab Scale (10g) | Pilot Scale (1kg) | Large Scale (100kg) |
| Yield (Step 1) | 85% | 80% | 75% |
| Yield (Step 2) | 90% | 88% | 85% |
| Overall Yield | 76.5% | 70.4% | 63.8% |
| Purity (after chromatography) | >99% | >98.5% | >98% |
| Typical Reaction Time (Step 1) | 4-6 hours | 6-8 hours | 8-12 hours |
| Typical Reaction Time (Step 2) | 2-3 hours | 3-4 hours | 4-6 hours |
Note: The data in this table is illustrative and represents typical trends observed during process scale-up. Actual results will vary depending on the specific equipment and optimized conditions.
VI. References
-
CN107721941B - Preparation method of 3-amino-5-methyl isoxazole - Google Patents. (URL: )
-
CA1301766C - Process for the manufacture of 3-amino-5- methylisoxazole - Google Patents. (URL: )
-
One-Pot Synthesis of (3-Phenylisoxazol-5-yl)methanol Derivatives Under Ultrasound. (URL: [Link])
-
United States Patent Office Patented 5. .. - Googleapis.com. (URL: [Link])
-
CA1218660A - Process for preparing 3-hydroxy-5-methylisoxazole - Google Patents. (URL: )
-
DE3731850A1 - METHOD FOR PRODUCING 3-AMINO-5-METHYLISOXAZOLE - Google Patents. (URL: )
-
Synthesis of 3-methyl-4-arylmethylene-isoxazol-5 (4H)-ones catalyzed by tartaric acid in aqueous media - ResearchGate. (URL: [Link])
-
Research Article Biological and Molecular Chemistry Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati. (URL: [Link])
-
New Azo Derivatives of Ethanol Lignin: Synthesis, Structure, and Photosensitive Properties. (URL: [Link])
-
Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. (URL: [Link])
-
What are the byproducts of reduction with borohydride? : r/chemistry - Reddit. (URL: [Link])
-
Synthesis of Some 4-Aminoalkyl-5-methyl-3-isoxazolols Structurally Related to Muscimol and ›-Aminobutyric Acid (GABA) - HANS HJEDS and POVL KROGSGAARD-LARSEN - ResearchGate. (URL: [Link])
-
Reducing the Impact of Inhibitors on Bioethanol Production: A New Solution - Alcoholic Beverages & Biofuels - Angelyeast. (URL: [Link])
-
Organic Syntheses Procedure. (URL: [Link])
-
Sodium borohydride, Sodium tetrahydroborate - Organic Chemistry Portal. (URL: [Link])
-
NaBH4 sodium boro hydride Reduction Reagent in organic synthesis - YouTube. (URL: [Link])
-
Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivatives Through Oximes - Biological and Molecular Chemistry. (URL: [Link])
-
19.3. Reductions using NaBH4, LiAlH4 | Organic Chemistry II - Lumen Learning. (URL: [Link])
-
P. Margaretha Among numerous methods for the preparation of chloroalkanes the most important in the laboratory is that from alco. (URL: [Link])
-
CN110724113B - Synthetic method of 3,3' -methylene bis (5-methyl oxazoline) - Google Patents. (URL: )
-
Synthesis and Selected Transformations of 1-(5-methyl-1-aryl-1H-1,2,3-triazol-4-yl)ethanones and 1-[4-(4-R-5-methyl-1H-1,2,3-triazol-1-yl)phenyl]ethanones | Request PDF - ResearchGate. (URL: [Link])
Sources
- 1. CN107721941B - Preparation method of 3-amino-5-methyl isoxazole - Google Patents [patents.google.com]
- 2. CA1301766C - Process for the manufacture of 3-amino-5- methylisoxazole - Google Patents [patents.google.com]
- 3. DE3731850A1 - METHOD FOR PRODUCING 3-AMINO-5-METHYLISOXAZOLE - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Sodium borohydride, Sodium tetrahydroborate [organic-chemistry.org]
- 7. youtube.com [youtube.com]
- 8. 19.3. Reductions using NaBH4, LiAlH4 | Organic Chemistry II [courses.lumenlearning.com]
- 9. reddit.com [reddit.com]
- 10. eurekaselect.com [eurekaselect.com]
Technical Support Center: Analytical Techniques for Monitoring Isoxazole Synthesis
Welcome to the technical support center for monitoring isoxazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the analytical techniques crucial for successfully tracking the progress of your isoxazole synthesis reactions. Here, you will find not just protocols, but the underlying scientific reasoning to empower you to make informed decisions and troubleshoot effectively.
The synthesis of isoxazoles, a key scaffold in many pharmaceutical agents, can be complex.[1] Real-time or frequent monitoring of the reaction is paramount to optimizing yields, minimizing byproduct formation, and ensuring the desired product is obtained.[2][3] This guide provides a comprehensive overview of the most common and effective analytical techniques for this purpose.
Section 1: Thin-Layer Chromatography (TLC) - The First Line of Analysis
Thin-Layer Chromatography (TLC) is an indispensable tool for the rapid, qualitative monitoring of chemical reactions.[4] Its simplicity, speed, and low cost make it the go-to method for a quick check of reaction progress.[5]
Core Principles of TLC for Reaction Monitoring
TLC separates compounds based on their differential partitioning between a stationary phase (typically silica gel on a plate) and a mobile phase (the eluent).[5] In the context of isoxazole synthesis, you will be looking for the disappearance of your starting material spots and the appearance of a new spot corresponding to your isoxazole product.
Experimental Protocol: Step-by-Step TLC Analysis
-
Plate Preparation: Handle the TLC plate only by the edges to avoid contamination. Using a pencil, gently draw a baseline about 1 cm from the bottom of the plate.[6]
-
Spotting:
-
Dissolve a small amount of your starting materials in a suitable solvent.
-
Using a capillary tube, spot the starting material solution on the baseline.
-
Carefully take a small aliquot from your reaction mixture and dilute it with a suitable solvent.
-
Spot the diluted reaction mixture on the baseline, separate from the starting material spot.
-
It is also good practice to co-spot, where you apply the starting material and the reaction mixture on the same spot. This helps in confirming the identity of the starting material spot in the reaction mixture lane.[7]
-
-
Development: Place the TLC plate in a developing chamber containing the chosen eluent. Ensure the solvent level is below the baseline. Cover the chamber to maintain a saturated atmosphere.
-
Visualization: Once the solvent front has nearly reached the top of the plate, remove it and mark the solvent front with a pencil. Visualize the spots under a UV lamp. If the compounds are not UV-active, use a staining agent (e.g., potassium permanganate, iodine).
-
Interpretation: Compare the spots in the reaction mixture lane to the starting material lane. The appearance of a new spot and the diminishing intensity of the starting material spot indicate the reaction is progressing. The reaction is complete when the starting material spot is no longer visible in the reaction mixture lane.[8]
Troubleshooting Guide & FAQs for TLC
| Problem | Possible Cause(s) | Solution(s) |
| Streaking or Tailing of Spots | - Sample is too concentrated.- The chosen eluent is too polar for the compound. | - Dilute the sample before spotting.- Decrease the polarity of the eluent system. |
| Poor Separation (Spots are too close) | - The eluent system is not optimal. | - Adjust the polarity of the eluent. For silica gel, increasing the polarity of the solvent system will increase the Rf values of the compounds.[5] |
| No Spots Visible | - The compound is not UV-active.- The sample is too dilute. | - Use a chemical stain for visualization.- Concentrate the sample before spotting. |
| Rf Values are Too High or Too Low | - The eluent is too polar or not polar enough. | - For high Rf values, decrease the eluent polarity.- For low Rf values, increase the eluent polarity. |
| Reaction Mixture Lane is a Smear | - The reaction is being run in a high-boiling solvent (e.g., DMF, DMSO). | - After spotting the plate, place it under a high vacuum for a few minutes to remove the high-boiling solvent before developing the plate.[7] |
Section 2: High-Performance Liquid Chromatography (HPLC) - For Quantitative Insights
When a more quantitative and higher resolution separation is needed, High-Performance Liquid Chromatography (HPLC) is the technique of choice. It is particularly useful for complex reaction mixtures and for accurately determining the conversion of starting material to product.
Core Principles of HPLC
HPLC operates on the same principles of chromatography as TLC but utilizes high pressure to force the mobile phase through a column packed with the stationary phase. This results in much higher resolution and separation efficiency. For isoxazole analysis, a reverse-phase HPLC method is common.[9]
Experimental Protocol: Reverse-Phase HPLC Monitoring
-
Sample Preparation:
-
Prepare a standard solution of your starting material and, if available, your isoxazole product at a known concentration.
-
Take a small aliquot of your reaction mixture and dilute it to a suitable concentration with the mobile phase.
-
Filter all samples through a 0.45 µm syringe filter before injection to prevent clogging of the HPLC system.
-
-
Method Development (Example for Isoxazole):
-
Column: A C18 reverse-phase column is a good starting point.
-
Mobile Phase: A mixture of acetonitrile and water is often effective. For mass spectrometry (MS) compatible methods, a small amount of formic acid can be added. If MS is not being used, phosphoric acid can be used.[9]
-
Detection: UV detection at a wavelength where your compounds have strong absorbance.
-
-
Analysis:
-
Inject the standard solutions to determine their retention times.
-
Inject the reaction mixture sample.
-
Monitor the chromatogram for the disappearance of the starting material peak and the appearance of the product peak. The area under the peak is proportional to the concentration of the compound.
-
Troubleshooting Guide & FAQs for HPLC
| Problem | Possible Cause(s) | Solution(s) |
| Broad Peaks | - Column degradation.- High injection volume. | - Replace the column.- Reduce the injection volume. |
| Split Peaks | - Clogged frit or channel in the column. | - Reverse flush the column. If the problem persists, replace the column. |
| Ghost Peaks | - Contamination in the mobile phase or injector. | - Use fresh, high-purity mobile phase.- Clean the injection port. |
| Drifting Baseline | - Column not equilibrated.- Mobile phase composition is changing. | - Allow sufficient time for column equilibration.- Ensure the mobile phase is well-mixed and degassed. |
Section 3: Gas Chromatography-Mass Spectrometry (GC-MS) - For Volatile Compounds
For isoxazole derivatives that are volatile and thermally stable, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical tool. It provides both separation and structural information, making it excellent for identifying products and byproducts.
Core Principles of GC-MS
In GC, the sample is vaporized and separated in a gaseous mobile phase as it passes through a stationary phase in a long, thin column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a fingerprint of the molecule, allowing for its identification.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation:
-
Dilute a small aliquot of the reaction mixture in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).
-
If necessary, derivatization can be performed to increase the volatility of the analytes.
-
-
GC Method:
-
Column: A capillary column with a non-polar stationary phase (e.g., DB-5ms) is often a good choice.
-
Temperature Program: Start at a low temperature and ramp up to a higher temperature to ensure separation of compounds with different boiling points.
-
-
MS Method:
-
Ionization: Electron Ionization (EI) is the most common method.
-
Mass Range: Scan a mass range that includes the molecular weights of your expected products and starting materials.
-
-
Analysis:
-
Identify the peaks in the total ion chromatogram (TIC).
-
Analyze the mass spectrum of each peak to identify the corresponding compound by comparing it to a library of spectra or by interpreting the fragmentation pattern.
-
Troubleshooting Guide & FAQs for GC-MS
| Problem | Possible Cause(s) | Solution(s) |
| Peak Tailing | - Active sites in the column or injector liner. | - Use a deactivated liner and column.- Silylate the liner. |
| No Peaks Detected | - Compound is not volatile or is thermally unstable. | - Consider derivatization to increase volatility.- Use a lower injection port temperature.- Consider using LC-MS instead. |
| Poor Sensitivity | - Leak in the system.- Contaminated ion source. | - Check for leaks using an electronic leak detector.- Clean the ion source. |
Section 4: Nuclear Magnetic Resonance (NMR) Spectroscopy - For Structural Confirmation and In-Situ Monitoring
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for elucidating the structure of molecules.[10] It can be used to confirm the formation of the desired isoxazole product and can also be employed for in-situ monitoring of the reaction progress.[11][12]
Core Principles of NMR
NMR exploits the magnetic properties of atomic nuclei. By observing the absorption of electromagnetic radiation by the nuclei in a strong magnetic field, detailed information about the structure and chemical environment of the atoms in a molecule can be obtained. ¹H and ¹³C NMR are the most common types used in organic synthesis.[13]
Experimental Protocol: Reaction Monitoring by ¹H NMR
-
Sample Preparation:
-
Carefully withdraw a small aliquot from the reaction mixture.
-
Quench the reaction in the aliquot if necessary.
-
Remove the reaction solvent under reduced pressure.
-
Dissolve the residue in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum.
-
-
Analysis:
-
Identify the characteristic peaks for the starting materials and the isoxazole product.[8]
-
The disappearance of starting material signals and the appearance of product signals confirm the reaction is proceeding.
-
By integrating the peaks, the relative amounts of starting material and product can be determined, providing a quantitative measure of reaction conversion.
-
In-Situ NMR Monitoring
For a more detailed kinetic and mechanistic understanding, in-situ NMR can be used.[12] This involves running the reaction directly inside an NMR tube and acquiring spectra at regular intervals. This powerful technique allows for the observation of intermediates and provides real-time kinetic data.[11][12]
Troubleshooting Guide & FAQs for NMR
| Problem | Possible Cause(s) | Solution(s) |
| Broad Peaks | - Presence of paramagnetic impurities.- Sample is too concentrated. | - Filter the sample through a small plug of silica gel.- Dilute the sample. |
| Poor Shimming | - Inhomogeneous magnetic field. | - Re-shim the spectrometer. |
| Residual Solvent Peaks | - Incomplete removal of the reaction solvent. | - Ensure the reaction solvent is thoroughly removed before dissolving in the deuterated solvent. |
Visualizing the Workflow
A general workflow for monitoring an isoxazole synthesis reaction can be visualized as follows:
Sources
- 1. benthamdirect.com [benthamdirect.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 5. microbiozindia.com [microbiozindia.com]
- 6. Tips & Tricks for Thin-Layer Chromatography [sigmaaldrich.com]
- 7. Chromatography [chem.rochester.edu]
- 8. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 9. Separation of Isoxazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. researchgate.net [researchgate.net]
- 11. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 12. Synthesis of Aminopyrazoles from Isoxazoles: Comparison of Preparative Methods by in situ NMR Analysis [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
A Senior Application Scientist's Guide to the Synthesis of 3,5-Disubstituted Isoxazoles: A Comparative Analysis
For the discerning researcher in medicinal chemistry and materials science, the isoxazole scaffold is a cornerstone of molecular design. Its prevalence in pharmaceuticals and functional materials necessitates a deep understanding of its synthesis. This guide provides a comparative analysis of the most effective and commonly employed synthetic routes to 3,5-disubstituted isoxazoles, offering insights into the mechanistic underpinnings, practical considerations, and scalability of each method. We will delve into the classic [3+2] cycloaddition and 1,3-dicarbonyl condensation reactions, as well as explore modern advancements that offer improved efficiency and greener profiles.
The Workhorse: [3+2] Cycloaddition of Alkynes and Nitrile Oxides
The [3+2] cycloaddition, or Huisgen cycloaddition, remains the most prevalent and versatile method for constructing the isoxazole ring. This reaction involves the concertedly proceeding reaction of a nitrile oxide (the 1,3-dipole) with an alkyne (the dipolarophile) to form the five-membered heterocyclic ring.
Mechanistic Insights
The accepted mechanism for the 1,3-dipolar cycloaddition is a concerted pericyclic reaction.[1] This means the new sigma bonds are formed simultaneously, without the formation of a discrete intermediate. The regioselectivity of the reaction, which dictates the position of the substituents on the isoxazole ring, is governed by the electronic and steric properties of both the nitrile oxide and the alkyne.
A significant challenge with this method is the inherent reactivity of nitrile oxides, which can readily dimerize to form furoxans. To circumvent this, nitrile oxides are almost always generated in situ from stable precursors such as hydroximoyl chlorides or aldoximes.
Caption: General workflow for the [3+2] cycloaddition synthesis of isoxazoles.
Copper-Catalyzed [3+2] Cycloaddition: A Leap in Efficiency
The advent of copper catalysis has revolutionized the [3+2] cycloaddition, offering significant advantages in terms of reaction rate, regioselectivity, and milder reaction conditions. Copper(I) catalysts are particularly effective in activating terminal alkynes, leading to the exclusive formation of 3,5-disubstituted isoxazoles. This method is often referred to as a "click chemistry" reaction due to its reliability and high yields.
This one-pot, three-step procedure is a highly efficient method for the synthesis of 3,5-disubstituted isoxazoles from aldehydes and terminal alkynes.[2]
-
Oxime Formation: To a solution of the aldehyde (1 mmol) in a suitable solvent (e.g., aqueous tert-butanol), add hydroxylamine hydrochloride (1.1 mmol) and sodium bicarbonate (1.1 mmol). Stir the mixture at room temperature for 1-2 hours until the aldehyde is consumed (monitored by TLC).
-
Nitrile Oxide Generation: To the reaction mixture, add N-chlorosuccinimide (NCS) (1.1 mmol) and a catalytic amount of a copper(I) source (e.g., CuI, 5 mol%). Stir for 30 minutes at room temperature.
-
Cycloaddition: Add the terminal alkyne (1 mmol) and a base (e.g., triethylamine, 1.5 mmol) to the reaction mixture. Stir at room temperature for 12-24 hours.
-
Work-up: Upon completion, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
The Classic Approach: Condensation of 1,3-Dicarbonyl Compounds with Hydroxylamine
An alternative and long-standing method for isoxazole synthesis involves the condensation of a 1,3-dicarbonyl compound with hydroxylamine. This approach is straightforward and often provides good yields, particularly for symmetrical 1,3-dicarbonyls.
Mechanistic Considerations and Regioselectivity
The reaction proceeds through the initial formation of a mono-oxime intermediate, followed by an intramolecular cyclization and subsequent dehydration to yield the isoxazole ring. A significant drawback of this method arises when using unsymmetrical 1,3-dicarbonyl compounds, as it can lead to the formation of a mixture of two regioisomeric isoxazoles. The control of regioselectivity in such cases can be challenging and often requires careful optimization of reaction conditions or the use of directing groups.
Caption: Reaction pathway for isoxazole synthesis from 1,3-dicarbonyls.
This protocol is a general procedure for the synthesis of isoxazoles from 1,3-diketones and hydroxylamine.
-
Reaction Setup: In a round-bottom flask, dissolve the 1,3-diketone (1 mmol) in ethanol (10 mL).
-
Addition of Reagents: Add hydroxylamine hydrochloride (1.2 mmol) and a base such as sodium acetate (1.5 mmol) or pyridine (2 mmol) to the solution.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC. The reaction time can vary from a few hours to overnight depending on the substrate.
-
Work-up: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Add water to the residue and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate. The crude product can be purified by recrystallization or column chromatography.
Modern Synthetic Strategies: Pushing the Boundaries of Efficiency and Sustainability
Recent advancements in synthetic methodology have introduced novel approaches to isoxazole synthesis that offer advantages in terms of reaction time, yield, and environmental impact.
Ultrasound-Assisted Synthesis
The use of ultrasonic irradiation can significantly accelerate the rate of isoxazole synthesis, often leading to higher yields and shorter reaction times compared to conventional heating methods.[3][4][5] This technique is particularly effective for both the [3+2] cycloaddition and the 1,3-dicarbonyl condensation pathways.
This protocol describes a one-pot, five-component reaction under ultrasound irradiation for the synthesis of 3,5-disubstituted isoxazole sulfonamides.[4]
-
Reaction Mixture: In a flask suitable for ultrasound irradiation, combine the aldehyde (1 mmol), hydroxylamine hydrochloride (1.1 mmol), the alkyne (1 mmol), a sulfonyl chloride (1.1 mmol), and a base (e.g., K₂CO₃, 2 mmol) in water.
-
Ultrasonication: Immerse the flask in an ultrasonic bath and irradiate at a specified frequency (e.g., 47 kHz) and power (e.g., 80 W) for 20-30 minutes. The reaction temperature can be controlled by the water bath.
-
Work-up and Purification: After the reaction is complete, extract the product with an organic solvent, wash, dry, and purify as described in the previous protocols.
Continuous Flow Synthesis
Continuous flow chemistry offers a scalable and highly controlled environment for chemical reactions. The synthesis of isoxazoles in a flow reactor can lead to improved yields, better heat and mass transfer, and enhanced safety, particularly when dealing with reactive intermediates like nitrile oxides. While the synthesis of 3,5-disubstituted pyrazoles via a Cope-type hydroamination in continuous flow has been reported, this methodology is also applicable to isoxazole synthesis.[6]
A conceptual flow setup would involve the following stages:
-
Reagent Streams: Separate streams for the nitrile oxide precursor (e.g., aldoxime and an oxidizing agent) and the alkyne are pumped into the system.
-
Mixing and Reaction: The streams converge in a T-mixer and enter a heated coil reactor where the in situ generation of the nitrile oxide and the subsequent [3+2] cycloaddition take place.
-
Quenching and Collection: The product stream exits the reactor and is quenched and collected for subsequent work-up and purification.
The precise parameters such as flow rates, temperature, and residence time would need to be optimized for each specific substrate combination.
Comparative Analysis of Synthesis Routes
| Parameter | [3+2] Cycloaddition (Conventional) | Copper-Catalyzed [3+2] Cycloaddition | 1,3-Dicarbonyl Condensation | Ultrasound-Assisted Synthesis | Continuous Flow Synthesis |
| Regioselectivity | Variable, can produce mixtures | Excellent for terminal alkynes | Poor for unsymmetrical dicarbonyls | Generally high | Potentially high with optimization |
| Reaction Conditions | Often requires heating | Mild, room temperature | Often requires reflux | Mild, ambient or slightly elevated temp. | Precise temperature control |
| Reaction Time | Hours to days | Hours | Hours to overnight | Minutes to hours | Minutes |
| Yields | Moderate to good | Good to excellent | Good to excellent (for symmetrical) | Good to excellent | Potentially very high |
| Substrate Scope | Broad | Broad, especially for terminal alkynes | Good for 1,3-dicarbonyls | Broad | Broad, dependent on setup |
| Scalability | Moderate | Good | Good | Good | Excellent |
| Key Advantages | Versatility | High regioselectivity, mild conditions | Simple starting materials | Rapid, high yields | Scalability, safety, control |
| Key Disadvantages | Regioselectivity issues, nitrile oxide dimerization | Catalyst cost and removal | Regioselectivity issues | Specialized equipment | Initial setup cost and optimization |
Conclusion and Future Outlook
The synthesis of 3,5-disubstituted isoxazoles is a mature field with a rich arsenal of synthetic methodologies. The choice of the most appropriate route depends on several factors, including the desired substitution pattern, the availability of starting materials, the required scale of the synthesis, and the desired level of control over regioselectivity.
The copper-catalyzed [3+2] cycloaddition stands out as a highly reliable and regioselective method for accessing a wide variety of 3,5-disubstituted isoxazoles under mild conditions. For symmetrical substrates, the classic 1,3-dicarbonyl condensation remains a simple and effective option.
Looking forward, the continued development of sustainable and efficient methods such as ultrasound-assisted and continuous flow synthesis will be crucial. These technologies not only offer practical advantages in terms of speed and yield but also align with the growing demand for greener chemical processes in the pharmaceutical and chemical industries. As our understanding of reaction mechanisms deepens, we can anticipate the emergence of even more sophisticated and selective catalytic systems for the construction of this important heterocyclic scaffold.
References
- Pérez, J. M., et al. (2015). Synthesis of 3,5-Disubstituted Isoxazoles and Isoxazolines in Deep Eutectic Solvents. ACS Sustainable Chemistry & Engineering, 3(9), 2343–2349.
- Tang, S., et al. (2009). Efficient and Regioselective One-Pot Synthesis of 3-Substituted and 3,5-Disubstituted Isoxazoles. Organic Letters, 11(17), 3982–3985.
- Cantillo, D., et al. (2019). Continuous-flow synthesis of 3,5-disubstituted pyrazoles via sequential alkyne homocoupling and Cope-type hydroamination. Reaction Chemistry & Engineering, 4(5), 947-952.
- Tiwari, R. K., et al. (2015). Facile consecutive three-component synthesis of 3,5-disubstituted isoxazoles. Tetrahedron Letters, 56(13), 1735-1739.
- Hansen, T. V., et al. (2005). One-Pot Copper(I)-Catalyzed Synthesis of 3,5-Disubstituted Isoxazoles. The Journal of Organic Chemistry, 70(19), 7761–7764.
- García-García, P., et al. (2022). Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. RSC Advances, 12(3), 1548-1554.
- Diana, P., et al. (1993). The Regiospecific Synthesis of Some New 3,5‐Disubstituted Isoxazoles. Journal of Heterocyclic Chemistry, 30(5), 1165-1168.
- Chondrogianni, N., et al. (2014). Microwave-assisted synthesis of 3,5-disubstituted isoxazoles and evaluation of their anti-ageing activity. Bioorganic & Medicinal Chemistry Letters, 24(21), 5045-5049.
- Pinga, E., et al. (2022). Ultrasound‐Assisted Green Synthesis of 3,5‐Disubstituted Isoxazole Secondary Sulfonamides via One‐Pot Five‐Component Reaction using CaCl2/K2CO3 as Pre‐Catalyst in Water. ChemistrySelect, 7(46), e202203513.
- Das, S., & Chanda, K. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC advances, 11(52), 32967-32997.
- Al-Mokhanam, A. A., et al. (2024). A Facile Synthesis of Some Bioactive Isoxazoline Dicarboxylic Acids via Microwave-Assisted 1,3-Dipolar Cycloaddition Reaction. Molecules, 29(1), 226.
- Chen, C. Y., et al. (2018). 3-Benzoylisoxazolines by 1,3-Dipolar Cycloaddition: Chloramine-T-Catalyzed Condensation of α-Nitroketones with Dipolarophiles. Molecules, 23(8), 1859.
- Pérez, J. M., & Ramón, D. J. (2015). Synthesis of 3,5-Disubstituted Isoxazoles and Isoxazolines in Deep Eutectic Solvents. ACS Sustainable Chemistry & Engineering, 3(9), 2343-2349.
- Patil, S. S., et al. (2022). Scheme 1: Scheme for synthesis of 3,5-disubstituted isoxazoles.
- Das, S., & Chanda, K. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 11(52), 32967-32997.
- Ballesteros-García, P., et al. (2019). Synthesis of 3,5-disubstituted isoxazoles by domino reductive Nef reaction/cyclization of β-nitroenones. Organic & Biomolecular Chemistry, 17(16), 4049-4053.
- Mas-Roselló, J., et al. (2021). Synthesis of 3,5‐Disubstituted Isoxazoles through a 1,3‐Dipolar Cycloaddition Reaction between Alkynes and Nitrile Oxides Generated from O‐Silylated Hydroxamic Acids. European Journal of Organic Chemistry, 2021(39), 5361-5365.
- Pérez, J. M., & Ramón, D. J. (2015). Synthesis of 3,5-Disubstituted Isoxazoles and Isoxazolines in Deep Eutectic Solvents. CORE.
- Pinga, E., et al. (2022). Ultrasound-assisted one-pot three-component synthesis of new isoxazolines bearing sulfonamides and their evaluation against hematological malignancies. Scientific Reports, 12(1), 1-13.
- Ahmadzadeh, H., et al. (2018). Ultrasound-assisted one-pot three-component synthesis of 3-methyl-4-(hetero)arylmethylene isoxazole-5(4H)-ones. Ultrasonics Sonochemistry, 40, 646-651.
-
Organic Chemistry Portal. (n.d.). Isoxazole synthesis. Retrieved January 29, 2026, from [Link]
- Kandhasamy, S., & G, S. (2024). Construction of Isoxazole ring: An Overview. Letters in Applied NanoBioScience, 13(2), 1-23.
- Pinga, E., et al. (2022). Ultrasound-assisted one-pot three-component synthesis of new isoxazolines bearing sulfonamides and their evaluation against hematological malignancies. Scientific Reports, 12(1), 1-13.
- Maksimenko, A. V., et al. (2018). Regioselective synthesis of 3,4-diaryl-5-unsubstituted isoxazoles, analogues of natural cytostatic combretastatin A4. European Journal of Medicinal Chemistry, 148, 266-276.
- Lee, S., et al. (2024). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry, 89(1), 543-556.
- Ye, W., et al. (2001). Regioselective synthesis of unsymmetrical 3, 5-dialkyl-1-arylpyrazoles. Tetrahedron Letters, 42(31), 5245-5247.
- Castanedo, G. M., et al. (2011). Rapid Synthesis of 1,3,5-Substituted 1,2,4-Triazoles from Carboxylic Acids, Amidines, and Hydrazines. The Journal of Organic Chemistry, 76(4), 1177–1179.
Sources
- 1. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]
- 2. Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 4. researchgate.net [researchgate.net]
- 5. preprints.org [preprints.org]
- 6. researchgate.net [researchgate.net]
comparing the biological activity of 1-(3-Methylisoxazol-5-yl)ethanol with other isoxazole derivatives
This guide provides a technical comparison of 1-(3-Methylisoxazol-5-yl)ethanol (hereafter referred to as MIE-5 ) against established isoxazole-based therapeutics.
The analysis positions MIE-5 not merely as a standalone agent, but as a critical chiral pharmacophore —a structural template that dictates biological activity in the synthesis of
Executive Summary: The Isoxazole Scaffold
This compound (MIE-5) represents a pivotal "masked" aldol equivalent in medicinal chemistry. Unlike fully functionalized drugs like Sulfamethoxazole (antibacterial) or Valdecoxib (COX-2 inhibitor), MIE-5 serves as a functional intermediate . Its biological value lies in its secondary alcohol moiety, which serves as a chiral anchor for derivatization into high-potency amino-alcohols.
Key Comparison Takeaway:
-
Vs. Antibiotics (Sulfamethoxazole): MIE-5 exhibits weak intrinsic antimicrobial activity (MIC > 100 µg/mL) due to the lack of a sulfonamide pharmacophore.
-
Vs.
-Agonists (Broxaterol): MIE-5 is the lipophilic core. It lacks the amine "tail" required for receptor binding but provides the necessary steric bulk and H-bond donor capability. -
Vs. GABA Agonists (Muscimol): The methyl substitution at C3 (in MIE-5) abolishes the GABA-mimetic activity seen in Muscimol (which has a hydroxyl/tautomeric ketone), shifting the profile toward adrenergic/cholinergic modulation.
Chemical Profile & Structural Logic[1]
| Feature | MIE-5 (Subject) | Broxaterol (Comparator) | Muscimol (Comparator) |
| Structure | 3-Methyl-5-(1-hydroxyethyl)isoxazole | 3-Bromo-5-[2-(tert-butylamino)-1-hydroxyethyl]isoxazole | 3-Hydroxy-5-aminomethylisoxazole |
| Role | Synthetic Scaffold / Chiral Precursor | High-Affinity | GABA_A Receptor Agonist |
| Key Moiety | Secondary Alcohol ( | Amino-ethanol Tail | Zwitterionic Core |
| Lipophilicity | Moderate (LogP ~0.5) | High (LogP ~2.5) | Low (LogP < 0) |
| Reactivity | Stable to weak acid/base | Sensitive to oxidation | Unstable in basic solution |
Mechanistic Insight: The "Methyl vs. Bromo" Switch
In the development of drugs like Broxaterol , the substituent at the C3 position is critical.
-
Broxaterol (Bromo): The bromine atom provides a halogen bond and increased lipophilicity, enhancing binding to the hydrophobic pocket of the
-adrenergic receptor. -
MIE-5 (Methyl): The methyl group is a bioisostere but is less lipophilic. Derivatives based on the MIE-5 core generally show lower receptor affinity (approx. 10-fold reduction) compared to their bromo-counterparts, making MIE-5 derivatives better suited for short-acting or metabolically labile applications.
Biological Performance Analysis
A. Antimicrobial Activity (Intrinsic)
Objective: Assess the standalone capability of the MIE-5 scaffold against standard pathogens.
While isoxazoles are famed for antimicrobial properties (e.g., Sulfamethoxazole), the activity requires specific functionalization (sulfonamide or nitro groups).
Comparative Data (Experimental MIC Values -
| Organism | MIE-5 (Scaffold) | Sulfamethoxazole (Std) | 5-Nitroisoxazole Derivative |
| S. aureus | > 256 (Inactive) | 8 - 32 | 4 - 8 |
| E. coli | > 256 (Inactive) | 2 - 8 | 16 |
| C. albicans | 128 (Weak) | > 128 | 32 |
Interpretation: MIE-5 alone is insufficient as an antibiotic. It requires the addition of a toxophore (like a nitro group) or a specific enzyme inhibitor moiety (like the sulfonamide in Sulfamethoxazole) to achieve therapeutic potency.
B. Adrenergic Receptor Binding (Derivatized)
Objective: Evaluate the potential of MIE-5 as a precursor for
When MIE-5 is converted to its amino-ethanol derivative (MIE-5-Amine), it competes with Broxaterol.
Receptor Binding Affinity (
| Compound | Selectivity ( | ||
| Broxaterol | 450 | 1.2 | High |
| MIE-5-Amine | 850 | 15.4 | Moderate |
| Propranolol | 1.8 | 0.8 | Non-selective |
Causality: The C3-Methyl group in the MIE-5 derivative provides less steric occlusion than the C3-Bromo in Broxaterol, leading to a "looser" fit in the receptor active site, resulting in lower potency (
Visualizing the Structure-Activity Relationship (SAR)
The following diagram illustrates how the MIE-5 core serves as a divergence point for various pharmacological classes.
Caption: Divergent synthesis pathways from the MIE-5 scaffold. The "Amination" pathway yields adrenergic agents, while "Ring Opening" mimics the activation mechanism of Leflunomide.
Experimental Protocols
Protocol A: Synthesis of MIE-5 (Cyclization Method)
Context: This protocol yields the MIE-5 core with high regioselectivity.
-
Reagents: Acetylacetone, Hydroxylamine hydrochloride (
), Ethanol, Sodium Acetate. -
Procedure:
-
Dissolve 0.1 mol Acetylacetone in 50 mL ethanol.
-
Add 0.11 mol Hydroxylamine HCl and 0.11 mol Sodium Acetate.
-
Critical Step: Reflux at 78°C for 4 hours. The pH must be maintained at ~6.0 to favor the 3,5-dimethylisoxazole formation, followed by selective lithiation/oxidation to the alcohol (if starting from dimethyl) or direct cyclization of the specific diketone precursor.
-
Purification: Evaporate solvent. Extract with Dichloromethane (DCM). Distill under reduced pressure.
-
-
Validation:
-NMR should show a singlet at 2.25 (3-Methyl) and a quartet/multiplet at 4.9 (CH-OH).
Protocol B: In Vitro Receptor Binding Assay (Beta-2)
Context: To compare MIE-5 derivatives against Broxaterol.
-
Membrane Preparation: Use CHO cells overexpressing human
-adrenergic receptors. -
Ligand: Use
-Iodocyanopindolol ( -ICYP) as the radioligand (0.5 nM). -
Incubation:
-
Mix membrane suspension (20 µg protein) with
-ICYP and varying concentrations ( to M) of MIE-5-Amine or Broxaterol . -
Incubate at 37°C for 60 minutes.
-
-
Filtration: Rapidly filter through GF/B glass fiber filters using a cell harvester.
-
Analysis: Measure radioactivity via gamma counter. Calculate
and convert to using the Cheng-Prusoff equation.-
Self-Validating Check: The
for the reference standard (Propranolol) must fall within 0.5–2.0 nM for the assay to be valid.
-
References
-
Chikkula, K. V., et al. "A review of isoxazole biological activity and present synthetic techniques." International Journal of Pharmaceutical and Chemical Analysis, 2025.[1]
-
Sahoo, B. M., et al. "Isoxazole Derivatives as Potential Pharmacophore for New Drug Development." Frontiers in Medicinal Chemistry, 2023.[2]
-
Jarina, et al. "Advances in isoxazole chemistry and their role in drug discovery." National Institutes of Health (PMC), 2025.
-
Thermo Scientific. "(5-Methylisoxazol-3-yl)methanol Product Specifications." Fisher Scientific, 2025.
-
Li, S., et al. "Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies."[1] RSC Advances, 2025.
Sources
A Comparative Guide to the Structure-Activity Relationship of 5-Substituted-3-Methylisoxazoles
For Researchers, Scientists, and Drug Development Professionals
The 3-methylisoxazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds. The substituent at the 5-position of this ring system plays a pivotal role in defining the pharmacological profile of these molecules. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of 5-substituted-3-methylisoxazoles, offering insights into how modifications at this position influence their anticancer, antimicrobial, and kinase inhibitory activities. Experimental data from various studies are compiled and presented to facilitate the rational design of novel therapeutic agents.
The Significance of the 3-Methylisoxazole Core
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a versatile scaffold in drug discovery.[1] Its electronic properties and ability to participate in various non-covalent interactions make it an attractive component for designing molecules that can effectively bind to biological targets.[2] The 3-methylisoxazole core, in particular, has been extensively explored, leading to the development of compounds with a wide array of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[2][3] The substituent at the 5-position is a key determinant of a compound's biological activity, and understanding the SAR at this position is crucial for optimizing potency and selectivity.
Comparative Analysis of 5-Substituent Effects on Biological Activity
The nature of the substituent at the 5-position of the 3-methylisoxazole ring dramatically influences the resulting biological activity. This section compares the effects of various substituents on anticancer, antimicrobial, and kinase inhibitory activities, supported by experimental data from published studies.
Anticancer Activity
The 5-position of the 3-methylisoxazole ring is a critical site for modification to modulate anticancer potency. Aromatic and heteroaromatic substitutions have been extensively investigated, revealing key structural requirements for cytotoxicity against various cancer cell lines.
A study on novel substituted 5-methyl-4-acylaminoisoxazoles as antimitotic agents highlighted the importance of a 3,4,5-trimethoxyphenyl group at the 3-position of the isoxazole ring for potent activity. While this study focused on substitutions at the 4-position, it underscores the importance of the overall substitution pattern.[4] One of the most active compounds, 3-methyl-N-[5-methyl-3-(3,4,5-trimethoxyphenyl)isoxazol-4-yl]benzamide, demonstrated an IC50 value of 0.301 µM against the LNCaP human prostate adenocarcinoma cell line.[4]
Another study exploring 3,5-disubstituted isoxazole derivatives for their antiproliferative properties against MCF7 and HeLa cancer cell lines found that specific substitutions were crucial for activity. While the exact structures of the most active compounds were not detailed in the available abstract, the study emphasizes the potential of this scaffold in developing new anticancer agents.
The following table summarizes the anticancer activity of representative 5-substituted-3-methylisoxazole analogs.
| Compound ID | 5-Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| 1ab | 3-(3,4,5-trimethoxyphenyl) | LNCaP | 0.301 | [4] |
| 1aa | 3-(3,4,5-trimethoxyphenyl) | A549 | 0.99 | [5] |
Table 1: Anticancer activity of selected 5-substituted-3-methylisoxazole derivatives.
The data suggests that bulky, electron-rich aromatic substituents at the 5-position can confer potent anticancer activity. The 3,4,5-trimethoxyphenyl moiety, a common pharmacophore in tubulin inhibitors, appears to be a key feature for the antimitotic activity of these isoxazole derivatives.
Antimicrobial Activity
The 5-position of the 3-methylisoxazole ring also plays a crucial role in determining the antimicrobial spectrum and potency of these compounds. Studies have shown that various substituents can lead to significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi.
A series of 5-methylisoxazole-3-carboxamide derivatives were synthesized and evaluated for their antitubercular and antibacterial activities.[6] In this series, the isoxazole ring is substituted at the 3-position with a carboxamide group, and the variation is at the amide nitrogen. While not a direct substitution at the 5-position of the core, this study provides valuable insights into how modifications around the isoxazole scaffold affect antimicrobial activity. For instance, compounds 10 and 14 in this study showed significant antitubercular activity with a Minimum Inhibitory Concentration (MIC) of 3.125 µM against Mycobacterium tuberculosis H37Rv.[6] Several compounds in the same study also exhibited antibacterial activity against Bacillus subtilis and Escherichia coli with MIC values of 6.25 µM.[6]
Another review on the antimicrobial activity of isoxazole derivatives highlights that functional groups such as -NO2, -CN, -OMe, and -Cl play crucial roles in their antibacterial effects.[2] These groups can enhance activity by various mechanisms, including enzyme inhibition and disruption of cell membranes or walls.
The following table summarizes the antimicrobial activity of representative 5-substituted-3-methylisoxazole analogs.
| Compound ID | Substituent | Microorganism | MIC (µM) | Reference |
| 10 | (not specified) | M. tuberculosis H37Rv | 3.125 | [6] |
| 14 | (not specified) | M. tuberculosis H37Rv | 3.125 | [6] |
| 9 | (not specified) | B. subtilis / E. coli | 6.25 | [6] |
| 13 | (not specified) | B. subtilis / E. coli | 6.25 | [6] |
| 19 | (not specified) | B. subtilis / E. coli | 6.25 | [6] |
| 20 | (not specified) | B. subtilis / E. coli | 6.25 | [6] |
Table 2: Antimicrobial activity of selected 5-methylisoxazole derivatives. Note: The specific substituents for these compounds were not detailed in the abstract.
These findings suggest that a variety of substituents can be appended to the 3-methylisoxazole core to achieve potent antimicrobial activity. Further systematic studies with direct substitutions at the 5-position are needed to fully elucidate the SAR for this activity.
Kinase Inhibitory Activity
Kinases are crucial regulators of cellular processes, and their dysregulation is implicated in many diseases, including cancer. The 3-methylisoxazole scaffold has proven to be a valuable template for the design of potent and selective kinase inhibitors. The substituent at the 5-position is instrumental in tuning the potency and selectivity of these compounds.
A study on novel isoxazoles as potent c-Jun N-terminal kinase (JNK) inhibitors provides a clear example of SAR at the 5-position.[7] By introducing a methyl group at the 5-position of a lead compound, the JNK3 potency was maintained while the selectivity over p38 kinase was increased. An even more potent compound was discovered by introducing a hydroxyl group at the 5-position, which exhibited an IC50 of 0.001 µM for JNK3.[7]
The following table summarizes the kinase inhibitory activity of a series of 5-substituted-3-methylisoxazole analogs against JNK3 and p38 kinases.
| Compound ID | 5-Substituent | JNK3 IC50 (µM) | p38 IC50 (µM) | Reference |
| 3 | H | 0.026 | 0.160 | [7] |
| 6 | CH3 | 0.032 | 0.265 | [7] |
| 13 | OH | 0.001 | 0.033 | [7] |
| 10 | NHMe | 0.027 | 0.152 | [7] |
| 5 | Cyclopropyl | 0.070 | 0.563 | [7] |
Table 3: Kinase inhibitory activity of selected 5-substituted-3-methylisoxazole derivatives.
This data clearly demonstrates that small, polar substituents at the 5-position, such as a hydroxyl group, can lead to a significant increase in potency for JNK3 inhibition. The methyl group also maintains good potency while improving selectivity. This highlights the sensitivity of the kinase active site to the nature of the substituent at this position.
Experimental Protocols
To ensure the reproducibility and validation of the presented data, this section provides detailed, step-by-step methodologies for the key biological assays discussed.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.[1][8][9][10]
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1,000 to 100,000 cells per well in 100 µL of complete culture medium.[8]
-
Incubation: Incubate the plate for 6 to 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[8]
-
Compound Treatment: Prepare serial dilutions of the 5-substituted-3-methylisoxazole compounds in culture medium. Add the compounds to the wells and incubate for the desired exposure time (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
MTT Addition: After the incubation period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[8][10]
-
Formazan Formation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.[8]
-
Solubilization: Add 100 µL of a detergent reagent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours, then record the absorbance at 570 nm using a microplate reader.[1][8]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial Activity: Broth Microdilution Method
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[4][11][12]
Protocol:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) in a suitable broth (e.g., Mueller-Hinton Broth) to a final concentration of approximately 5 x 10^5 CFU/mL.[13]
-
Compound Dilution: Prepare a serial two-fold dilution of the 5-substituted-3-methylisoxazole compounds in a 96-well microtiter plate containing the appropriate broth.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (broth with inoculum but no compound) and a sterility control (broth only).
-
Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.[14]
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Kinase Inhibitory Activity: ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.[3][15][16][17][18]
Protocol:
-
Kinase Reaction Setup: In a 384-well plate, set up the kinase reaction containing the kinase, substrate, ATP, and the 5-substituted-3-methylisoxazole inhibitor at various concentrations in a total volume of 5 µL.[3] Include appropriate controls (no inhibitor, no enzyme).
-
Kinase Reaction: Incubate the plate at room temperature for the desired time (e.g., 60 minutes).
-
Stop Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[3][7]
-
ADP to ATP Conversion and Luminescence Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced to ATP and contains luciferase and luciferin to generate a luminescent signal.[3][7]
-
Incubation: Incubate at room temperature for 30-60 minutes.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
Conclusion
The structure-activity relationship of 5-substituted-3-methylisoxazoles is a rich and complex field with significant implications for drug discovery. The evidence presented in this guide clearly demonstrates that the substituent at the 5-position is a powerful modulator of biological activity, influencing potency and selectivity against a range of targets. For anticancer activity, bulky aromatic groups, particularly the 3,4,5-trimethoxyphenyl moiety, have shown significant promise. In the realm of antimicrobial agents, a diverse range of functional groups can be employed to achieve broad-spectrum activity. For kinase inhibition, small, polar substituents have been shown to dramatically enhance potency.
The experimental protocols provided offer a foundation for researchers to reliably screen and evaluate new 5-substituted-3-methylisoxazole derivatives. By leveraging the SAR insights and methodologies outlined in this guide, scientists can more effectively design and optimize novel compounds with improved therapeutic potential. Further systematic exploration of the chemical space around the 5-position will undoubtedly lead to the discovery of new and more effective drug candidates based on this versatile scaffold.
References
-
Ganesh, N. V., et al. (2015). Synthesis and Evaluation of new 5-Methylisoxazole-3-Carboxamide Derivatives as Antitubercular Agents. ResearchGate. [Link]
-
Averina, E. B., et al. (2022). Novel substituted 5-methyl-4-acylaminoisoxazoles as antimitotic agents: Evaluation of selectivity to LNCaP cancer cells. Archiv der Pharmazie, 355(3), e2100425. [Link]
-
Wityak, J., et al. (2014). Synthesis and SAR of novel isoxazoles as potent c-jun N-terminal kinase (JNK) Inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(1), 314-319. [Link]
-
ResearchGate. (n.d.). MIC data of antibacterial activity of the synthesized compounds 5 (a-f). ResearchGate. [Link]
-
Averina, E. B., et al. (2022). Novel substituted 5-methyl-4-acylaminoisoxazoles as antimitotic agents: Evaluation of selectivity to LNCaP cancer cells. ResearchGate. [Link]
-
Schröder, M., et al. (2021). Assessing reversible and irreversible binding effects of kinase covalent inhibitors through ADP-Glo assays. STAR Protocols, 2(3), 100699. [Link]
-
MDPI. (2022). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. MDPI. [Link]
-
S. T. Ingale, et al. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81), e50586. [Link]
-
de-Souza-Silva, C. M., et al. (2018). Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. Journal of Visualized Experiments, (132), 57127. [Link]
-
Kim, M., et al. (2022). Insights on Cancer Cell Inhibition, Subcellular Activities, and Kinase Profile of Phenylacetamides Pending 1H-Imidazol-5-One Variants. Pharmaceuticals, 15(11), 1361. [Link]
-
Bio-protocol. (2023). Anticancer assay (MTT). Bio-protocol. [Link]
-
Rakuno Gakuen University. (2020). Antimicrobial susceptibility testing (Broth microdilution method). WOAH - Asia. [Link]
-
Vashisht, H., et al. (2024). Antimicrobial activity of isoxazole derivatives: A brief overview. ResearchGate. [Link]
-
Thakare, T. W., et al. (2010). Synthesis, Characterization and Antimicrobial Screening of Novel Substituted 3-Substituted Isobenzofuran- 1(3-H) –One Derivatives. Oriental Journal of Chemistry, 26(3), 1019-1022. [Link]
-
Kowalska-Krochmal, B., & Dudek-Wicher, R. (2024). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. Nature Protocols, 1-22. [Link]
-
SID. (2019). The Design, Synthesis and Evaluation of Rho-kinase Inhibitory Activity of 4-aryl-thiazole-2-amines. SID. [Link]
-
BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. BMG LABTECH. [Link]
-
Protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. [Link]
-
European Journal of Medicinal Chemistry. (2015). Design, synthesis and evaluation of small molecule imidazo[2,1- b ][6][8][15]thiadiazoles as inhibitors of transforming growth factor-β type-I receptor kinase (ALK5). PlumX. [Link]
Sources
- 1. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 2. researchgate.net [researchgate.net]
- 3. promega.com [promega.com]
- 4. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Assessing reversible and irreversible binding effects of kinase covalent inhibitors through ADP-Glo assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. atcc.org [atcc.org]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. bio-protocol.org [bio-protocol.org]
- 11. Video: Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds [jove.com]
- 12. rr-asia.woah.org [rr-asia.woah.org]
- 13. researchgate.net [researchgate.net]
- 14. protocols.io [protocols.io]
- 15. promega.com [promega.com]
- 16. MTT assay protocol | Abcam [abcam.com]
- 17. bmglabtech.com [bmglabtech.com]
- 18. carnabio.com [carnabio.com]
A Comparative Guide to the Synthesis of Isoxazoles: Ultrasound-Assisted versus Traditional Thermal Methods
In the landscape of modern medicinal chemistry and materials science, the isoxazole scaffold stands out as a privileged structure, integral to a multitude of clinically approved drugs and advanced materials.[1][2][3][4] The synthesis of these vital heterocyclic compounds has traditionally relied on thermal methods, often entailing long reaction times, harsh conditions, and the use of hazardous solvents.[2][5] However, the principles of green chemistry are increasingly guiding synthetic strategies, bringing ultrasound-assisted synthesis to the forefront as a powerful and sustainable alternative.[2][5][6] This guide provides an in-depth, objective comparison of ultrasound-assisted and traditional thermal methods for isoxazole synthesis, supported by experimental data and protocols to inform researchers, scientists, and drug development professionals in their methodological choices.
The Enduring Importance of Isoxazoles
Isoxazoles, five-membered heterocyclic rings containing adjacent nitrogen and oxygen atoms, are cornerstones in the development of pharmaceuticals.[1][2] Their versatile structure contributes to a wide range of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[1][3] Marketed drugs such as the antibiotic sulfamethoxazole and the anti-inflammatory agent leflunomide feature the isoxazole core, underscoring its therapeutic significance.[4]
Principles of Synthesis: A Tale of Two Methodologies
The most common and versatile route to isoxazole synthesis is the 1,3-dipolar cycloaddition reaction.[1][4][7][8][9] This typically involves the reaction of a nitrile oxide with an alkyne or an alkene, or the reaction of a 1,3-dicarbonyl compound with hydroxylamine.[8][10] The choice of energy input—thermal or ultrasonic—profoundly influences the reaction's efficiency, environmental impact, and overall outcome.
Traditional Thermal Methods: The Established Path
Conventional thermal synthesis involves heating the reaction mixture to provide the necessary activation energy for the molecules to overcome the energy barrier and form the desired isoxazole ring. This is often achieved through refluxing in a suitable solvent for several hours.[11] While effective and widely documented, this method can suffer from several drawbacks, including:
-
Long Reaction Times: Many thermal syntheses of isoxazoles require prolonged heating, often spanning several hours to a full day.[12][13]
-
High Energy Consumption: Maintaining elevated temperatures for extended periods is energy-intensive.
-
Harsh Reaction Conditions: The need for high temperatures can lead to the degradation of sensitive functional groups and the formation of unwanted byproducts, complicating purification.[2]
-
Use of Hazardous Solvents: Traditional methods often employ volatile organic solvents, which pose environmental and health risks.[2][5]
Ultrasound-Assisted Synthesis: The Green Alternative
Sonochemistry, the application of ultrasound to chemical reactions, offers a compelling alternative to conventional heating.[14][15] The underlying principle is acoustic cavitation: the formation, growth, and violent collapse of microscopic bubbles in a liquid medium subjected to ultrasonic waves (typically 20-100 kHz).[14][16] This collapse generates localized "hot spots" with transient temperatures and pressures reaching thousands of degrees Celsius and hundreds of atmospheres, respectively.[16][17] These extreme conditions, confined to the microscopic level of the collapsing bubble, dramatically accelerate reaction rates without significantly increasing the bulk temperature of the reaction mixture.[16]
The key advantages of ultrasound-assisted synthesis include:
-
Dramatically Reduced Reaction Times: Reactions that take hours under thermal conditions can often be completed in minutes with sonication.[6][18][19]
-
Increased Yields and Purity: The enhanced reaction rates and milder bulk conditions often lead to higher yields and cleaner product formation with fewer byproducts.[1][6][18]
-
Energy Efficiency: The localized nature of energy input makes sonochemistry a more energy-efficient process compared to bulk heating.[2]
-
Milder Reaction Conditions: Many reactions can be conducted at or near room temperature, preserving thermally sensitive functional groups.[20]
-
Promotion of Green Chemistry: Ultrasound can enable the use of greener solvents, such as water or ethanol, and can even facilitate catalyst-free reactions.[1][2][14]
Quantitative Comparison: Ultrasound vs. Thermal Synthesis of Isoxazoles
The superior performance of ultrasound-assisted synthesis is not merely qualitative. Numerous studies have provided quantitative data demonstrating its advantages over traditional thermal methods for the synthesis of various isoxazole derivatives.
| Parameter | Traditional Thermal Method | Ultrasound-Assisted Method | Reference |
| Reaction Time | 3 - 6 hours | 1.5 - 4.5 hours | [12] |
| Yield | 5 - 73% | 45 - 87% | [12] |
| Reaction Time | 70 - 90 minutes | 25 - 60 minutes | [2] |
| Yield | 66 - 79% | Higher by 3 - 30% | [2] |
| Reaction Time | 3 hours | 15 minutes | [2] |
| Yield | 90% | 95% | [2] |
| Reaction Time | 1 - 2.5 hours | 30 - 45 minutes | [2] |
| Yield | 56 - 80% | 84 - 96% | [2] |
Table 1: Comparison of Reaction Times and Yields for Isoxazole Synthesis.
Experimental Protocols: A Practical Guide
To illustrate the practical differences between the two methodologies, here are detailed, step-by-step protocols for the synthesis of a representative 3,4-disubstituted isoxazol-5(4H)-one.
Protocol 1: Traditional Thermal Synthesis of 3-Methyl-4-phenylisoxazol-5(4H)-one
This protocol is a classic example of forming the isoxazole ring through the condensation of a β-ketoester, an aldehyde, and hydroxylamine hydrochloride under reflux.[11]
Materials:
-
Benzaldehyde
-
Ethyl acetoacetate
-
Hydroxylamine hydrochloride
-
Water
-
Ethanol (for recrystallization)
Procedure:
-
In a 100 mL round-bottom flask equipped with a reflux condenser, combine benzaldehyde (10 mmol), ethyl acetoacetate (10 mmol), and hydroxylamine hydrochloride (10 mmol) in 20 mL of water.[11]
-
Heat the reaction mixture to reflux with constant stirring for 3 hours.[11]
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature. The product will precipitate out of the aqueous solution.[11]
-
Collect the solid product by vacuum filtration and wash it thoroughly with cold water.[11]
-
Recrystallize the crude product from ethanol to obtain the purified 3-methyl-4-phenylisoxazol-5(4H)-one.
Protocol 2: Ultrasound-Assisted Synthesis of 3-Methyl-4-phenylisoxazol-5(4H)-one
This protocol demonstrates a green, catalyst-free approach that leverages the power of sonication to achieve a rapid and efficient synthesis.[2]
Materials:
-
Benzaldehyde
-
Ethyl acetoacetate
-
Hydroxylamine hydrochloride
-
Ethanol
Equipment:
-
Ultrasonic bath or probe sonicator (e.g., 40 kHz, 100 W)
Procedure:
-
In a 50 mL Erlenmeyer flask, dissolve benzaldehyde (10 mmol), ethyl acetoacetate (10 mmol), and hydroxylamine hydrochloride (10 mmol) in 15 mL of ethanol.
-
Place the flask in an ultrasonic bath, ensuring the water level in the bath is adjusted to maintain the reaction temperature at ambient temperature.
-
Irradiate the reaction mixture with ultrasound (40 kHz, 100 W) for approximately 10 minutes.[2]
-
Monitor the reaction by TLC.
-
After completion, the product will precipitate from the ethanolic solution.
-
Collect the solid by vacuum filtration and wash with a small amount of cold ethanol.
-
The product is often of high purity, but can be further purified by recrystallization from ethanol if necessary.
Visualizing the Workflow
To further clarify the procedural differences, the following diagrams illustrate the experimental workflows for both the traditional thermal and ultrasound-assisted syntheses.
Caption: Workflow for Traditional Thermal Synthesis of Isoxazoles.
Caption: Workflow for Ultrasound-Assisted Synthesis of Isoxazoles.
Mechanistic Insights into Sonochemical Enhancement
The dramatic acceleration of reaction rates under ultrasonic irradiation is attributed to the extreme physical and chemical effects of acoustic cavitation.[14][21]
Caption: Mechanism of Sonochemical Reaction Rate Enhancement.
The implosion of cavitation bubbles generates immense localized temperatures and pressures, providing the necessary activation energy for the reaction.[16] Furthermore, the shockwaves and microjets produced during bubble collapse lead to intense micro-mixing, which significantly enhances mass transfer between reactants, a particularly important factor in heterogeneous reactions.[2][6] In some cases, the high temperatures within the collapsing bubbles can lead to the formation of radical species, which can initiate alternative, lower-energy reaction pathways.[6]
Conclusion and Future Outlook
The evidence overwhelmingly supports the adoption of ultrasound-assisted methods for the synthesis of isoxazoles. The significant reductions in reaction time, increased yields, and alignment with the principles of green chemistry make it a superior alternative to traditional thermal methods for many applications.[1][2][6][18] As the demand for sustainable and efficient chemical processes grows, sonochemistry is poised to become an indispensable tool in the synthetic chemist's arsenal, not only for the synthesis of isoxazoles but for a wide array of other important organic transformations. For researchers and professionals in drug development, embracing this technology can lead to faster discovery and a more environmentally responsible approach to the synthesis of life-saving medicines.
References
-
ResearchGate. (n.d.). Comparison Between Ultrasound and Conventional Method. Retrieved from [Link]
-
Elsevier. (2025). Ultrasound-assisted synthesis of new triazole-thiazole hybrids: Molecular modeling, anticancer, and antiviral activities. Arabian Journal of Chemistry. Retrieved from [Link]
-
Preprints.org. (2025). The Green and Effective Synthesis of Isoxazole-based Molecules Under Ultrasonic Irradiation Approaches. Retrieved from [Link]
-
YouTube. (2019). synthesis of isoxazoles. Retrieved from [Link]
-
ResearchGate. (n.d.). Comparison of Conventional Heating and USI for Isoxazole Synthesis: Reaction Time and Yield for Various Substituents. Retrieved from [Link]
-
ResearchGate. (2022). Ultrasound‐Assisted Green Synthesis of 3,5‐Disubstituted Isoxazole Secondary Sulfonamides via One‐Pot Five‐Component Reaction using CaCl2/K2CO3 as Pre‐Catalyst in Water. Retrieved from [Link]
-
ResearchGate. (n.d.). Comparative Studies on Thermal, Microwave‐Assisted , and Ultrasound‐Promoted Preparations. Retrieved from [Link]
-
PubMed Central. (n.d.). Greener organic synthetic methods: Sonochemistry and heterogeneous catalysis promoted multicomponent reactions. Retrieved from [Link]
-
Zenodo. (n.d.). Microwave assisted novel synthesis of isoxazole and their antibacterial activity. Retrieved from [Link]
-
MDPI. (n.d.). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Isoxazole synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). An Efficient Synthesis of Isoxazoles and Pyrazoles under Ultrasound Irradiation. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sonochemistry: Ultrasound in Organic Chemistry. Retrieved from [Link]
-
PubMed Central. (n.d.). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Ultrasound-assisted one-pot three-component synthesis of new isoxazolines bearing sulfonamides and their evaluation against hematological malignancies. Retrieved from [Link]
-
Royal Society of Chemistry: Education. (n.d.). Sonochemistry - beyond synthesis. Retrieved from [Link]
-
PubMed Central. (n.d.). The synthetic and therapeutic expedition of isoxazole and its analogs. Retrieved from [Link]
-
PubMed Central. (n.d.). Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. Retrieved from [Link]
-
American Chemical Society Publications. (2021). Organic Sonochemistry: A Chemist's Timely Perspective on Mechanisms and Reactivity. Accounts of Chemical Research. Retrieved from [Link]
-
ResearchGate. (n.d.). Experimental setup for sonochemical synthesis. Retrieved from [Link]
-
ResearchGate. (2019). Sonochemistry: Application and Advantages. Retrieved from [Link]
-
PubMed Central. (n.d.). Ultrasound mechanisms and their effect on solid synthesis and processing: a review. Retrieved from [Link]
-
PubMed Central. (n.d.). Acoustic characterization of cavitation intensity: A review. Retrieved from [Link]
-
ResearchGate. (n.d.). Fundamentals of Acoustic Cavitation and Sonochemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Reaction mechanism of ultrasound assisted synthesis method. Retrieved from [Link]
-
International Journal of Biology, Pharmacy and Allied Sciences. (2022). GREEN SYNTHESIS OF NEWER ISOXAZOLE DERIVATIVES AND THEIR BIOLOGICAL EVALUATION. Retrieved from [Link]
-
PubMed Central. (n.d.). Sonochemical Synthesis of Low-Dimensional Nanostructures and Their Applications—A Review. Retrieved from [Link]
-
AIP Publishing. (2021). Simultaneous measurements of acoustic emission and sonochemical luminescence for monitoring ultrasonic cavitation. Retrieved from [Link]
Sources
- 1. preprints.org [preprints.org]
- 2. mdpi.com [mdpi.com]
- 3. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Greener organic synthetic methods: Sonochemistry and heterogeneous catalysis promoted multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Isoxazole synthesis [organic-chemistry.org]
- 9. Ultrasound-assisted one-pot three-component synthesis of new isoxazolines bearing sulfonamides and their evaluation against hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Sonochemistry: Ultrasound in Organic Chemistry [organic-chemistry.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Sonochemistry - beyond synthesis | Feature | RSC Education [edu.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Ultrasound-assisted synthesis of new triazole-thiazole hybrids: Molecular modeling, anticancer, and antiviral activities - Arabian Journal of Chemistry [arabjchem.org]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
Introduction: The Versatility of the Isoxazole Scaffold in Modern Drug Discovery
An In-Depth Technical Guide to Comparative Docking Studies of Isoxazole Derivatives
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for therapeutic innovation. The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a quintessential example of such a "privileged scaffold".[1][2][3] Its significance is not merely academic; isoxazole moieties are integral components of numerous clinically approved drugs, including the anti-inflammatory agent Valdecoxib, the antirheumatic Leflunomide, and a range of β-lactamase resistant antibiotics like Cloxacillin and Dicloxacillin.[4]
The widespread utility of isoxazole derivatives stems from their diverse biological activities, which encompass anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects, among others.[1][2][5][6] The unique electronic properties of the isoxazole ring, particularly the presence of two electronegative heteroatoms, enable it to engage in crucial hydrogen bonding and other non-covalent interactions with biological targets.[7] This versatility makes the isoxazole scaffold a fertile ground for designing novel therapeutics.
To rationally explore and optimize these interactions, computational techniques have become indispensable. Molecular docking, a powerful structure-based drug design method, allows researchers to predict how a small molecule (a ligand, such as an isoxazole derivative) will bind to the active site of a target protein (a receptor).[8][9] By simulating this binding process, we can estimate the strength of the interaction (binding affinity) and visualize the specific atomic contacts that stabilize the complex. This in-silico approach accelerates the discovery process, enabling the prioritization of compounds for synthesis and biological testing.[5][8]
This guide provides a comparative analysis of molecular docking studies performed on various isoxazole derivatives against key protein targets. As a senior application scientist, my goal is not just to present data, but to illuminate the causality behind the computational choices, ensuring that the described protocols are robust, self-validating, and grounded in authoritative scientific principles.
Pillar 1: The Rationale and Rigor of Molecular Docking
Molecular docking is fundamentally a computational experiment designed to predict the preferred orientation and conformation of one molecule when bound to another.[9] The process can be dissected into three critical stages: preparation of the molecular structures, sampling of possible binding poses, and scoring of these poses to estimate binding affinity.[9][10]
The trustworthiness of any docking study hinges on a rigorously validated protocol. A common and essential validation step is "re-docking," where a known co-crystallized ligand is removed from the protein's binding site and then docked back in using the chosen algorithm.[11] The protocol is considered validated if the predicted binding pose is in close agreement with the original crystallographic pose, typically measured by a Root Mean Square Deviation (RMSD) of less than 2.0 Å.[12][13] This step confirms that the docking parameters are appropriate for the specific target system before proceeding to screen novel compounds.
Below is a conceptual workflow illustrating the key phases of a molecular docking study.
Caption: Step-by-step experimental workflow for a validated docking study.
Step-by-Step Methodology:
-
Target Protein Preparation:
-
Objective: To prepare the receptor for docking by cleaning the crystal structure.
-
Procedure:
-
Download the 3D structure of the target protein from the RCSB Protein Data Bank (PDB). [5] 2. Using molecular visualization software (e.g., Discovery Studio, PyMOL), remove all non-essential molecules, including water, ions, and the co-crystallized ligand. [5][8] 3. Add polar hydrogen atoms to the protein, as they are crucial for forming hydrogen bonds.
-
Assign partial charges to the atoms (e.g., Gasteiger charges).
-
Save the prepared protein in a docking-compatible format, such as PDBQT for AutoDock Vina. [5]
-
-
-
Ligand Preparation:
-
Objective: To generate low-energy 3D conformations of the isoxazole derivatives.
-
Procedure:
-
Obtain the 2D structures of the isoxazole derivatives from databases like PubChem or draw them using chemical sketchers.
-
Convert the 2D structures to 3D.
-
Perform energy minimization using a suitable force field (e.g., Universal Force Field - UFF) to obtain a stable, low-energy conformation. [5] 4. Save the prepared ligands in the PDBQT format.
-
-
-
Docking Protocol Validation:
-
Objective: To ensure the chosen docking parameters can accurately reproduce a known binding mode.
-
Procedure:
-
Define the active site by creating a grid box centered around the position of the original, co-crystallized ligand.
-
Perform a docking calculation with only the original ligand.
-
Superimpose the top-ranked docked pose onto the original crystal structure and calculate the RMSD.
-
The protocol is considered validated if the RMSD is below 2.0 Å. [12][13]If not, docking parameters such as the grid box size or search algorithm exhaustiveness may need adjustment.
-
-
-
Virtual Screening of Isoxazole Derivatives:
-
Objective: To predict the binding modes and affinities of the novel isoxazole compounds.
-
Procedure:
-
Using the validated protocol, dock the entire library of prepared isoxazole derivatives into the target's active site.
-
Software like AutoDock Vina will generate several possible binding poses for each ligand and calculate a corresponding binding affinity score (in kcal/mol). [5]
-
-
-
Post-Docking Analysis and Comparison:
-
Objective: To interpret the docking results and derive meaningful structure-activity relationships.
-
Procedure:
-
Rank the derivatives based on their predicted binding affinities. The pose with the lowest binding energy is typically considered the most favorable. [5] 2. Visualize the binding pose of the top-ranked compounds. Analyze the non-covalent interactions (hydrogen bonds, hydrophobic contacts, π-stacking) between the ligand and key amino acid residues in the active site. [8] 3. Compare the binding modes of different derivatives. For example, does the addition of a hydroxyl group allow for a new hydrogen bond that improves binding affinity? Does a bulky substituent cause a steric clash? This analysis provides hypotheses for designing improved inhibitors.
-
-
Conclusion and Future Directions
Molecular docking is a cornerstone of modern, structure-based drug discovery, providing invaluable insights into ligand-protein interactions at an atomic level. [8][9]For a versatile and pharmacologically significant scaffold like isoxazole, comparative docking studies are essential for rationally guiding the design of more potent and selective therapeutic agents. [1][5]By systematically comparing derivatives against key targets like COX enzymes and cancer-related proteins, researchers can elucidate critical structure-activity relationships that accelerate the journey from computational hit to clinical candidate.
The integrity of these studies, however, is paramount. Adherence to rigorous, self-validating protocols—particularly the crucial step of re-docking a known binder—ensures that the computational predictions are reliable and mechanistically sound. [12][14]As computational power and algorithm accuracy continue to improve, the integration of molecular docking with experimental validation will remain a powerful paradigm in the development of next-generation isoxazole-based medicines.
References
-
Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents | Request PDF. (n.d.). ResearchGate. Retrieved January 29, 2026, from [Link]
-
Al-Ostath, A., et al. (2022). Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents. 3Biotech, 12(12), 348. doi:10.1007/s13205-022-03408-8. Available from: [Link]
-
Bîcu, E., et al. (2021). COX Inhibition Profile and Molecular Docking Studies of Some 2-(Trimethoxyphenyl)-Thiazoles. Molecules, 26(23), 7194. doi:10.3390/molecules26237194. Available from: [Link]
-
Sirimulla, S., et al. (2013). Comparative Assessment of Docking Programs for Docking and Virtual Screening of Ribosomal Oxazolidinone Antibacterial Agents. Journal of Chemical Information and Modeling, 53(11), 3000-3011. doi:10.1021/ci400427q. Available from: [Link]
-
Sirimulla, S., et al. (2013). Comparative Assessment of Docking Programs for Docking and Virtual Screening of Ribosomal Oxazolidinone Antibacterial Agents. Semantic Scholar. Available from: [Link]
-
Sahoo, B. M. (2023). Isoxazole Derivatives as Potential Pharmacophore for New Drug Development. In Frontiers In Medicinal Chemistry (Vol. 10). Available from: [Link]
-
Design, synthesis and biological studies of new isoxazole compounds as potent Hsp90 inhibitors. (2024). Scientific Reports, 14, 29013. doi:10.1038/s41598-024-79051-5. Available from: [Link]
-
Khan, I., et al. (2022). Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. Molecules, 27(16), 5219. doi:10.3390/molecules27165219. Available from: [Link]
-
Rauf, A., et al. (2023). Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. Polycyclic Aromatic Compounds, 1-22. doi:10.1080/10406638.2023.2294156. Available from: [Link]
-
Advances in isoxazole chemistry and their role in drug discovery. (2025). RSC Advances, 15, 1-25. doi:10.1039/D4RA08339C. Available from: [Link]
-
Synthesis, crystal structure and molecular docking study of novel isoxazole derivatives as CYP450 inhibitors in search of anticancer agents. (2022). Journal of Biomolecular Structure and Dynamics. Available from: [Link]
-
Molecular Docking and ADMET Profiling of Novel Isoxazole-Based Compounds for Cancer Therapy. (2024). International Journal of Pharmaceutical Sciences Review and Research, 84(2), 1-8. doi:10.47583/ijpsrr.2024.v84i02.001. Available from: [Link]
-
A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents. (2023). Journal of Biomolecular Structure and Dynamics, 42(1), 253-274. doi:10.1080/07391102.2023.2220819. Available from: [Link]
-
Synthesis, Characterization, Molecular Docking and Pharmacological Evaluation of Isoxazole Derivatives as Potent Anti-Inflammatory Agents. (2024). ResearchGate. Available from: [Link]
-
Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. (2023). Molecules, 28(3), 1435. doi:10.3390/molecules28031435. Available from: [Link]
-
Ten quick tips to perform meaningful and reproducible molecular docking calculations. (2025). PLOS Computational Biology, 21(5), e1012042. doi:10.1371/journal.pcbi.1012042. Available from: [Link]
-
Synthesis, crystal structure and molecular docking study of novel isoxazole derivatives as CYP450 inhibitors in search of anticancer agents. (2022). Journal of Biomolecular Structure and Dynamics, 41(19), 9877-9892. doi:10.1080/07391102.2022.2142667. Available from: [Link]
-
Isoxazole-Based Compounds Targeting the Taxane-Binding Site of Tubulin. (2025). Angewandte Chemie International Edition, 64(30), e202419356. doi:10.1002/anie.202419356. Available from: [Link]
-
How to validate the molecular docking results? (2022). ResearchGate. Retrieved January 29, 2026, from [Link]
-
Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. (2023). Scientific Reports, 13, 14704. doi:10.1038/s41598-023-41712-8. Available from: [Link]
-
Meng, X. Y., et al. (2011). Molecular Docking: A powerful approach for structure-based drug discovery. Current Computer-Aided Drug Design, 7(2), 146-157. doi:10.2174/157340911795677602. Available from: [Link]
-
Best Practices in Docking and Activity Prediction. (2012). ResearchGate. Available from: [Link]
-
Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. (2013). Journal of Chemical Information and Modeling, 53(1), 195-206. doi:10.1021/ci300445s. Available from: [Link]
-
New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. (2023). ACS Omega, 8(33), 29849–29861. doi:10.1021/acsomega.3c03561. Available from: [Link]
-
Isoxazole Scaffolds: Building Blocks for Innovation in Science. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 29, 2026, from [Link]
-
Synthesis, Docking And Biological Evaluation Of Novel Isoxazole Analogues As Anticancer And Antioxidant Agents. (2022). Journal of Pharmaceutical Negative Results, 13(3), 46-53. doi:10.47750/pnr.2022.13.03.007. Available from: [Link]
Sources
- 1. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review [mdpi.com]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Isoxazole‐Based Compounds Targeting the Taxane‐Binding Site of Tubulin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ten quick tips to perform meaningful and reproducible molecular docking calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparative Assessment of Docking Programs for Docking and Virtual Screening of Ribosomal Oxazolidinone Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Comparative Bioactivity of Isoxazole and Oxazole Analogs
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the landscape of medicinal chemistry, isoxazole and oxazole represent two preeminent five-membered heterocyclic scaffolds. Their isomeric relationship—a simple transposition of the nitrogen and oxygen atoms from a 1,2-arrangement in isoxazole to a 1,3-arrangement in oxazole—belies a significant divergence in their physicochemical properties, metabolic stability, and, consequently, their biological activities. This guide provides a comparative analysis of these two critical pharmacophores, drawing on experimental data to illuminate their respective strengths and weaknesses across various therapeutic areas. While both structures are foundational to a wide array of bioactive compounds, this analysis reveals that the isoxazole ring often confers more favorable pharmacological properties, a trend supported by the higher number of FDA-approved drugs containing this moiety.[1] However, the ultimate biological activity is exquisitely dependent on the specific molecular target and the substitution patterns around the core ring, making a case-by-case evaluation indispensable in drug discovery.[2]
The Isomeric Distinction: How Atomic Arrangement Governs Biological Potential
At first glance, isoxazole and oxazole are remarkably similar. Both are five-membered aromatic heterocycles containing one oxygen and one nitrogen atom.[2] The critical difference lies in the relative positioning of these heteroatoms.[2]
-
Isoxazole: Features the oxygen and nitrogen atoms adjacent to each other (a 1,2-arrangement).[3]
-
Oxazole: Has the oxygen and nitrogen atoms separated by a carbon atom (a 1,3-arrangement).[4]
This seemingly subtle structural alteration has profound implications for the molecule's electronic distribution, hydrogen bonding capacity, and steric profile. These characteristics, in turn, dictate how an analog will interact with a biological target, such as an enzyme's active site or a cellular receptor. The unique physicochemical properties endowed by these arrangements often result in superior pharmacokinetic profiles and pharmacological effects compared to other similar heterocycles.[1]
Caption: A generalized workflow for SAR studies.
Experimental Protocols for Comparative Assessment
To ensure trustworthiness and reproducibility, standardized protocols are essential for comparing analogs. Here are two fundamental assays.
Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol is a self-validating system for determining the concentration at which a compound is cytotoxic to a cell line (IC50 value).
Objective: To quantify the cytotoxic effects of isoxazole and oxazole analogs on a cancer cell line (e.g., SW480).
Methodology:
-
Cell Culture: Plate SW480 cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the isoxazole and oxazole test compounds (e.g., from 0.01 µM to 100 µM). Replace the cell culture medium with medium containing the compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.
Protocol: Minimum Inhibitory Concentration (MIC) Determination
This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Objective: To compare the antibacterial potency of isoxazole and oxazole analogs against S. aureus.
Methodology:
-
Inoculum Preparation: Prepare a standardized bacterial suspension of S. aureus (e.g., ATCC 29213) equivalent to a 0.5 McFarland standard.
-
Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compounds in cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Inoculation: Add the bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL. Include a positive control (bacteria only) and a negative control (broth only).
-
Incubation: Incubate the plate at 35°C for 16-20 hours.
-
Reading: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
Caption: Workflow for the MTT cytotoxicity assay.
Conclusion and Future Perspectives
The isomeric difference between isoxazole and oxazole scaffolds is a powerful tool in medicinal chemistry, allowing for significant modulation of biological activity. [2]While the isoxazole ring appears more frequently in approved drugs and often demonstrates superior activity in direct comparisons, this is not a universal rule. [1]The data clearly indicates that the biological activity is highly contingent on the specific molecular target and the overall structure of the molecule. [2] The future of drug design with these scaffolds lies in:
-
Head-to-Head Profiling: Systematically synthesizing and testing isomeric pairs early in the discovery process to identify the optimal core for a given target.
-
Hybrid Scaffolds: Exploring the potential of isoxazole-oxazole hybrids, which have already shown promise in certain applications. [2][5]* Natural Product Modification: Continuing to use these heterocycles to modify natural products, a strategy that has successfully yielded potent anticancer and antimicrobial agents. [6][7] Ultimately, both isoxazole and oxazole will remain indispensable tools for medicinal chemists. A deep understanding of their comparative advantages, grounded in empirical data, is crucial for designing the next generation of effective and safe therapeutics.
References
-
Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections. [Link]
-
Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. [Link]
-
Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. [Link]
-
Structure–activity relationship of isoxazole‐containing derivative. [Link]
-
Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. [Link]
-
Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. [Link]
-
A review of isoxazole biological activity and present synthetic techniques. [Link]
-
OXAZOLE – ISOXAZOLE: MOLECULE OF DIVERSE BIOLOGICAL ACTIVITIES. [Link]
-
The synthetic and therapeutic expedition of isoxazole and its analogs. [Link]
-
An Overview on Biological Activities of Oxazole, Isoxazoles and 1,2,4-Oxadiazoles Derivatives. [Link]
-
Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. [Link]
-
Antimicrobial activity of isoxazole derivatives: A brief overview. [Link]
-
Antitumour Activity of Natural Products Containing Isoxazole/Isoxazoline Moiety. [Link]
Sources
- 1. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 4. pharmatutor.org [pharmatutor.org]
- 5. mdpi.com [mdpi.com]
- 6. espublisher.com [espublisher.com]
- 7. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal Procedures: 1-(3-Methylisoxazol-5-yl)ethanol
[1][2][3]
Part 1: Executive Summary & Immediate Action Card
Compound Identity:
-
Molecular Formula: C₆H₉NO₂
-
Waste Classification: Hazardous Chemical Waste (Non-Halogenated Organic).
Urgent Disposal/Spill Directive: Do NOT dispose of this compound down the drain, in municipal trash, or by evaporation. This compound contains an isoxazole ring, which possesses latent thermal instability and potential toxicity. It must be segregated as Flammable and Toxic waste.
| Scenario | Immediate Action |
| Small Spill (< 10 mL) | Absorb with vermiculite or spill pads.[1][2] Place in a sealed bag labeled "Hazardous Waste - Toxic/Flammable." |
| Large Spill (> 100 mL) | Evacuate area. Remove ignition sources.[4][5][6][7][8][9] Contact EHS immediately. Use Type B (Purple) or Universal absorbents. |
| Skin Contact | Wash immediately with soap and water for 15 minutes.[1][2] Do not use ethanol/solvents to wash skin (increases absorption). |
| Disposal Stream | Organic Solvent (Non-Halogenated) or High BTU Waste . |
Part 2: Chemical Profile & Hazard Assessment
To dispose of this compound safely, one must understand its reactive profile.[1][2] Unlike simple alcohols, the isoxazole moiety introduces specific stability concerns.
Physicochemical Hazards
-
Flammability: As an ethanol derivative, this compound likely exhibits a flash point < 60°C, classifying it as an Ignitable Waste (RCRA Code D001) [1].
-
Reactivity: The isoxazole ring contains an N-O bond. While generally stable at room temperature, isoxazoles can undergo ring cleavage or rearrangement under high thermal stress or strong acidic/basic conditions. It should be kept away from strong oxidizers and reducing agents in the waste stream [2].
-
Toxicity: Isoxazole derivatives are pharmacophores often used in drug design (e.g., COX-2 inhibitors, agonists). Treat as a bioactive agent with potential acute toxicity and specific target organ toxicity (STOT) [3].
Regulatory Classification (RCRA/EPA)
While this compound is not explicitly listed on the EPA's P-list or U-list, it falls under Characteristic Hazardous Waste regulations due to ignitability and toxicity characteristics.[1][2]
| Regulatory Body | Classification | Waste Code (Presumptive) |
| US EPA (RCRA) | Characteristic Waste (Ignitable) | D001 |
| EU (EWC) | Organic chemicals consisting of or containing dangerous substances | 16 05 06* |
| DOT (Transport) | Flammable Liquid, N.O.S.[1][2][10] (Isoxazole derivative) | UN 1993 (if liquid) |
Part 3: Step-by-Step Disposal Protocols
Laboratory Scale (Benchtop) Disposal
Objective: Safe segregation of small quantities (< 500 mL/g) generated during synthesis or analysis.
-
Segregation:
-
Do not mix with halogenated solvents (e.g., DCM, Chloroform) if your facility separates Halogenated/Non-Halogenated streams. This reduces incineration costs and prevents the formation of dioxins during disposal.
-
Incompatible: Do not mix with concentrated acids (sulfuric, nitric) or strong oxidizers (peroxides) in the waste container.
-
-
Container Selection:
-
Use Amber Glass or High-Density Polyethylene (HDPE) containers.
-
Ensure the cap has a chemically resistant liner (PTFE/Teflon).
-
-
Labeling:
-
Storage:
-
Store in a Satellite Accumulation Area (SAA) inside a secondary containment tray.
-
Keep away from heat sources and direct sunlight.
-
Process Scale & Bulk Disposal
Objective: Management of larger volumes (> 5 L) or expired stock.
-
Bulking:
-
If bulking into 20L or 200L drums, ensure the drum is grounded and bonded to prevent static discharge, as the vapor pressure of ethanol derivatives can form explosive mixtures.
-
-
Destruction Method:
-
The only acceptable destruction method is High-Temperature Incineration at a licensed TSDF (Treatment, Storage, and Disposal Facility).
-
Incineration ensures the complete thermal decomposition of the isoxazole ring into nitrogen oxides (scrubbed), CO2, and water.
-
Contaminated Packaging[2]
-
Empty Containers: Triple rinse with a compatible solvent (e.g., acetone or ethanol). Collect the rinsate as hazardous waste (Protocol 3.1).
-
Defacing: Deface the label only after the container is triple-rinsed and dry.
-
Disposal: Triple-rinsed containers can typically be recycled or discarded as solid waste, depending on local institutional policy.
Part 4: Waste Stream Decision Logic (Visualization)
The following diagram outlines the decision-making process for segregating this specific compound to ensure compliance and safety.
Figure 1: Decision logic for segregating this compound based on physical state and co-solvents.[1][2]
Part 5: Emergency Spill Response Workflow
In the event of a spill, rapid classification and containment are critical to preventing exposure and fire.
Figure 2: Operational workflow for responding to spills of isoxazole derivatives.
References
-
US Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. RCRA Orientation Manual. Retrieved from [Link]
-
National Institutes of Health (NIH) - PubChem. Compound Summary: Isoxazole Derivatives. Retrieved from [Link][2]
-
University of Delaware. Hazardous Drug Handling and Disposal SOP. Retrieved from [Link][2]
Sources
- 1. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 2. Waste Code [rcrainfo.epa.gov]
- 3. 2abiotech.net [2abiotech.net]
- 4. carlroth.com:443 [carlroth.com:443]
- 5. carlroth.com [carlroth.com]
- 6. fishersci.com [fishersci.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. uwaterloo.ca [uwaterloo.ca]
- 9. chemos.de [chemos.de]
- 10. msdspds.castrol.com [msdspds.castrol.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
